rac 1-Palmitoyl-2-chloropropanediol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2-chloro-3-hydroxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(20)16-21/h18,21H,2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLWIQAUSLOLCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to rac 1-Palmitoyl-2-chloropropanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of rac 1-Palmitoyl-2-chloropropanediol, a monoacylglycerol derivative of significant interest in the fields of toxicology and lipid biochemistry. This document details its chemical structure, physicochemical properties, a plausible synthetic route, and its known biological context. While direct signaling pathways for this specific molecule are not yet fully elucidated, this guide discusses the toxicological relevance of related 2-monochloropropanediol (2-MCPD) esters and the broader role of monoacylglycerols in cellular signaling. This information is intended to serve as a foundational resource for researchers engaged in the study of lipid metabolism, food science, and drug development.
Chemical Structure and Properties
This compound is a chiral molecule consisting of a glycerol (B35011) backbone esterified with palmitic acid at the C-1 position and substituted with a chlorine atom at the C-2 position. The presence of a free hydroxyl group at the C-3 position allows for further chemical modifications.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2-chloro-3-hydroxypropyl) hexadecanoate | [1] |
| Synonyms | This compound | [1] |
| CAS Number | 63326-63-6 | [1] |
| Molecular Formula | C19H37ClO3 | [1] |
| Molecular Weight | 348.9 g/mol | [1] |
| Appearance | Not specified (likely a solid at room temperature) | |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 2-monochloropropanediol fatty acid esters has been described and can be adapted for this compound.[3] The synthesis involves a three-step process starting from diethyl malonate.
Step 1: Chlorination of Diethyl Malonate A chlorine atom is introduced at the C-2 position of diethyl malonate. This can be achieved using a suitable chlorinating agent.
Step 2: Reduction of the Chlorinated Intermediate The chlorinated diethyl malonate is then reduced. A reducing agent such as sodium borohydride (B1222165) (NaBH4) can be used for this step.[3]
Step 3: Esterification with Palmitic Acid The final step is the esterification of the reduced intermediate with palmitic acid or its activated form (e.g., palmitoyl (B13399708) chloride) to yield this compound.[3] The reaction product is then isolated and purified, typically using silica (B1680970) gel column chromatography.[3]
Characterization
Standard analytical techniques would be employed to confirm the structure and purity of the synthesized compound.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The exact mass is calculated to be 348.2431227 Da.[1]
Biological Context and Potential Signaling Involvement
This compound belongs to the class of 2-monochloropropanediol (2-MCPD) esters. These compounds are recognized as food processing contaminants, often found in refined vegetable oils and fats.[4][5]
Toxicology of 2-MCPD Esters
Toxicological studies have primarily focused on the effects of 2-MCPD and its esters as a class. It has been shown that 2-MCPD esters are hydrolyzed in the gastrointestinal tract, releasing free 2-MCPD.[5] Studies in rats have investigated the toxicity of 2-MCPD and 2-MCPD dipalmitate, a related compound, revealing potential toxic effects on the kidney and liver.[4] In vitro studies using human intestinal Caco-2 cells have shown that while free 2-MCPD can cross the intestinal barrier, the fatty acid esters are first hydrolyzed by the cells.[5] Some cytotoxic effects of 2-MCPD esters have been observed at higher concentrations in these cell models.[5]
Monoacylglycerol Signaling
Monoacylglycerols, as a broader class of lipids, are known to be important signaling molecules involved in various physiological processes. They can be generated from the breakdown of diacylglycerols and triglycerides. While no specific signaling pathway has been identified for this compound in the provided search results, other monoacylglycerols are known to act on various cellular targets.
Caption: General role of monoacylglycerols in lipid metabolism and signaling.
Conclusion
This compound is a chemically defined monoacylglycerol with relevance in the study of food contaminants and lipid biochemistry. While a plausible synthetic route exists, detailed experimental and characterization data are not widely published. Its biological significance is currently understood primarily through the toxicological profile of related 2-MCPD esters. Further research is warranted to elucidate any specific signaling pathways in which this molecule may be involved and to fully understand its physiological and toxicological effects. This guide provides a solid foundation for researchers to build upon in their future investigations of this and related compounds.
References
- 1. This compound | C19H37ClO3 | CID 71772142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 63326-63-6 | BroadPharm [broadpharm.com]
- 3. Synthesis of 2-Monochloropanol Fatty Acid Esters and Their Acute Oral Toxicities in Swiss Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of 2-monochloropropanediol (2-MCPD) and 2-MCPD dipalmitate toxicity in rat kidney and liver in a 28-days study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to rac 1-Palmitoyl-2-chloropropanediol (CAS Number 63326-63-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
rac 1-Palmitoyl-2-chloropropanediol, with the CAS number 63326-63-6, is a monoacylglycerol derivative of palmitic acid. This compound is primarily of interest as a member of the 2-monochloropropanediol (2-MCPD) esters, a class of food processing contaminants found in refined edible oils. The toxicological relevance of these esters stems from their potential in vivo hydrolysis to free 2-MCPD, a substance with suspected adverse health effects. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, including its physicochemical properties, synthesis, analytical determination, and toxicological profile. Detailed experimental protocols and visual diagrams of relevant pathways and workflows are provided to support researchers in their investigations of this and related compounds.
Physicochemical Properties
This compound is a monoacylglycerol where palmitic acid is esterified at the sn-1 position of the glycerol (B35011) backbone, and a chlorine atom is substituted at the sn-2 position.[1] The presence of a hydroxyl group allows for further chemical modifications.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 63326-63-6 | [1][2] |
| Molecular Formula | C₁₉H₃₇ClO₃ | [1][2] |
| Molecular Weight | 349.0 g/mol | [1] |
| Alternate Name | Hexadecanoic acid 2-chloro-3-hydroxypropyl ester | [2] |
| Storage Temperature | 4°C or -20°C | [1][2] |
| Purity | Highly Purified (as a reference standard) | [2] |
Synthesis and Experimental Protocols
The synthesis of specific 2-MCPD esters like this compound is often necessary for creating analytical standards, as they are not always commercially available. A general synthetic approach for 2-MCPD esters has been developed utilizing diethyl malonate.
General Synthesis of 2-MCPD Monoesters
A novel synthetic route for 2-MCPD esters involves the introduction of a chlorine atom at the C-2 position of diethyl malonate, followed by reduction and esterification.
Experimental Protocol: Synthesis of 2-MCPD Monoesters (General)
-
Chlorination of Diethyl Malonate: A chlorine atom is introduced at the C-2 position of a diethyl malonate molecule.
-
Reduction: The chlorinated diethyl malonate is then reduced, typically using a reducing agent like sodium borohydride (B1222165) (NaBH₄).
-
Esterification: The resulting chlorinated diol is esterified with the desired fatty acid (e.g., palmitic acid).
-
Purification: The final product is isolated and purified using techniques such as silica (B1680970) gel column chromatography.
Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods would need to be optimized for the synthesis of this compound.
Caption: Synthetic workflow for 2-MCPD monoesters.
Analytical Determination
The primary analytical method for the detection and quantification of this compound and other 2-MCPD esters in food matrices, particularly edible oils, is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation: Solid-Phase Extraction (SPE)
A crucial step in the analysis of 2-MCPD esters is their extraction and purification from the complex oil matrix.
Experimental Protocol: Solid-Phase Extraction of 2-MCPD Esters from Edible Oils
-
Sample Dissolution: An accurately weighed amount of the oil sample is dissolved in a suitable organic solvent.
-
Internal Standard Spiking: A deuterated internal standard, such as this compound-d5, is added to the sample for accurate quantification.
-
SPE Cartridge Conditioning: A solid-phase extraction cartridge (e.g., silica-based) is conditioned with an appropriate solvent.
-
Sample Loading: The dissolved oil sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a non-polar solvent to remove the bulk of the triglycerides and other lipids.
-
Elution: The 2-MCPD esters are eluted from the cartridge using a more polar solvent.
-
Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
Caption: Workflow for the analysis of 2-MCPD esters in oils.
Toxicology and Biological Effects
The primary toxicological concern associated with this compound is its potential to be hydrolyzed in the gastrointestinal tract, releasing free 2-MCPD and palmitic acid. While data specifically on this compound is limited, studies on 2-MCPD and its esters provide insights into its potential biological effects.
In Vitro Cytotoxicity
Studies using the human intestinal Caco-2 cell line have shown that free 2-MCPD is not toxic at concentrations up to 1 mM. However, certain 2-MCPD fatty acid esters, including palmitate esters, exhibit a slight decrease in cellular viability at concentrations above 10 µM.[3][4] This cytotoxicity is correlated with the induction of caspase activity, suggesting an apoptotic mechanism.[3][4] It is hypothesized that the observed toxicity is due to the release of free fatty acids and 2-MCPD following hydrolysis by cellular lipases.[3]
Table 2: In Vitro Cytotoxicity Data for 2-MCPD and its Esters
| Compound | Cell Line | Effect | Concentration | Source |
| Free 2-MCPD | Caco-2 | No toxicity | Up to 1 mM | [3][4] |
| 2-MCPD Fatty Acid Esters | Caco-2 | Decreased cell viability | > 10 µM | [3][4] |
| 2-MCPD Fatty Acid Esters | Caco-2 | Induction of caspase activity | > 10 µM | [3][4] |
In Vivo Toxicity
In vivo studies in rats with 2-MCPD and 2-MCPD dipalmitate have indicated potential nephrotoxicity.[5] Proteomic analysis of rat kidneys following exposure suggests that 2-MCPD induces toxic effects through mechanisms that are distinct from those of the more extensively studied 3-MCPD.[5]
Proposed Mechanism of Cytotoxicity
The available data suggests a plausible mechanism for the cytotoxicity of this compound.
Caption: Proposed mechanism of 2-MCPD ester cytotoxicity.
Comparative Nephrotoxicity: 3-MCPD Ester Signaling Pathways
While specific signaling pathways for 2-MCPD-induced nephrotoxicity are not yet fully elucidated, research on the related 3-MCPD esters has identified key pathways involved in their renal toxicity. These pathways may serve as a valuable reference for investigating the mechanisms of 2-MCPD ester toxicity. 3-MCPD esters have been shown to induce acute kidney injury through the activation of apoptosis and necroptosis.
Caption: Nephrotoxicity pathways for 3-MCPD esters.
Conclusion
This compound is a scientifically significant compound primarily due to its classification as a 2-MCPD ester and its role as a food contaminant. While research on this specific molecule is limited, studies on the broader class of 2-MCPD esters indicate a toxicological profile centered on in vivo hydrolysis and subsequent cellular effects, including apoptosis and potential nephrotoxicity. The provided experimental protocols for synthesis and analysis, along with the visualized pathways, offer a foundational resource for researchers and professionals in the fields of food safety, toxicology, and drug development to further investigate the properties and health implications of this compound and related compounds. Further research is warranted to elucidate the specific signaling pathways involved in 2-MCPD ester toxicity and to establish a more comprehensive toxicological profile for individual 2-MCPD esters.
References
- 1. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic analysis of 2-monochloropropanediol (2-MCPD) and 2-MCPD dipalmitate toxicity in rat kidney and liver in a 28-days study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of rac 1-Palmitoyl-2-chloropropanediol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the preparation of racemic 1-Palmitoyl-2-chloropropanediol. Due to the absence of a direct, published experimental protocol for this specific molecule, this guide provides a detailed, three-stage methodology based on well-established and analogous chemical transformations. The proposed synthesis involves the protection of the diol functionality of 3-chloro-1,2-propanediol (B139630), followed by regioselective acylation with palmitoyl (B13399708) chloride, and subsequent deprotection to yield the target compound. This document includes detailed experimental protocols, tabulated data for key steps, and a visual representation of the synthetic workflow.
Introduction
rac-1-Palmitoyl-2-chloropropanediol is a monoacylglycerol derivative of significant interest in biochemical research and as a potential intermediate in the synthesis of more complex lipids and pharmacologically active molecules. Its structure, featuring a palmitoyl chain at the sn-1 position, a chlorine atom at the sn-2 position, and a free hydroxyl group at the sn-3 position, makes it a versatile building block. The chlorine atom can serve as a leaving group for nucleophilic substitution, while the hydroxyl group allows for further functionalization.
This guide details a rational and robust synthetic approach to rac-1-Palmitoyl-2-chloropropanediol, commencing from commercially available starting materials. The described methodology is designed to ensure regiochemical control and provide a high-purity final product.
Proposed Synthetic Pathway
The synthesis of rac-1-Palmitoyl-2-chloropropanediol can be strategically achieved in three key stages, as depicted in the workflow diagram below. This approach utilizes a protecting group strategy to ensure the selective acylation of the primary hydroxyl group of 3-chloro-1,2-propanediol.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of rac-3-chloro-1,2-propanediol acetonide (Isopropylidene protection)
This stage involves the protection of the 1,2-diol of 3-chloro-1,2-propanediol as an isopropylidene acetal. This reaction is typically acid-catalyzed and driven to completion by the removal of the water byproduct.
Methodology:
-
To a solution of 3-chloro-1,2-propanediol (1 equivalent) in anhydrous acetone or a mixture of acetone and an inert solvent like dichloromethane (B109758), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a weak base, such as sodium bicarbonate solution.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude rac-3-chloro-1,2-propanediol acetonide.
-
Purification can be achieved by vacuum distillation.
| Parameter | Value | Reference |
| Starting Material | 3-chloro-1,2-propanediol | Commercially Available |
| Reagents | Acetone, 2,2-dimethoxypropane, p-TsOH | Commercially Available |
| Solvent | Acetone/Dichloromethane | Commercially Available |
| Reaction Temperature | Room Temperature | Analogous reactions |
| Typical Yield | 85-95% | Analogous reactions |
Table 1: Summary of quantitative data for the protection stage.
Stage 2: Synthesis of rac-1-Palmitoyl-2-chloro-3-propanediol acetonide (Acylation)
The protected chloropropanediol is then acylated at the free primary hydroxyl group using palmitoyl chloride in the presence of a base to neutralize the HCl byproduct.
Methodology:
-
Dissolve rac-3-chloro-1,2-propanediol acetonide (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane or pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add palmitoyl chloride (1.1 equivalents) to the stirred solution. If not using pyridine as the solvent, add a base like triethylamine (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash successively with dilute HCl (if a tertiary amine base was used), saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
| Parameter | Value | Reference |
| Starting Material | rac-3-chloro-1,2-propanediol acetonide | Synthesized in Stage 1 |
| Reagents | Palmitoyl chloride, Pyridine/Triethylamine | Commercially Available |
| Solvent | Dichloromethane or Pyridine | Commercially Available |
| Reaction Temperature | 0 °C to Room Temperature | Analogous reactions |
| Typical Yield | 80-90% | Analogous reactions |
Table 2: Summary of quantitative data for the acylation stage.
Stage 3: Synthesis of rac-1-Palmitoyl-2-chloropropanediol (Deprotection)
The final step is the removal of the isopropylidene protecting group to reveal the diol functionality. This is typically achieved by acid-catalyzed hydrolysis.
Methodology:
-
Dissolve the purified rac-1-Palmitoyl-2-chloro-3-propanediol acetonide (1 equivalent) in a mixture of a protic solvent like methanol (B129727) or tetrahydrofuran (B95107) (THF) and water.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid. Alternatively, a weaker acid like acetic acid in an aqueous solution can be used for a milder deprotection.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, neutralize the acid with a base such as sodium bicarbonate.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the final product by column chromatography on silica gel to obtain pure rac-1-Palmitoyl-2-chloropropanediol.
| Parameter | Value | Reference |
| Starting Material | rac-1-Palmitoyl-2-chloro-3-propanediol acetonide | Synthesized in Stage 2 |
| Reagents | HCl (aq) or Acetic Acid (aq) | Commercially Available |
| Solvent | Methanol/Water or THF/Water | Commercially Available |
| Reaction Temperature | Room Temperature | Analogous reactions |
| Typical Yield | 90-98% | Analogous reactions |
Table 3: Summary of quantitative data for the deprotection stage.
Characterization Data (Predicted)
The final product, rac-1-Palmitoyl-2-chloropropanediol, should be characterized by standard spectroscopic methods to confirm its structure and purity.
| Technique | Expected Data |
| ¹H NMR | Resonances corresponding to the palmitoyl chain (terminal methyl, methylene (B1212753) groups), the glycerol (B35011) backbone protons, and the hydroxyl proton. |
| ¹³C NMR | Signals for the carbonyl carbon of the ester, the carbons of the glycerol backbone (one bearing the chlorine, one bearing the ester, and one bearing the hydroxyl group), and the carbons of the palmitoyl chain. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₁₉H₃₇ClO₃. |
| FT-IR | Characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), and the C-Cl bond. |
Table 4: Predicted characterization data for rac-1-Palmitoyl-2-chloropropanediol.
Logical Relationships in the Synthetic Strategy
The logic behind the proposed synthetic route is based on the principles of regioselectivity and the use of protecting groups in organic synthesis.
Figure 2: Logical flow of the synthetic strategy.
Conclusion
This technical guide provides a comprehensive and detailed proposed methodology for the synthesis of rac-1-Palmitoyl-2-chloropropanediol. By employing a robust protecting group strategy, this approach is designed to achieve high regioselectivity and yield a pure final product. The experimental protocols are based on established and reliable chemical transformations, making this guide a valuable resource for researchers and scientists in the fields of lipid chemistry, drug development, and related disciplines. It is recommended that each step be optimized on a small scale before proceeding to a larger-scale synthesis.
Technical Guide: Physicochemical Properties of rac 1-Palmitoyl-2-chloropropanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac 1-Palmitoyl-2-chloropropanediol is a synthetic monoacylglycerol derivative characterized by a palmitic acid backbone esterified at the sn-1 position and a chlorine atom at the sn-2 position of the glycerol (B35011) moiety. Its structure lends itself to potential applications in biochemical research and drug development, particularly as a chemical probe or intermediate for the synthesis of more complex lipids. Understanding the fundamental physical properties of this compound is crucial for its handling, formulation, and application in experimental settings. This guide provides a summary of its known physicochemical characteristics, detailed experimental protocols for their determination, and a representative experimental workflow where such a molecule could be investigated.
Core Physicochemical Data
Table 1: Chemical Identity
| Property | Value | Source |
| IUPAC Name | (2-chloro-3-hydroxypropyl) hexadecanoate | PubChem[1] |
| Synonyms | This compound, (2-chloro-3-hydroxypropyl) hexadecanoate | PubChem[1] |
| CAS Number | 63326-63-6 | BroadPharm[2], United States Biological[3] |
| Molecular Formula | C₁₉H₃₇ClO₃ | PubChem[1], BroadPharm[2] |
| Molecular Weight | 348.9 g/mol | PubChem[1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 7.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 17 | PubChem[1] |
| Exact Mass | 348.2431227 Da | PubChem[1] |
| Polar Surface Area | 46.5 Ų | PubChem[1] |
Table 3: Physical State and Solubility (Qualitative)
| Property | Description | Rationale/Source |
| Physical State | Likely a waxy solid or semi-solid at room temperature. | Long-chain fatty acid esters are typically solids or semi-solids at room temperature[4]. |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents such as chloroform, ether, and acetone. | General solubility characteristics of lipids[5][6]. |
Experimental Protocols
Detailed, experimentally verified protocols for this compound are not widely published. The following methodologies are adapted from standard procedures for the characterization of similar lipid molecules.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
This protocol outlines a general procedure for determining the melting point of a lipid using DSC.
Principle: Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the temperature at which the material undergoes a phase transition from solid to liquid, observed as an endothermic peak on the DSC thermogram.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.
-
Instrument Calibration: Calibrate the DSC instrument using certified standards with known melting points and enthalpies of fusion, such as indium.
-
Thermal Program:
-
Equilibrate the sample at 25°C.
-
Heat the sample to 80°C at a rate of 10°C/min to ensure a uniform amorphous state.
-
Hold at 80°C for 5 minutes.
-
Cool the sample to -50°C at a rate of 10°C/min to induce crystallization.
-
Hold at -50°C for 5 minutes.
-
Heat the sample from -50°C to 80°C at a controlled rate (e.g., 5°C/min). This is the data acquisition step.
-
-
Data Analysis: The melting point is determined from the resulting thermogram as the peak temperature of the melting endotherm. The onset temperature of the peak is also often reported[7][8][9].
Qualitative Solubility Assessment
This protocol describes a straightforward method to assess the solubility of this compound in various solvents.
Principle: The solubility of a lipid is determined by its polarity and the polarity of the solvent. "Like dissolves like" is the guiding principle; nonpolar lipids are soluble in nonpolar organic solvents and insoluble in polar solvents like water.
Methodology:
-
Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, ethanol, acetone, chloroform, hexane).
-
Sample Preparation: Add approximately 10 mg of this compound to separate, labeled test tubes.
-
Dissolution Testing:
-
To each test tube, add 1 mL of the respective solvent.
-
Vortex each tube vigorously for 30 seconds.
-
Allow the tubes to stand for 2 minutes and observe for any undissolved material.
-
-
Observation:
Representative Experimental Workflow
While no specific signaling pathways involving this compound have been documented, its structural similarity to endogenous monoacylglycerols suggests it could be investigated in the context of lipid metabolism and its role in disease. Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme that hydrolyzes monoacylglycerols and is implicated in cancer pathogenesis[11][12][13][14][15]. The following workflow illustrates how the effect of a compound like this compound on cancer cell proliferation could be studied.
This diagram outlines a logical progression from initial in vitro screening to mechanistic studies and potential in vivo validation. It represents a standard workflow in drug discovery and cancer biology for assessing the therapeutic potential of a novel compound.
References
- 1. This compound | C19H37ClO3 | CID 71772142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 63326-63-6 | BroadPharm [broadpharm.com]
- 3. usbio.net [usbio.net]
- 4. lndcollege.co.in [lndcollege.co.in]
- 5. JaypeeDigital | Qualitative Tests for Lipids [jaypeedigital.com]
- 6. scribd.com [scribd.com]
- 7. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
- 8. library.aocs.org [library.aocs.org]
- 9. researchgate.net [researchgate.net]
- 10. egyankosh.ac.in [egyankosh.ac.in]
- 11. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 12. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monoacylglycerol lipase regulates ... | Article | H1 Connect [archive.connect.h1.co]
- 14. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of monoacylglycerol lipase restrains proliferation, migration, invasion, tumor growth and induces apoptosis in cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of 1-Palmitoyl-2-chloropropanediol and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Palmitoyl-2-chloropropanediol and its analogs are members of the 2-monochloropropanediol (2-MCPD) ester family. These compounds are structurally characterized by a fatty acid acylated to a chloropropanediol backbone. While initially of interest primarily in the context of food safety due to their formation during food processing, their biological activities are of increasing relevance to researchers in toxicology and drug development. This technical guide provides an in-depth overview of the current understanding of the biological effects of 1-Palmitoyl-2-chloropropanediol and related analogs, with a focus on their cytotoxic properties and underlying molecular mechanisms.
Core Biological Activity: Cytotoxicity via Hydrolysis and Free Fatty Acid-Induced Apoptosis
The primary biological activity of 1-Palmitoyl-2-chloropropanediol and its analogs is the induction of cytotoxicity in various cell lines. A key finding is that the intact ester molecule is not the primary cytotoxic agent. Instead, these esters undergo hydrolysis by cellular lipases, releasing the constituent free fatty acid and 2-chloropropanediol (2-MCPD).[1][2][3] Studies have shown that the released 2-MCPD exhibits significantly lower toxicity compared to the parent ester.[1][3] The cytotoxic effects are largely attributed to the released free fatty acid, which can induce apoptosis, a form of programmed cell death.[1][3]
In the case of 1-Palmitoyl-2-chloropropanediol, the released palmitic acid is the primary driver of the observed cytotoxicity. Palmitic acid, a saturated fatty acid, has been shown to induce apoptosis in various cell types through multiple signaling pathways.[4][5][6]
Quantitative Data on Cytotoxicity
The cytotoxic potential of 2-MCPD esters has been evaluated in vitro, with the human intestinal Caco-2 cell line being a prominent model. The following table summarizes the key quantitative data from these studies.
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 1-Palmitoyl-3-MCPD | Caco-2 | WST-1 | Cellular Viability | Decreased viability at >10 µM | [7] |
| 1,2-Dipalmitoyl-3-MCPD | Caco-2 | WST-1 | Cellular Viability | No cytotoxicity up to 100 µM | [7] |
| Free 2-MCPD | Caco-2 | WST-1 | Cellular Viability | Not toxic up to 1 mM | [1] |
| Free 3-MCPD | Caco-2 | WST-1 | Cellular Viability | Not toxic up to 1 mM | [1] |
Signaling Pathways of Palmitic Acid-Induced Apoptosis
The cytotoxic activity of 1-Palmitoyl-2-chloropropanediol is intrinsically linked to the apoptotic signaling pathways initiated by the released palmitic acid. A major mechanism involves the generation of reactive oxygen species (ROS) and the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[4] This cascade ultimately leads to the activation of caspases, the key executioners of apoptosis.
Palmitic acid can also modulate the expression of Bcl-2 family proteins, which are critical regulators of the intrinsic apoptotic pathway. This includes the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4][6] The activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, are central to this process.[4][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the study of the biological activity of 1-Palmitoyl-2-chloropropanediol analogs.
Experimental Workflow for Assessing Cytotoxicity
The general workflow for investigating the cytotoxic effects of these compounds involves several key steps, from cell culture to data analysis.
Cell Viability Assay (WST-1 Protocol)
This protocol is adapted for assessing cytotoxicity in adherent cell lines like Caco-2.[9][10][11]
-
Cell Seeding: Seed Caco-2 cells in a 96-well microplate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of culture medium.
-
Cell Culture: Incubate the cells for 21 days to allow for differentiation into a monolayer, replacing the medium every 2-3 days.
-
Treatment: After differentiation, replace the medium with fresh medium containing various concentrations of the 1-Palmitoyl-2-chloropropanediol analog or control vehicle.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically for the specific experimental setup.
-
Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker. Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm is recommended.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Caspase Activity Assay (Colorimetric)
This protocol provides a general method for measuring the activity of executioner caspases like caspase-3.
-
Cell Culture and Treatment: Culture and treat Caco-2 cells with the test compounds as described in the cell viability assay.
-
Cell Lysis:
-
For adherent cells, aspirate the medium and wash the cells with ice-cold PBS.
-
Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a fresh tube.
-
Protein Quantification: Determine the protein concentration of the cell lysate.
-
Assay Reaction:
-
In a 96-well plate, add 50-200 µg of protein lysate per well. Adjust the volume to 50 µL with cell lysis buffer.
-
Prepare a reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Add 50 µL of the reaction buffer to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase activity.
Structure-Activity Relationships
While comprehensive structure-activity relationship (SAR) studies for a wide range of 1-acyl-2-chloropropanediol analogs are limited, the available data suggest that the cytotoxic activity is primarily dictated by the fatty acid moiety released upon hydrolysis. Key structural features of the fatty acid that are likely to influence cytotoxicity include:
-
Chain Length: The length of the alkyl chain can affect the lipophilicity and cellular uptake of the fatty acid, which in turn can influence its cytotoxic potential.[12]
-
Degree of Saturation: Saturated fatty acids, such as palmitic acid, have been more strongly associated with inducing apoptosis compared to their unsaturated counterparts.[8]
-
Branching and Modifications: The presence of branching or other functional groups on the fatty acid chain could significantly alter its biological activity.[13]
Further research is warranted to systematically evaluate a library of 1-acyl-2-chloropropanediol analogs with diverse fatty acid chains to establish a clear SAR for their cytotoxic effects.
Conclusion
1-Palmitoyl-2-chloropropanediol and its analogs exhibit significant biological activity, primarily through the induction of cytotoxicity. The mechanism involves the enzymatic hydrolysis of the ester bond, leading to the release of free fatty acids that trigger apoptotic cell death. Palmitic acid, released from 1-Palmitoyl-2-chloropropanediol, activates signaling pathways involving ROS production, ERK1/2 activation, and caspase-mediated apoptosis. The provided experimental protocols and workflow diagrams offer a framework for further investigation into the biological effects of this class of compounds. A deeper understanding of the structure-activity relationships will be crucial for both assessing the potential risks associated with these compounds and exploring any potential therapeutic applications.
References
- 1. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absorption and metabolism of the food contaminant 3-chloro-1,2-propanediol (3-MCPD) and its fatty acid esters by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells | Semantic Scholar [semanticscholar.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Frontiers | Molecular mechanism of palmitic acid and its derivatives in tumor progression [frontiersin.org]
- 6. Palmitic Acid-induced Apoptosis in Pancreatic β-Cells Is Increased by Liver X Receptor Agonist and Attenuated by Eicosapentaenoate | In Vivo [iv.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Saturated free fatty acids and apoptosis in microvascular mesangial cells: palmitate activates pro-apoptotic signaling involving caspase 9 and mitochondrial release of endonuclease G - PMC [pmc.ncbi.nlm.nih.gov]
- 9. materialneutral.info [materialneutral.info]
- 10. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Unveiling the Potential of rac 1-Palmitoyl-2-chloropropanediol as a Monoacylglycerol Analog in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipid signaling pathways play a pivotal role in cellular processes, and their dysregulation is a hallmark of cancer. Monoacylglycerols (MAGs) are key signaling molecules and metabolic intermediates, primarily regulated by monoacylglycerol lipase (B570770) (MAGL). The upregulation of MAGL is strongly associated with cancer progression, making it a compelling therapeutic target. This technical guide explores the potential of rac 1-Palmitoyl-2-chloropropanediol (1-P-2-CPD) as a synthetic monoacylglycerol analog designed to modulate these critical lipid signaling pathways. By mimicking endogenous MAGs, 1-P-2-CPD is hypothesized to competitively inhibit MAGL or otherwise interfere with signaling cascades downstream of MAG hydrolysis, such as those involving protein kinase C (PKC) and diacylglycerol kinases (DGKs). This guide provides a comprehensive overview of the hypothesized mechanism of action, detailed experimental protocols for its investigation using the Ehrlich ascites carcinoma (EAC) model, and a framework for interpreting potential findings.
Introduction: The Rationale for Targeting Monoacylglycerol Signaling in Oncology
Aberrant lipid metabolism is a fundamental characteristic of many cancers, contributing to enhanced cell growth, proliferation, and survival. Monoacylglycerols are central players in these metabolic and signaling networks. Monoacylglycerol lipase (MAGL), the primary enzyme responsible for the hydrolysis of MAGs into free fatty acids and glycerol, is frequently overexpressed in aggressive cancer cells. This heightened lipolytic activity fuels a network of pro-tumorigenic signaling lipids that promote cancer cell migration, invasion, and tumor growth.
This compound (1-P-2-CPD) is a synthetic analog of the endogenous monoacylglycerol, 1-palmitoyl-glycerol. Its structure, featuring a palmitoyl (B13399708) group at the sn-1 position and a chlorine atom at the sn-2 position, makes it a candidate for interacting with enzymes that recognize monoacylglycerols. The central hypothesis is that 1-P-2-CPD can act as a competitive inhibitor of MAGL, thereby reducing the production of pro-tumorigenic fatty acids. Furthermore, its structural similarity to diacylglycerol (DAG) suggests potential modulation of DAG-effector proteins like protein kinase C (PKC) and diacylglycerol kinases (DGKs), which are also implicated in cancer signaling.
This guide outlines a potential research framework for investigating the anti-cancer properties of 1-P-2-CPD, with a focus on its application in the context of Ehrlich ascites carcinoma (EAC), a widely used murine tumor model.
Hypothesized Mechanism of Action
The proposed anti-proliferative effect of 1-P-2-CPD is predicated on its ability to interfere with key nodes in lipid signaling pathways that are crucial for cancer cell viability and proliferation.
Inhibition of Monoacylglycerol Lipase (MAGL)
The primary hypothesized mechanism is the competitive inhibition of MAGL. By occupying the active site of MAGL, 1-P-2-CPD would prevent the hydrolysis of endogenous monoacylglycerols. This would lead to a reduction in the intracellular pool of free fatty acids that are utilized for the synthesis of pro-tumorigenic signaling lipids.
Modulation of Protein Kinase C (PKC) and Diacylglycerol Kinase (DGK) Pathways
As a structural analog of mono- and diacylglycerols, 1-P-2-CPD could potentially interact with other key enzymes in lipid signaling. Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), thereby regulating the balance between these two signaling lipids. Protein Kinase C (PKC) isoforms are major effectors of DAG. By binding to the DAG-binding C1 domain of PKC or the catalytic site of DGK, 1-P-2-CPD could modulate their activity, leading to downstream effects on cell proliferation and survival.
Experimental Protocols
The following protocols are adapted from established methodologies for studying anti-cancer compounds using the Ehrlich ascites carcinoma (EAC) model.
Cell Culture and Maintenance of Ehrlich Ascites Carcinoma (EAC) Cells
-
Source: EAC cell lines can be obtained from national cancer research institutes.
-
In vivo propagation: Maintain EAC cells by serial intraperitoneal (i.p.) transplantation in Swiss albino mice.
-
Cell Harvesting: After 7-10 days of tumor growth, aspirate the ascitic fluid from the peritoneal cavity of the mice under sterile conditions.
-
Cell Viability: Determine cell viability using the trypan blue exclusion method. A viability of >95% is required for subsequent experiments.
-
Cell Counting: Count the viable cells using a hemocytometer and adjust the cell suspension to the desired concentration with sterile saline.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed EAC cells in a 96-well plate at a density of 1 x 10^5 cells/well in a suitable culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum.
-
Compound Treatment: Prepare various concentrations of 1-P-2-CPD (e.g., 1, 10, 50, 100 µM) in the culture medium. Add the compound solutions to the wells and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-tumor Activity in EAC-bearing Mice
-
Animal Model: Use healthy adult Swiss albino mice (20-25 g).
-
Tumor Inoculation: Inoculate 2 x 10^6 EAC cells (i.p.) into each mouse.
-
Treatment Groups: Divide the mice into groups (n=6-10 per group):
-
Group I: Normal control (no tumor, no treatment).
-
Group II: EAC control (tumor-bearing, vehicle treatment).
-
Group III: Positive control (tumor-bearing, treated with a standard anti-cancer drug like 5-fluorouracil).
-
Group IV-VI: Treatment groups (tumor-bearing, treated with different doses of 1-P-2-CPD).
-
-
Drug Administration: Start treatment 24 hours after tumor inoculation and continue for a specified period (e.g., 9 days). Administer 1-P-2-CPD intraperitoneally.
-
Monitoring: Monitor the body weight, tumor volume (by measuring abdominal circumference), and survival of the mice.
-
Sample Collection: At the end of the treatment period, sacrifice the mice and collect ascitic fluid and blood samples.
-
Evaluation Parameters:
-
Tumor volume and weight.
-
Viable and non-viable tumor cell count in the ascitic fluid.
-
Mean survival time and percentage increase in lifespan.
-
Hematological parameters (RBC, WBC, hemoglobin).
-
Monoacylglycerol Lipase (MAGL) Activity Assay
-
Enzyme Source: Use either purified recombinant MAGL or cell lysates from EAC cells.
-
Substrate: A fluorogenic substrate for MAGL is typically used.
-
Inhibition Assay:
-
Pre-incubate the enzyme with varying concentrations of 1-P-2-CPD.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value for MAGL inhibition by 1-P-2-CPD.
The Insidious Influence: A Technical Guide to Chloropropanediol Esters in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloropropanediol esters, encompassing 3-monochloropropane-1,2-diol (3-MCPD) esters and glycidyl (B131873) esters (GEs), are process-induced food contaminants formed during the high-temperature refining of vegetable oils and fats.[1][2][3] While inert in their esterified form, they undergo hydrolysis in the gastrointestinal tract, releasing their biologically active moieties: 3-MCPD and glycidol (B123203).[1][2][3][4][5] These compounds are of significant toxicological concern, with glycidol classified as a probable human carcinogen (Group 2A) and 3-MCPD as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1][2][6] Their toxicity is intrinsically linked to their ability to modulate critical cell signaling pathways, leading to genotoxicity, cytotoxicity, and organ-specific damage. This guide provides an in-depth examination of the molecular mechanisms through which these compounds disrupt cellular homeostasis, focusing on key signaling cascades involved in apoptosis, cell cycle regulation, and inflammatory responses. It includes a synthesis of quantitative data, detailed experimental methodologies, and visual diagrams of the implicated pathways to serve as a comprehensive resource for the scientific community.
Metabolic Activation: The Gateway to Toxicity
The primary toxicological threat from chloropropanediol esters arises not from the esters themselves, but from their hydrolysis into free 3-MCPD and glycidol within the body.[5] This bioactivation is a critical first step that enables their interaction with cellular machinery.
Caption: Metabolic activation of chloropropanediol esters in the GI tract.
Disruption of Apoptotic Signaling by 3-MCPD
3-MCPD is a potent inducer of apoptosis, primarily through the intrinsic, mitochondria-dependent pathway.[7] It triggers a cascade of events that culminates in programmed cell death, a mechanism central to its observed nephrotoxicity and reproductive toxicity.[2][7][8]
Key events in 3-MCPD-induced apoptosis include:
-
Mitochondrial Dysfunction: 3-MCPD impairs the mitochondrial oxidative phosphorylation system, leading to a decrease in ATP synthesis and depolarization of the mitochondrial membrane potential.[7]
-
Bcl-2 Family Regulation: The compound causes a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of pro-apoptotic proteins such as Bax, Bak, and Bad.[7] This shift in balance promotes the permeabilization of the outer mitochondrial membrane.
-
Cytochrome C Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.[7]
-
Apoptosome Formation and Caspase Activation: Cytosolic cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), forming the apoptosome. This complex then activates the initiator caspase, Caspase-9, which in turn activates executioner caspases like Caspase-3, -6, and -7, leading to the cleavage of cellular substrates and the execution of apoptosis.[7]
-
JNK/p53 Pathway Involvement: Studies on 3-MCPD 1-palmitate have also implicated the c-Jun N-terminal kinase (JNK) and p53 signaling pathways in the induction of apoptosis in renal tubular cells.[9]
Caption: 3-MCPD-induced intrinsic apoptosis signaling pathway.
Genotoxicity and Cell Cycle Modulation by Glycidol
Glycidol is a known genotoxic agent, a property that underpins its classification as a probable carcinogen.[4][10] Its high reactivity as an epoxide allows it to readily form adducts with DNA, leading to mutations and chromosomal damage if not repaired.[11][12]
-
DNA Adduct Formation: The primary mechanism of glycidol's genotoxicity is its ability to alkylate DNA bases, particularly guanine. This covalent binding distorts the DNA helix, interfering with replication and transcription.
-
Cell Cycle Arrest and Proliferation Inhibition: In response to DNA damage, cells can activate checkpoint pathways to arrest the cell cycle, allowing time for repair. Persistent, irreparable damage can trigger apoptosis or senescence. Studies have shown that related compounds can inhibit cell proliferation and induce cell cycle arrest.[13] For instance, 1,3-dichloro-2-propanol (B29581) (1,3-DCP), a structurally similar chloropropanol, has been demonstrated to induce ferroptosis—an iron-dependent form of programmed cell death—via the Nrf2/ARE signaling pathway in hepatocytes.[13]
Caption: Genotoxic mechanism and cellular response to glycidol exposure.
Quantitative Data Summary
The following tables summarize key quantitative findings from toxicological studies on 3-MCPD esters, glycidol, and their free forms.
Table 1: In Vivo Toxicity and Genotoxicity Data
| Compound | Species | Endpoint | Dose/Concentration | Result | Reference |
|---|---|---|---|---|---|
| Glycidol | Balb/c Mice | Micronuclei Induction | 0-120 mg/kg | Linear dose-dependent increase (12‰ per mMh internal dose) | [11] |
| Glycidol | Balb/c Mice | Hemoglobin Adducts | 0-120 mg/kg | Linear dose-dependent increase (20 pmol/g Hb per mg/kg) | [11] |
| 3-MCPD | Rats | Tolerable Daily Intake (TDI) | 2 µg/kg body weight | Established by EFSA | [1] |
| 3-MCPD & Esters | Humans | Provisional Max. TDI (PMTDI) | 4 µg/kg body weight/day | Established by JECFA | [1][2] |
| 3-MCPD Esters | Swiss Mice | Acute Oral Toxicity (LD50) | 2016.3 - >5000 mg/kg | Varies by fatty acid ester type |[14] |
Table 2: In Vitro Genotoxicity and Cytotoxicity Data
| Compound | Cell Line | Assay | Result | Reference |
|---|---|---|---|---|
| Glycidol | CHO Cells | Comet Assay | Induced DNA damage | [12][15] |
| Glycidol | CHO Cells | Chromosomal Aberration Test | Induced structural aberrations | [10] |
| Glycidol | Salmonella typhimurium | Bacterial Reverse Mutation | Positive response (mutagenic) | [10] |
| Glycidol Linoleate | Salmonella typhimurium | Bacterial Reverse Mutation | Positive response (less than free glycidol) | [10] |
| 3-MCPD | HEK293FT Cells | Apoptosis Assay | Induced mitochondrial-mediated apoptosis | [7] |
| 3-MCPD | HUVECs | Proliferation Assay | Inhibited proliferation in a dose-dependent manner |[13] |
Key Experimental Protocols
Solubilization of 3-MCPD Esters for In Vitro Assays
A significant challenge in studying 3-MCPD esters in vitro is their high hydrophobicity, making them difficult to dissolve in aqueous cell culture media.[16] A published three-step protocol addresses this issue:
-
Primary Dissolution: Dissolve the 3-MCPD ester in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.
-
Complexation with Serum: The stock solution is then added to fetal bovine serum (FBS) or another appropriate serum and incubated (e.g., at 37°C) to allow for the formation of ester-protein complexes, which aids in solubility.
-
Final Dilution: The serum-ester mixture is then diluted to the final desired concentration in the complete cell culture medium. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
In Vitro Chromosomal Aberration Test
This assay is used to assess the potential of a substance to induce structural damage to chromosomes in cultured mammalian cells, as was done for glycidol.[10]
-
Cell Culture: A suitable cell line, such as Chinese Hamster Ovary (CHO) cells, is cultured to a state of exponential growth.
-
Treatment: Cells are exposed to the test substance (e.g., glycidol) at various concentrations for a defined period (e.g., 3-6 hours), both with and without an external metabolic activation system (e.g., S9 mix from rat liver). A positive and negative/vehicle control are run in parallel.
-
Cell Harvest: After treatment, a spindle inhibitor (e.g., colcemid) is added to arrest cells in the metaphase stage of mitosis.
-
Slide Preparation: Cells are harvested, treated with a hypotonic solution to swell the cells and disperse the chromosomes, and then fixed. The cell suspension is dropped onto microscope slides and air-dried.
-
Staining and Analysis: Slides are stained (e.g., with Giemsa stain), and metaphase spreads are analyzed microscopically for chromosomal aberrations, such as breaks, gaps, and exchanges. A statistically significant, dose-dependent increase in aberrations compared to the negative control indicates a positive result.[10]
Analysis of 3-MCPD and Glycidyl Esters in Oils (Indirect Method)
This protocol outlines a common indirect approach for quantifying ester-bound 3-MCPD and glycidol in food matrices like edible oils.[17]
-
Sample Preparation: An oil sample is weighed and dissolved in an appropriate organic solvent. An internal standard is added for quantification.
-
Ester Cleavage (Transesterification): The fatty acid esters are cleaved from the glycerol (B35011) backbone. This is typically achieved by alkaline-catalyzed transesterification (e.g., using sodium methoxide (B1231860) in methanol), which releases free 3-MCPD and glycidol.
-
Glycidol Conversion: Glycidol is unstable and is converted to a more stable, quantifiable compound. A common method involves reaction with a halide salt (e.g., sodium bromide) under acidic conditions to convert glycidol into 3-monobromo-1,2-propanediol (3-MBPD), which serves as a marker for the original glycidol content.
-
Extraction and Derivatization: The analytes (3-MCPD and 3-MBPD) are extracted from the fatty acid methyl esters (FAMEs). They are then derivatized, typically using phenylboronic acid (PBA), to create volatile derivatives suitable for gas chromatography.
-
GC-MS Analysis: The derivatized sample is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS). The compounds are separated by the GC column and detected by the MS, allowing for accurate identification and quantification against the internal standard.[17]
Caption: Workflow for indirect analysis of 3-MCPD and glycidyl esters.
Conclusion
Chloropropanediol esters represent a significant food safety challenge due to their hydrolysis into toxicologically active 3-MCPD and glycidol. Their detrimental effects on cellular health are mediated through direct interference with fundamental signaling pathways. Glycidol's potent genotoxicity stems from its ability to form DNA adducts, triggering cell cycle arrest and potentially initiating carcinogenesis. 3-MCPD exerts its toxicity by inducing the intrinsic apoptotic pathway through mitochondrial disruption and the activation of a caspase cascade. A thorough understanding of these molecular mechanisms is paramount for accurate risk assessment, the development of targeted therapeutic strategies for exposure-related pathologies, and the implementation of effective mitigation techniques in food production. This guide serves as a foundational resource for professionals engaged in unraveling the complex interplay between these contaminants and cellular signaling networks.
References
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]
- 4. Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. mpoc.org.my [mpoc.org.my]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exposure to Dietary Glycidyl and 3-MCPD Fatty Acid Esters and Associated Burden of Cancer in Selected Asian and European Countries: A Review and Data Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genotoxicity studies of glycidol fatty acid ester (glycidol linoleate) and glycidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The genotoxic potency of glycidol established from micronucleus frequency and hemoglobin adduct levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glycidol | C3H6O2 | CID 11164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Unraveling the Molecular Intricacies of rac 1-Palmitoyl-2-chloropropanediol: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
rac 1-Palmitoyl-2-chloropropanediol, a fatty acid ester of 2-monochloropropane-1,3-diol (2-MCPD), is a process contaminant found in refined edible oils that has garnered significant attention for its potential health risks. Following ingestion, it is extensively hydrolyzed by intestinal lipases to yield free 2-MCPD, which is then absorbed and systemically distributed. While the precise initial molecular target of this compound or free 2-MCPD remains to be definitively identified, current research points to cardiotoxicity as a primary adverse outcome. The underlying mechanism of this cardiotoxicity is multifactorial, involving the induction of a significant inflammatory response, dysregulation of lipid metabolism, and impairment of cardiac energy metabolism. This guide provides an in-depth summary of the current understanding of the compound's mechanism of action, focusing on the downstream signaling pathways and cellular perturbations identified in preclinical studies. It also includes detailed experimental protocols for the key analytical methods used in this research area.
Metabolism and Bioavailability
Upon oral consumption, this compound undergoes hydrolysis in the gastrointestinal tract, a reaction catalyzed by pancreatic lipases. This process releases palmitic acid and free 2-MCPD. Studies using in vitro models, such as Caco-2 cells, have demonstrated that while the esterified form does not readily cross the intestinal barrier, the liberated 2-MCPD is absorbed. Once in circulation, 2-MCPD is metabolized in humans, with 2-chlorohydracrylic acid (2-ClHA) being identified as a urinary metabolite. The toxicological effects observed in vivo are therefore primarily attributed to the systemic exposure to free 2-MCPD.
Core Mechanism of Action: A Focus on Cardiotoxicity
The heart has been identified as a primary target organ for 2-MCPD-induced toxicity. Multi-omics studies in rodent models have revealed a complex interplay of inflammatory signaling, altered lipid mediator profiles, and metabolic dysregulation.
Induction of Cardiac Inflammation
Exposure to 2-MCPD triggers a pronounced inflammatory response within the myocardium. This is characterized by the upregulation of genes and proteins associated with immune and inflammatory processes. A key player in this response is the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins. This suggests that 2-MCPD exposure may lead to a state of chronic inflammation in cardiac tissue.
Furthermore, proteomic analyses have identified the upregulation of coronin-1A, an actin-binding protein predominantly expressed in leukocytes. The increase in coronin-1A is indicative of leukocyte infiltration into the heart tissue, a hallmark of inflammation. This process is likely driven by the upregulation of chemotactic factors, although the specific chemokines have not yet been fully elucidated. The activation of the NF-κB signaling pathway, a central regulator of inflammation, is a highly probable upstream event, although direct evidence of its activation by 2-MCPD is still emerging.
Dysregulation of Lipid Metabolism and Oxylipin Profile
A significant consequence of 2-MCPD exposure is the profound alteration of lipid metabolism in the heart. Targeted lipidomic profiling has revealed a shift in the balance of oxylipins, which are bioactive lipid mediators derived from polyunsaturated fatty acids. Specifically, there is an increase in cyclooxygenase-derived arachidonic acid oxylipins, which are known to be pro-inflammatory.[1] Concurrently, a suppression of docosahexaenoic acid (DHA)-derived metabolites is observed.[2] These DHA metabolites are typically cardioprotective and have anti-inflammatory properties. This imbalance contributes to a pro-inflammatory and pro-fibrotic state within the cardiac tissue.
Impairment of Cardiac Energy Metabolism
Proteomic and transcriptomic data indicate a downregulation of pathways associated with energy metabolism in the heart following 2-MCPD exposure.[2] This includes proteins involved in mitochondrial function and ATP production. While the precise mechanism is not fully elucidated, it is hypothesized that 2-MCPD or its metabolites may interfere with key enzymes in glycolysis or the tricarboxylic acid (TCA) cycle, or disrupt the mitochondrial respiratory chain, leading to a state of energy deficit in cardiomyocytes. This metabolic impairment can contribute to contractile dysfunction and cell death.
Quantitative Data from Preclinical Studies
The following tables summarize quantitative data from proteomic and lipidomic analyses of heart tissue from rats exposed to 2-MCPD.
Table 1: Selected Differentially Expressed Proteins in Rat Heart Tissue Following 2-MCPD Exposure
| Protein | Function | Fold Change (2-MCPD vs. Control) | Reference |
| Coronin-1A | Leukocyte-regulating protein | Upregulated | [2] |
| Various mitochondrial proteins | Energy metabolism | Downregulated | [2] |
| Proteins of cardiac structure | Cardiac function | Downregulated | [2] |
Table 2: Alterations in Oxylipin Profile in Rat Heart Tissue Following 2-MCPD Exposure
| Lipid Mediator Class | Specific Mediators | Change (2-MCPD vs. Control) | Reference |
| Cyclooxygenase-derived arachidonic acid oxylipins | Prostaglandins | Increased | [1] |
| Docosahexaenoic acid (DHA)-derived metabolites | Resolvins, Protectins | Decreased | [1][2] |
| 13-hydroxy-octadecatrienoic acid-γ (13-HOTrE-γ) | Marker of exposure | Increased (in ALA-deficient diet) | [1] |
Experimental Protocols
Proteomic Analysis of Rat Heart Tissue by 2D-PAGE and Mass Spectrometry
This protocol provides a general workflow for the proteomic analysis of cardiac tissue to identify differentially expressed proteins.
Methodology:
-
Sample Collection and Preparation: Immediately after excision, rat heart tissue is snap-frozen in liquid nitrogen and stored at -80°C. For protein extraction, the frozen tissue is pulverized into a fine powder under liquid nitrogen.
-
Protein Solubilization: The tissue powder is solubilized in a lysis buffer typically containing urea, thiourea, CHAPS, a reducing agent (e.g., DTT), and a carrier ampholyte or IPG buffer. Protease and phosphatase inhibitors are added to prevent protein degradation and modification.
-
Protein Quantification: The protein concentration of the lysate is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
First Dimension - Isoelectric Focusing (IEF): A specific amount of protein (typically 100-500 µg) is loaded onto an immobilized pH gradient (IPG) strip. IEF is performed according to the manufacturer's instructions, separating proteins based on their isoelectric point (pI).
-
Second Dimension - SDS-PAGE: Following IEF, the IPG strip is equilibrated in a buffer containing SDS and then placed on top of a polyacrylamide gel. SDS-PAGE is then performed to separate the proteins based on their molecular weight.
-
Protein Visualization: After electrophoresis, the gel is stained with a protein stain such as Coomassie Brilliant Blue or silver stain to visualize the protein spots.
-
Image Analysis: The stained gel is scanned, and the digital image is analyzed using specialized 2D gel analysis software to compare protein spot intensities between control and treated samples.
-
Protein Identification: Spots of interest are excised from the gel, and the proteins are subjected to in-gel tryptic digestion. The resulting peptides are extracted and analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).
-
Database Searching: The obtained mass spectra are used to search protein databases (e.g., Swiss-Prot, NCBInr) using search algorithms like Mascot or Sequest to identify the proteins.
Lipidomic Analysis of Oxylipins in Rat Heart Tissue by LC-MS/MS
This protocol outlines a general procedure for the targeted analysis of oxylipins in cardiac tissue.
Methodology:
-
Sample Collection and Homogenization: Rat heart tissue is excised, snap-frozen in liquid nitrogen, and stored at -80°C. A known amount of frozen tissue is homogenized in a cold solvent, typically methanol, containing antioxidants (e.g., BHT) and a suite of deuterated internal standards corresponding to the oxylipins of interest.
-
Lipid Extraction: Lipids are extracted from the homogenate using a liquid-liquid extraction method, such as the Folch or Bligh-Dyer method, or a solid-phase extraction (SPE) protocol. The organic phase containing the lipids is collected.
-
Solvent Evaporation and Reconstitution: The organic solvent is evaporated under a stream of nitrogen. The dried lipid extract is then reconstituted in a small volume of a suitable solvent, such as methanol/acetonitrile (B52724), for LC-MS/MS analysis.
-
LC-MS/MS Analysis: An aliquot of the reconstituted extract is injected into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatography: Reverse-phase chromatography is typically used to separate the different oxylipin species. A gradient elution with a mobile phase consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
-
Mass Spectrometry: The mass spectrometer is operated in negative electrospray ionization (ESI-) mode. Detection and quantification are performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each oxylipin and its corresponding internal standard are monitored.
-
-
Data Analysis: The peak areas of the endogenous oxylipins are normalized to the peak areas of their respective internal standards. Quantification is achieved by comparing the normalized peak areas to a calibration curve generated using authentic standards.
Conclusion and Future Directions
The current body of evidence strongly suggests that this compound, through its metabolite 2-MCPD, exerts its primary toxicological effects on the heart. The mechanism involves the induction of a complex inflammatory cascade, alteration of the balance between pro- and anti-inflammatory lipid mediators, and impairment of cardiac energy metabolism. While these downstream effects are becoming increasingly clear, a significant knowledge gap remains concerning the initial molecular interactions of 2-MCPD.
Future research should focus on identifying the direct binding partners of 2-MCPD in cardiomyocytes. Investigating its effects on key signaling enzymes such as protein kinase C isoforms, phospholipases, and diacylglycerol kinases could provide crucial insights. Furthermore, exploring its impact on intracellular calcium signaling and mitochondrial membrane potential in isolated cardiomyocytes would help to pinpoint the primary insult. Elucidating these initial steps is critical for a complete understanding of the toxicology of this compound and for developing potential strategies to mitigate its adverse health effects.
References
- 1. Cardiac oxylipin perturbances in response to 2-monochloropropane-1,3-diol exposure are ameliorated by dietary adequacy of the essential n-3 fatty acid, α-linolenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An integrated multi-omics analysis of the effects of the food processing-induced contaminant 2-monochloropropane-1,3-diol (2-MCPD) in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into Chloropropanediol Fatty Acid Esters: From Discovery to Toxicological Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Chloropropanediol fatty acid esters (CPD-esters) are process-induced chemical contaminants that have garnered significant attention from the scientific community and regulatory bodies worldwide. Formed during the high-temperature processing of foods, particularly the refining of edible oils, these compounds represent a potential risk to human health. This technical guide provides a comprehensive overview of the discovery, history, formation, analysis, and toxicological implications of CPD-esters, with a focus on 3-monochloropropane-1,2-diol (3-MCPD) esters, the most prevalent and studied of these compounds.
Discovery and History: A Timeline of Unraveling a Process Contaminant
The journey to understanding CPD-esters has been a multi-decade endeavor, evolving from the identification of the free form of 3-MCPD to the recognition of its esterified counterparts as a significant source of dietary exposure.
The initial discovery of fatty acid esters of 3-MCPD can be traced back to the late 1970s and early 1980s in the context of acid-hydrolyzed vegetable protein (acid-HVP), a savory food ingredient.[1] It was later, in the 2000s, that the widespread presence of these esters in refined edible oils and fats came to light, sparking a new wave of research into their formation, analysis, and toxicology.[1][2]
dot
Caption: A timeline of key milestones in the discovery and history of chloropropanediol fatty acid esters.
Formation and Occurrence in Foods
CPD-esters are not naturally present in raw materials but are formed during food processing, particularly under high temperatures in the presence of lipids and a source of chlorine.[3][4] The primary reaction involves the interaction of glycerol (B35011) or acylglycerols (mono- and diacylglycerols being key precursors) with chloride ions.[1][5]
The deodorization step in the refining of vegetable oils, which operates at temperatures often exceeding 200°C, is a major contributor to the formation of CPD-esters and related compounds like glycidyl (B131873) esters (GEs).[6][7][8] The levels of these contaminants are influenced by factors such as the type of oil, the concentration of precursors, and the processing conditions (temperature, time, and pH).[5][9]
Refined palm oil and its fractions tend to have the highest concentrations of CPD-esters, though they are also found in other refined vegetable and marine oils.[6][10][8] Consequently, a wide range of food products containing these refined oils as ingredients can be sources of dietary exposure.
Table 1: Occurrence of 3-MCPD Esters in Selected Vegetable Oils
| Oil Type | Form | Typical Range of 3-MCPD Esters (µg/kg) | Reference |
| Palm Oil/Fat | Refined | 2912 (average) | [8] |
| Palm Kernel Oil | Refined | 624 (average) | [8] |
| Coconut Oil | Refined | 608 (average) | [8] |
| Sunflower Seed Oil | Refined | 521 (average) | [8] |
| Maize Oil | Refined | 503 (average) | [8] |
| Soybean Oil | Refined | 394 (average) | [8] |
| Rapeseed Oil | Refined | 232 (average) | [8] |
| Peanut Oil | Refined | 229 (average) | [8] |
| Olive Oil | Refined | 48 (average) | [8] |
| Various Oils | Virgin | <100 to <300 | [2] |
Analytical Methodologies
The analysis of CPD-esters in complex food matrices presents a significant challenge. Two main approaches have been developed: indirect and direct methods.
Indirect Analytical Methods
Indirect methods are currently the most common for routine analysis. They involve the cleavage of fatty acids from the chloropropanediol backbone, followed by the determination of the free chloropropanediol (e.g., 3-MCPD).
Experimental Protocol: Indirect Analysis of 3-MCPD Esters by GC-MS
This protocol is a generalized representation of common indirect methods.
-
Lipid Extraction: The lipid fraction containing the CPD-esters is extracted from the food sample using a suitable solvent system (e.g., pressurized liquid extraction).
-
Transesterification/Hydrolysis: The extracted lipids are subjected to alkaline or acidic transesterification (e.g., with sodium methoxide (B1231860) in methanol) or hydrolysis to release the 3-MCPD from its esterified form.
-
Derivatization: The free 3-MCPD is then derivatized to a more volatile and thermally stable compound suitable for gas chromatography. A common derivatizing agent is phenylboronic acid (PBA), which forms a cyclic ester with the diol.[11]
-
Extraction of Derivative: The derivatized 3-MCPD is extracted into a non-polar solvent (e.g., isohexane).
-
GC-MS Analysis: The final extract is injected into a gas chromatograph coupled with a mass spectrometer (GC-MS) for separation and quantification. Isotope-labeled internal standards (e.g., deuterated 3-MCPD esters) are used for accurate quantification.[11]
dot
Caption: A typical workflow for the indirect analysis of 3-MCPD esters.
Direct Analytical Methods
Direct methods aim to analyze the intact CPD-esters without the need for hydrolysis and derivatization. These methods, typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide more detailed information about the specific fatty acid composition of the esters.
Experimental Protocol: Direct Analysis of 3-MCPD Esters by LC-MS/MS
-
Sample Preparation: The oil or fat sample is dissolved in a suitable solvent mixture (e.g., tert-butyl methyl ether and ethyl acetate).[12][13][14]
-
Solid-Phase Extraction (SPE) Cleanup: The sample solution is passed through one or more SPE cartridges (e.g., C18 and silica) to remove interfering matrix components, such as triacylglycerols.[12][13][14]
-
LC-MS/MS Analysis: The purified extract is analyzed by LC-MS/MS. A reversed-phase column is typically used for the separation of different mono- and diesters. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection and quantification.
Table 2: Performance Characteristics of an Exemplary Direct LC-MS/MS Method
| Parameter | Value | Reference |
| Analytes | 5 monoesters and 20 diesters of 3-MCPD | [12] |
| Limits of Quantification (LOQs) | 0.02 to 0.08 mg/kg | [12][13] |
| Repeatability (RSDr%) | 5.5% to 25.5% | [12][13] |
Toxicology and Health Implications
The primary toxicological concern associated with CPD-esters is their in vivo hydrolysis to free 3-MCPD by lipases in the gastrointestinal tract.[5][3] Therefore, the toxicity of 3-MCPD is considered representative of the risk posed by its esters.
3-MCPD has been classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans."[10] Animal studies have shown that the primary target organs for 3-MCPD toxicity are the kidneys and the male reproductive system.[10][15]
Mechanism of Toxicity
The precise molecular mechanisms of 3-MCPD toxicity are still under investigation, but evidence suggests that it involves the inhibition of key enzymes in cellular energy metabolism.[15] One proposed pathway involves the metabolic conversion of 3-MCPD to toxic intermediates that disrupt glycolysis, leading to energy depletion in target cells.
dot
Caption: A proposed signaling pathway for the toxicity of 3-MCPD.
Regulatory Limits
Based on toxicological data, several regulatory and advisory bodies have established health-based guidance values for 3-MCPD and its esters.
Table 3: Tolerable Daily Intakes (TDIs) for 3-MCPD and its Esters
| Organization | TDI (µg/kg body weight/day) | Year | Notes |
| JECFA | 4 (PMTDI) | 2016 | Group PMTDI for 3-MCPD and its esters, expressed as 3-MCPD.[10][3] |
| EFSA | 2 | 2018 | Group TDI for 3-MCPD and its esters, expressed as 3-MCPD.[3][7] |
Conclusion and Future Perspectives
Chloropropanediol fatty acid esters are significant process contaminants with well-documented occurrences in a variety of foods, particularly refined oils. The scientific understanding of their formation, analytical detection, and toxicological implications has advanced considerably. Indirect analytical methods are well-established for monitoring purposes, while direct methods offer more detailed insights into the specific ester profiles.
The primary health concern remains the release of free 3-MCPD upon digestion, with established tolerable daily intakes to guide risk management. Ongoing research focuses on further elucidating the mechanisms of toxicity, developing and validating more efficient analytical methods, and exploring effective mitigation strategies during food processing to reduce the levels of these contaminants in the food supply. For drug development professionals, understanding the metabolic fate and enzymatic cleavage of these ester compounds can provide valuable insights into prodrug design and the role of lipases in drug metabolism.
References
- 1. food.gov.uk [food.gov.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. 3-monochloropropane diol (3-MCPD), 3-MCPD esters and glycidyl esters | Institute of Food Science and Technology [ifst.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 6. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MCPDs and glycidyl fatty acid esters - AGES [ages.at]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to rac 1-Palmitoyl-2-chloropropanediol and 3-MCPD Esters for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of rac 1-Palmitoyl-2-chloropropanediol and the broader class of 3-monochloropropane-1,2-diol (3-MCPD) esters. These process contaminants, formed during the high-temperature refining of edible oils and fats, have garnered significant attention due to their potential health risks. This document details their chemical properties, formation mechanisms, and occurrence in various food products. It further elaborates on the current analytical methodologies for their detection and quantification, including detailed experimental protocols for both indirect and direct analysis. A significant focus is placed on the toxicological implications of 3-MCPD esters, with a deep dive into the molecular signaling pathways implicated in their nephrotoxic and male reproductive effects. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development engaged in the study of these compounds.
Introduction to this compound and 3-MCPD Esters
3-Monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters are processing-induced chemical contaminants found in a variety of foods, particularly refined vegetable oils.[1][2] These compounds are formed when foods rich in fat and salt are processed at high temperatures.[3] The esterified forms, such as this compound, are of particular concern as they can be hydrolyzed in the gastrointestinal tract to free 3-MCPD, which has been associated with several toxicological endpoints.[2][4]
Chemical Structure:
-
This compound: This is a monoester of 3-MCPD, where palmitic acid is esterified at the sn-1 position of the glycerol (B35011) backbone, and a chlorine atom is at the sn-2 position.[5]
-
3-MCPD Esters: This is a broader class of compounds where one or both hydroxyl groups of the 3-MCPD glycerol backbone are esterified with fatty acids.
The formation of these esters is a complex process that occurs during the deodorization step of oil refining at temperatures exceeding 200°C.[2] The highest concentrations are typically found in refined palm oil and its fractions.[4]
Quantitative Analysis of 3-MCPD Esters in Edible Oils
The concentration of 3-MCPD esters varies significantly depending on the type of oil and the refining process. Refined oils generally contain substantially higher levels than their unrefined counterparts.[6]
| Oil Type | State | Concentration Range of 3-MCPD Esters (mg/kg) | Reference |
| Palm Oil | Refined | 2.29 - 5.634 | [7][8] |
| Olive Oil | Refined | 1.464 | [9] |
| Olive Oil | Virgin/Unrefined | 0.075 | [9] |
| Sunflower Oil | Refined | 1.817 | [8] |
| Soybean Oil | Refined | 1.486 | [8] |
| Corn Oil | Refined | 2.447 | [8] |
| Various Vegetable Oils | Refined | 0.2 - 20 | [10] |
| Various Vegetable Oils | Unrefined | Traces | [10] |
Experimental Protocols for Analysis
The analysis of 3-MCPD esters is primarily conducted using two approaches: indirect and direct methods.
Indirect Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
This is the most common approach and involves the cleavage of fatty acids from the 3-MCPD backbone, followed by derivatization and GC-MS analysis. The AOCS Official Method Cd 29c-13 is a widely used protocol.[11][12][13]
Principle: 3-MCPD esters are transesterified to release free 3-MCPD. Glycidyl esters, which are often co-contaminants, are converted to 3-MCPD. The total 3-MCPD is then derivatized with phenylboronic acid (PBA) to increase its volatility for GC-MS analysis.[14]
Detailed Protocol (Based on AOCS Cd 29c-13):
-
Sample Preparation: Weigh approximately 100 mg of the oil sample into a centrifuge tube. Add an internal standard (e.g., 3-MCPD-d5 esters).
-
Transesterification (Alkaline Cleavage): Add a solution of sodium methoxide (B1231860) in methanol (B129727) to the sample. The reaction is carried out at room temperature for a short period (e.g., 3.5-5.5 minutes) to release the 3-MCPD and glycidol (B123203).[2][11]
-
Stopping the Reaction and Conversion of Glycidol:
-
Assay A (Total 3-MCPD + Glycidol): Add an acidic sodium chloride solution. This stops the reaction and converts the released glycidol to 3-MCPD.
-
Assay B (3-MCPD only): Add an acidic, chloride-free salt solution (e.g., sodium sulfate). This stops the reaction without converting glycidol.
-
-
Extraction: Extract the aqueous phase containing the free 3-MCPD with a suitable organic solvent (e.g., diethyl ether or hexane).[15]
-
Derivatization: Add a solution of phenylboronic acid in acetone/water to the dried extract. Heat at approximately 80-90°C for 20-30 minutes to form the volatile phenylboronic acid derivative of 3-MCPD.[16][17]
-
GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC-MS.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used.
-
Oven Program: A temperature gradient is employed to separate the analytes.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the 3-MCPD-PBA derivative and its internal standard.[10]
-
Direct Analysis via Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Direct analysis allows for the quantification of individual 3-MCPD esters without the need for hydrolysis and derivatization.
Principle: The oil sample is diluted and purified using solid-phase extraction (SPE) to remove interfering triglycerides. The purified extract is then analyzed by LC-MS/MS.[18][19]
Detailed Protocol:
-
Sample Preparation: Dissolve the oil sample in a suitable solvent mixture (e.g., tert-butyl methyl ether and ethyl acetate).[18]
-
Solid-Phase Extraction (SPE): Pass the sample solution through a sequence of SPE cartridges (e.g., C18 followed by silica) to remove the bulk of the triglycerides while retaining the 3-MCPD esters.[18]
-
LC-MS/MS Analysis:
-
Chromatography: Use a suitable reversed-phase LC column. A gradient elution with a mobile phase consisting of solvents like acetonitrile, isopropanol, and water is typically employed.[19]
-
Mass Spectrometry: Operate the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-product ion transitions for each targeted 3-MCPD ester.[18]
-
Toxicological Effects and Signaling Pathways
The toxicity of 3-MCPD esters is primarily attributed to the in vivo release of free 3-MCPD. The main target organs are the kidneys and the male reproductive system.[4]
Nephrotoxicity
3-MCPD induces acute kidney injury characterized by tubular cell apoptosis and necroptosis.[20]
-
JNK/p53-Mediated Apoptosis: 3-MCPD esters activate the c-Jun N-terminal kinase (JNK) signaling pathway. Activated JNK phosphorylates and activates the tumor suppressor protein p53. This leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, ultimately resulting in tubular cell apoptosis.[20][21][22]
-
RIPK1/RIPK3/MLKL-Mediated Necroptosis: 3-MCPD esters also induce the expression of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). This signaling cascade leads to the phosphorylation and oligomerization of MLKL, which forms pores in the cell membrane, causing necroptotic cell death and inflammation.[20][23][24]
Male Reproductive Toxicity
3-MCPD impairs male fertility primarily through its effects on Sertoli cells, which are crucial for sperm development.[7][[“]]
-
Sertoli Cell Dysfunction: 3-MCPD downregulates the androgen receptor (AR) in Sertoli cells. This disrupts testosterone (B1683101) signaling, which is essential for spermatogenesis.[1][7]
-
Impaired Meiosis: The compound also downregulates key meiotic genes such as Stra8 and Rec8, and inhibits the secretion of meiosis-regulating factors.[1][7]
-
Inflammation and Stress: 3-MCPD can induce an inflammatory response in the testes, characterized by the activation of the NLRP3 inflammasome, and can also cause endoplasmic reticulum stress in Leydig and Sertoli cells.[26][27]
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of 3-MCPD-induced nephrotoxicity.
Caption: Mechanisms of 3-MCPD-induced male reproductive toxicity.
Experimental Workflows
Caption: Indirect analytical workflow for 3-MCPD esters using GC-MS.
Caption: Direct analytical workflow for 3-MCPD esters using LC-MS/MS.
Conclusion
This compound and other 3-MCPD esters are significant process contaminants in the food supply, with well-documented toxicological effects. Understanding their formation, analysis, and mechanisms of toxicity is crucial for risk assessment and the development of mitigation strategies. The analytical methods detailed in this guide provide robust frameworks for the accurate quantification of these compounds, while the elucidation of the signaling pathways involved in their toxicity offers potential targets for future research and intervention. This technical guide serves as a foundational resource for professionals dedicated to ensuring food safety and advancing the understanding of food-borne toxicants.
References
- 1. researchgate.net [researchgate.net]
- 2. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. 3-Monochloropropane-1,2-diol (MCPD) Esters and Glycidyl Esters | FDA [fda.gov]
- 5. RIPK3-MLKL-mediated necroinflammation contributes to AKI progression to CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-MCPD in Refined Cooking Oils [nutritionfacts.org]
- 7. 3-Monochloropropane-1,2-diol causes spermatogenesis failure in male rats via Sertoli cell dysfunction but not testosterone reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 9. keypublishing.org [keypublishing.org]
- 10. glsciences.eu [glsciences.eu]
- 11. fediol.eu [fediol.eu]
- 12. scribd.com [scribd.com]
- 13. library.aocs.org [library.aocs.org]
- 14. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 15. gcms.labrulez.com [gcms.labrulez.com]
- 16. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 17. Direct Determination of MCPD Fatty Acid Esters and Glycidyl Fatty Acid Esters in Vegetable Oils by LC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. iris.unina.it [iris.unina.it]
- 20. researchgate.net [researchgate.net]
- 21. 3-MCPD 1-Palmitate Induced Tubular Cell Apoptosis In Vivo via JNK/p53 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
- 24. RIPK3-MLKL-mediated necroinflammation contributes to AKI progression to CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 25. consensus.app [consensus.app]
- 26. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 27. knowledge.uchicago.edu [knowledge.uchicago.edu]
Methodological & Application
Application Notes and Protocols for rac 1-Palmitoyl-2-chloropropanediol Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac 1-Palmitoyl-2-chloropropanediol is a monoacylglycerol of palmitic acid and a chlorinated derivative of glycerol. It belongs to the class of 3-monochloropropane-1,2-diol (3-MCPD) esters.[1] 3-MCPD and its esters are known food processing contaminants, often formed in refined edible oils and fat-containing foods subjected to high temperatures during processing.[2][3] Due to the potential health risks associated with 3-MCPD, which is classified as a possible human carcinogen (Group 2B), accurate monitoring of its levels in food products is crucial.[2][4]
This document provides detailed application notes and protocols for the use of this compound as an analytical standard, primarily in the context of food safety and quality control. The methodologies outlined are based on established gas chromatography-mass spectrometry (GC-MS) techniques for the determination of 3-MCPD esters in edible oils.
Physicochemical Data
| Property | Value |
| Chemical Formula | C19H37ClO3 |
| Molecular Weight | 348.9 g/mol [5] |
| CAS Number | 63326-63-6[5] |
| Synonyms | (2-chloro-3-hydroxypropyl) hexadecanoate, Hexadecanoic acid 2-chloro-3-hydroxypropyl ester[5] |
| Appearance | White to off-white solid |
| Storage | -20°C[1] |
Application: Quantification of 3-MCPD Esters in Edible Oils
The primary application of this compound is as a certified reference material for the quantification of 3-MCPD esters in various food matrices, particularly refined vegetable oils and fats.[4] The standard is typically used in indirect analytical methods that involve the cleavage of the ester bond to release free 3-MCPD, which is then derivatized and analyzed by GC-MS.[6]
Experimental Workflow
The general workflow for the analysis of 3-MCPD esters in edible oils using an indirect method is depicted below. This process involves the hydrolysis of the esters, extraction of the liberated 3-MCPD, derivatization to enhance volatility for GC analysis, and subsequent quantification by mass spectrometry.
Caption: General workflow for the indirect analysis of 3-MCPD esters.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of 3-MCPD esters in edible oils using GC-MS based methods. These values are indicative and may vary depending on the specific instrumentation, method parameters, and matrix.
| Parameter | Value Range | Reference |
| Limit of Detection (LOD) | 0.02 - 0.11 mg/kg | [2][5][7] |
| Limit of Quantification (LOQ) | 0.05 - 0.14 mg/kg | [2][7][8] |
| Linearity (R²) | > 0.999 | [8] |
| Recovery | 74% - 105.22% | [2][4][8] |
| Repeatability (RSD) | 3.9% - 12.0% | [8] |
| Concentration in Refined Oils | [2][6][9] |
Experimental Protocols
Protocol 1: Indirect Analysis of 3-MCPD Esters by Acidic Transesterification and GC-MS
This protocol is based on the principles of acidic transesterification to release 3-MCPD from its esterified forms in edible oils.
1. Reagents and Materials:
-
This compound analytical standard
-
3-MCPD-d5 (internal standard)
-
Edible oil sample
-
Tetrahydrofuran (THF)
-
Methanolic sulfuric acid (1.8% v/v)
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (B86663) solution (20% w/v)
-
Phenylboronic acid (PBA) solution (25% w/v in acetone:water 19:1 v/v)
-
Diethyl ether
2. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of calibration standards by spiking a blank oil matrix with the standard solution to cover a concentration range of 0.05 to 5.0 mg/kg.
-
Sample Preparation:
-
Weigh approximately 100 mg of the oil sample into a glass tube.
-
Dissolve the sample in 0.5 mL of THF and vortex for 20 seconds.[2]
-
Add a known amount of the internal standard (3-MCPD-d5).[2]
-
Add 1.8 mL of methanolic sulfuric acid solution and vortex for 20 seconds.[2]
-
Incubate the mixture in a water bath at 40°C for 16 hours.[2]
-
After incubation, neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the free 3-MCPD with a mixture of hexane and diethyl ether.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
3. Derivatization:
-
Reconstitute the dried extract in a small volume of the PBA derivatizing agent.
-
Heat the mixture to facilitate the reaction and form the volatile phenylboronic ester of 3-MCPD.
4. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: BPX-5 capillary column (or equivalent)
-
Injector: Splitless mode
-
Carrier Gas: Helium
-
Temperature Program: Optimize for the separation of the derivatized 3-MCPD.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Impact (EI)
-
Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the derivatized 3-MCPD and the internal standard.
-
Biological Significance and Toxicological Pathway
This compound itself is not the primary toxic agent. Its significance lies in its role as a precursor to free 3-MCPD. In the human body, it is presumed that dietary 3-MCPD esters are hydrolyzed by lipases in the digestive tract, releasing free 3-MCPD, which is then absorbed. 3-MCPD has been shown to have toxic effects, including potential carcinogenicity.
Caption: Formation and toxicological pathway of 3-MCPD from its esters.
Disclaimer
The protocols and information provided are for research and development use only. They are intended for use by qualified professionals. All laboratory work should be conducted in accordance with good laboratory practices and appropriate safety precautions. It is the user's responsibility to validate any methods for their specific application.
References
- 1. This compound, 63326-63-6 | BroadPharm [broadpharm.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 5. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
The Enigmatic Role of rac 1-Palmitoyl-2-chloropropanediol in Lipidomics: A Molecule Awaiting Application
Despite its defined chemical structure, rac 1-Palmitoyl-2-chloropropanediol remains a molecule of theoretical potential rather than demonstrated application within the field of lipidomics. A comprehensive review of scientific literature and supplier databases reveals a conspicuous absence of its use in established experimental protocols, quantitative analyses, or as a probe in signaling pathway investigations.
Primarily available through chemical suppliers, this compound is characterized as a monoacylglycerol derivative with a palmitic acid at the sn-1 position and a chlorine atom at the sn-2 position.[1] Its chemical properties, including the presence of a reactive hydroxyl group and a good leaving group in the form of chlorine, suggest its potential utility as a synthetic precursor for the creation of more complex lipid molecules or as an internal standard in mass spectrometry-based lipidomics.[1] However, to date, no published research substantiates these theoretical applications.
Potential, Yet Unrealized, Applications in Lipidomics
While concrete examples are lacking, the molecular structure of this compound lends itself to several hypothetical applications in lipidomics research:
-
Internal Standard in Mass Spectrometry: In quantitative lipidomics, internal standards are crucial for correcting variations in sample extraction and instrument response. The unique mass of this chlorinated lipid could make it an effective internal standard, as it is unlikely to be naturally present in biological samples. For this to be viable, its stability and ionization efficiency would need to be thoroughly characterized.
-
Precursor for Synthesis of Novel Lipid Probes: The hydroxyl and chloro groups offer avenues for chemical modification. Researchers could potentially use this molecule as a starting point to synthesize novel lipid probes for studying enzyme activity or for tagging specific lipid species within a complex mixture.
-
Investigating Lipid Signaling Pathways: Exogenously introducing modified lipids is a common strategy to probe their effects on cellular signaling. While no studies have utilized this compound for this purpose, its structure could potentially be used to investigate the influence of chlorinated lipids on cellular processes.
General Experimental Approaches in Lipidomics
Given the absence of specific protocols for this compound, researchers interested in exploring its potential would need to adapt established lipidomics workflows. A general workflow for a lipidomics experiment is outlined below.
Caption: A generalized workflow for a typical lipidomics experiment.
Hypothetical Experimental Protocol: Evaluation as an Internal Standard
The following is a hypothetical protocol for evaluating this compound as an internal standard. It is important to note that this protocol is not based on published data and would require significant optimization and validation.
Objective: To assess the suitability of this compound as an internal standard for the quantification of monoacylglycerols by LC-MS/MS.
Materials:
-
This compound
-
Biological matrix (e.g., plasma, cell lysate)
-
Solvents for lipid extraction (e.g., chloroform, methanol, MTBE)
-
LC-MS/MS system
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL. Create a series of working solutions by serial dilution.
-
Sample Spiking: Spike a known amount of the this compound working solution into the biological matrix before lipid extraction. A range of concentrations should be tested to determine the optimal spiking level.
-
Lipid Extraction: Perform lipid extraction using a standard protocol such as the Bligh and Dyer or Matyash (MTBE) method.
-
LC-MS/MS Analysis:
-
Separate the lipid extract using a suitable C18 reversed-phase column.
-
Optimize mass spectrometer parameters for the detection of the [M+H]+ or other relevant adducts of this compound.
-
Develop a Multiple Reaction Monitoring (MRM) method to monitor a specific precursor-to-product ion transition for both the analyte of interest (a target monoacylglycerol) and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Assess the linearity, accuracy, and precision of the method across a range of analyte concentrations.
-
Evaluate the stability of the internal standard during sample preparation and analysis.
-
Quantitative Data Summary (Hypothetical)
Should such an experiment be performed, the data could be summarized as follows:
| Parameter | This compound |
| Linear Range | (e.g., 1 - 1000 ng/mL) |
| Limit of Detection (LOD) | (e.g., 0.5 ng/mL) |
| Limit of Quantification (LOQ) | (e.g., 1.5 ng/mL) |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery (%) | 85 - 115% |
Envisioned Signaling Pathway Interaction
While purely speculative, one could envision this compound or its metabolites interacting with lipid signaling pathways. For instance, it could potentially be a substrate for or an inhibitor of enzymes involved in monoacylglycerol metabolism.
Caption: A hypothetical signaling pathway involving this compound.
References
Application Notes and Protocols for rac 1-Palmitoyl-2-chloropropanediol-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac 1-Palmitoyl-2-chloropropanediol-d5 is the deuterated form of 1-palmitoyl-2-chloropropanediol, a monoester of 2-monochloropropane-1,3-diol (2-MCPD). 2-MCPD esters are process-induced food contaminants that can be found in refined vegetable oils and food products containing them, such as infant formula. Due to potential health concerns associated with 2-MCPD, accurate quantification of its esters in various matrices is crucial for food safety assessment and toxicological studies.
The primary application of this compound-d5 is as an internal standard in analytical methods, particularly gas chromatography-mass spectrometry (GC-MS), for the precise and accurate quantification of 2-MCPD esters in complex samples. Its deuterated nature allows it to be distinguished from the non-labeled endogenous analytes by mass spectrometry, while its chemical similarity ensures it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.
Beyond its analytical utility, the non-deuterated form and related 2-MCPD esters have been studied for their toxicological effects. Research indicates that these compounds can be hydrolyzed in the gut, releasing free 2-MCPD. Studies on cell lines have shown that 2-MCPD fatty acid esters can lead to decreased cellular viability and induce apoptosis, a form of programmed cell death. This process appears to be linked to the induction of caspase activity, potentially triggered by the liberated free fatty acids.
These application notes provide detailed protocols for the use of this compound-d5 as an internal standard for the analysis of 2-MCPD esters in food matrices. Additionally, it summarizes the current understanding of the cytotoxic effects of 2-MCPD esters and the potential signaling pathways involved in 2-MCPD ester-induced apoptosis.
Data Presentation
Table 1: Typical Concentration Ranges for Standards and Internal Standards in 2-MCPD Ester Analysis
| Compound | Concentration Range (in final solution) | Matrix | Reference |
| 2-MCPD and 3-MCPD esters | 10 - 1,000 µg/kg (equivalent to free form) | Infant Formula | [1] |
| rac 1,2-bis-palmitoyl-3-chloropropanediol-d5 (Internal Standard for 3-MCPD) | 100 µg/kg | Infant Formula | [1] |
| 1,3-distearoyl-2-chloropropanediol-d5 (Internal Standard for 2-MCPD) | 100 µg/kg | Infant Formula | [1] |
| Spiked 2-MCPD and 3-MCPD esters | 0.25, 0.51, and 1.01 mg kg−1 | Glycerol | [2] |
Table 2: Key Parameters for GC-MS Analysis of 2-MCPD Esters
| Parameter | Value/Setting | Reference |
| Gas Chromatograph | ||
| Column | HP-5MS UI capillary column (30 m × 0.25 mm, 0.25 μm) or equivalent | [3] |
| Injection Mode | Splitless | [4] |
| Carrier Gas | Helium | |
| Oven Temperature Program | Example: 120 °C (hold 0.5 min), ramp to 180 °C at 12 °C/min, then to 330 °C at 25 °C/min (hold 5 min) | [4] |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | [3] |
| Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | [4] |
| Monitored Ions (SIM) for 2-MCPD derivative | m/z 196, 198 | [4] |
| Monitored Ions (SIM) for 2-MCPD-d5 derivative | m/z 201, 203 | [4] |
Experimental Protocols
Protocol 1: Quantification of 2-MCPD Esters in Infant Formula using this compound-d5 as an Internal Standard by GC-MS
This protocol describes an indirect analytical method involving the cleavage of the fatty acid esters to free 2-MCPD, followed by derivatization and GC-MS analysis.
1. Materials and Reagents:
-
This compound-d5 (as part of a deuterated internal standard mix)
-
Reference standards of 2-MCPD and 3-MCPD esters
-
Hexane (B92381) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Sulfuric acid
-
Sodium hydrogen carbonate
-
Sodium sulfate (B86663) (anhydrous)
-
Derivatization reagent (e.g., phenylboronic acid (PBA) or heptafluorobutyrylimidazole (HFBI))[1]
-
Infant formula sample
2. Sample Preparation:
-
Fat Extraction:
-
Accurately weigh a representative portion of the infant formula sample.
-
Extract the fat from the infant formula using an appropriate method, such as accelerated solvent extraction (ASE) or liquid-liquid extraction with a suitable solvent system (e.g., hexane/isopropanol).[5]
-
-
Internal Standard Spiking:
-
To a known amount of the extracted fat, add a precise volume of the internal standard solution containing this compound-d5 at a known concentration (e.g., 100 µg/kg).[1]
-
-
Transesterification (Ester Cleavage):
-
Extraction of Free 2-MCPD:
-
Extract the released 2-MCPD and the deuterated internal standard from the reaction mixture using hexane.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and add the derivatization reagent (e.g., PBA solution).[1]
-
Incubate to allow the derivatization reaction to complete. The derivatization is necessary to make the analytes volatile for GC analysis.
-
3. GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a suitable GC column and temperature program to separate the derivatized 2-MCPD from other sample components (see Table 2 for an example).
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode to detect and quantify the characteristic ions of the derivatized 2-MCPD and its deuterated internal standard.
4. Quantification:
-
Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of 2-MCPD and a constant concentration of the internal standard.
-
Calculate the concentration of 2-MCPD in the original sample by comparing the peak area ratio of the analyte to the internal standard in the sample with the calibration curve.
Protocol 2: Assessment of 2-MCPD Ester-Induced Cytotoxicity and Apoptosis in Cell Culture
This protocol provides a general framework for investigating the biological effects of 2-MCPD esters on a cell line, such as the human intestinal Caco-2 cells.
1. Materials and Reagents:
-
1-Palmitoyl-2-chloropropanediol (or other 2-MCPD esters)
-
Caco-2 cells (or other suitable cell line)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, WST-1)
-
Caspase activity assay kit (e.g., for caspase-3, -8, -9)
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)
-
DMSO (for dissolving the 2-MCPD ester)
2. Cell Culture and Treatment:
-
Culture Caco-2 cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and caspase assays).
-
Allow the cells to adhere and grow to a suitable confluency.
-
Prepare a stock solution of the 2-MCPD ester in DMSO.
-
Treat the cells with various concentrations of the 2-MCPD ester (e.g., 10 µM and above) for a specified period (e.g., 24, 48 hours). Include a vehicle control (DMSO) and a negative control (untreated cells).
3. Cell Viability Assay:
-
After the treatment period, remove the culture medium.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cell viability as a percentage of the control.
4. Apoptosis Assay (Annexin V/PI Staining):
-
After treatment, harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
5. Caspase Activity Assay:
-
After treatment, lyse the cells to release the cellular proteins.
-
Use a fluorometric or colorimetric assay kit to measure the activity of specific caspases (e.g., caspase-3, -8, -9) in the cell lysates according to the manufacturer's protocol.
Visualizations
Caption: Workflow for the quantification of 2-MCPD esters.
Caption: Proposed signaling pathway for 2-MCPD ester-induced apoptosis.
References
- 1. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov.tw [fda.gov.tw]
- 4. agilent.com [agilent.com]
- 5. Occurrence of fatty acid esters of 3-MCPD, 2-MCPD and glycidol in infant formula - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: rac 1-Palmitoyl-2-chloropropanediol as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-1-Palmitoyl-2-chloropropanediol and its isotopically labeled counterparts, such as rac 1-Palmitoyl-2-chloropropanediol-d5, are critical internal standards in the analytical testing of food products. Their primary application is in the quantification of 2-monochloropropane-1,3-diol (2-MCPD) and 3-monochloropropane-1,2-diol (3-MCPD) fatty acid esters. These esters are process-induced contaminants that can form in refined edible oils and fats during high-temperature processing. Due to the potential health risks associated with free 2- and 3-MCPD, regulatory bodies worldwide have set maximum permissible levels in various food products, making accurate quantification essential for food safety and quality control.
These internal standards are predominantly used in indirect analytical methods, which involve the cleavage of the fatty acid esters to liberate the MCPD backbone. The use of a stable isotope-labeled internal standard that closely mimics the chemical behavior of the analyte of interest is crucial for correcting for analyte loss during sample preparation and for variations in instrument response, thereby ensuring the accuracy and reliability of the results.[1][2] While the primary application of these standards is in food safety, the analytical principles can be adapted for other matrices where chloropropanediol esters may be present.
Principle of the Indirect Analytical Method
The indirect analysis of 2- and 3-MCPD esters involves a multi-step process that is widely adopted in official methods such as AOCS Cd 29a-13 and ISO 18363-3.[3][4][5] The general workflow is as follows:
-
Fat Extraction: For solid or semi-solid food matrices, the fat component containing the MCPD esters is first extracted.
-
Internal Standard Spiking: A known amount of the deuterated internal standard, such as a mixture containing rac 1,2-bis-palmitoyl-3-chloropropanediol-d5, is added to the extracted fat or oil sample.
-
Transesterification: The MCPD esters are cleaved to release the free 2- and 3-MCPD. This is typically achieved through acid-catalyzed transesterification with methanolic sulfuric acid.[1]
-
Derivatization: Due to their polarity and low volatility, the free 2- and 3-MCPD are derivatized to make them amenable to gas chromatography (GC) analysis. Phenylboronic acid (PBA) is a common derivatizing agent that reacts with the diol groups of the MCPDs.[6][7]
-
Extraction of Derivatives: The derivatized MCPDs are extracted from the reaction mixture into an organic solvent.
-
GC-MS Analysis: The final extract is analyzed by gas chromatography-mass spectrometry (GC-MS), where the derivatized MCPDs are separated and detected. Quantification is achieved by comparing the peak area of the native analyte to that of the isotopically labeled internal standard.[7]
Experimental Protocols
The following is a representative protocol synthesized from official methods for the determination of 2- and 3-MCPD esters in edible oils.
Reagents and Materials
-
This compound (for method development and as a reference)
-
Deuterated internal standard mix (e.g., rac 1,2-bis-palmitoyl-3-chloropropanediol-d5 for 3-MCPD and 1,3-distearoyl-2-chloropropanediol-d5 (B583431) for 2-MCPD) in a suitable solvent.[8][9]
-
Tetrahydrofuran (THF), analytical grade
-
Methanolic sulfuric acid (1.8% v/v): Prepared by carefully adding 1.8 mL of concentrated sulfuric acid to 98.2 mL of methanol.[1][9]
-
Saturated sodium bicarbonate solution
-
Sodium sulfate (B86663) solution (20% w/v)[1]
-
n-Heptane or n-Hexane, analytical grade
-
Phenylboronic acid (PBA) solution (e.g., 25% w/v in acetone/water 19:1 v/v)[1]
-
Anhydrous sodium sulfate
Sample Preparation and Analysis
-
Sample Weighing and Internal Standard Addition:
-
Acid Transesterification:
-
Reaction Quenching and Extraction:
-
After incubation, cool the tube to room temperature.
-
Add 0.5 mL of saturated sodium bicarbonate solution to stop the reaction.[6]
-
Add 2 mL of sodium sulfate solution and 2 mL of n-heptane.[6]
-
Vortex for 2-3 minutes and centrifuge to separate the phases.
-
Transfer the upper organic layer (containing fatty acid methyl esters) to a waste vial.
-
-
Derivatization:
-
Extraction of PBA Derivatives:
-
Final Sample Preparation for GC-MS:
-
Reconstitute the dried residue in a suitable volume (e.g., 400 µL) of n-heptane.[6]
-
Transfer the solution to a GC vial for analysis.
-
GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B or equivalent[7]
-
Mass Spectrometer: Agilent 5977B or equivalent[7]
-
Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm) or similar[7]
-
Injector Temperature: 250°C[7]
-
Injection Mode: Splitless (1 µL)[7]
-
Carrier Gas: Helium at a constant flow of 1.4 mL/min[7]
-
Oven Temperature Program: 50°C (hold 1 min), ramp to 145°C at 40°C/min (hold 5 min), ramp to 160°C at 2°C/min, ramp to 320°C at 40°C/min (hold 5 min)[7]
-
MS Source Temperature: 230°C[7]
-
MS Transfer Line Temperature: 250°C[7]
-
Ionization Mode: Electron Impact (EI) at 70 eV[7]
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Presentation
The use of this compound-d5 and related deuterated internal standards allows for accurate and precise quantification of 2- and 3-MCPD esters in various food matrices. The following tables summarize typical performance data from validated methods.
| Analyte | Matrix | Spiking Level (mg/kg) | Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) | Reference |
| 2-MCPD Esters | Refined Glycerol | 0.25 | 100-108 | 3.3 - 8.3 | Not Reported | [10] |
| 3-MCPD Esters | Refined Glycerol | 0.25 | 101-103 | 3.3 - 8.3 | Not Reported | [10] |
| Glycidyl (B131873) Esters | Refined Glycerol | 0.58 | 93-99 | 3.3 - 8.3 | Not Reported | [10] |
| 2-MCPD Esters | Vegetable Oils | 2 and 10 | 89-120 | 5-9 | Not Reported | [11] |
| 3-MCPD Esters | Vegetable Oils | 2 and 10 | 89-120 | 5-9 | Not Reported | [11] |
| Analyte | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| 2-MCPD Esters | Refined Glycerol | 0.02 | Not Reported | [10] |
| 3-MCPD Esters | Refined Glycerol | 0.01 | Not Reported | [10] |
| Glycidyl Esters | Refined Glycerol | 0.02 | Not Reported | [10] |
| 3-MCPD | Palm Oil | 0.006 | 0.02 | [12] |
Visualizations
The following diagrams illustrate the key workflows in the analysis of 2- and 3-MCPD esters using this compound as a component of the internal standard.
Caption: High-level overview of the analytical workflow.
Caption: Key chemical reaction steps in the sample preparation.
Conclusion
rac-1-Palmitoyl-2-chloropropanediol and its deuterated analogs are indispensable tools for the accurate quantification of 2- and 3-MCPD esters in food products. The use of these internal standards in validated indirect analytical methods, such as those based on acid-catalyzed transesterification followed by GC-MS analysis, allows for reliable monitoring of these process contaminants. The detailed protocols and performance data provided in these application notes serve as a valuable resource for researchers, scientists, and quality control professionals in the food industry and related fields. While the primary application is in food safety, the methodologies described can be adapted for the analysis of chloropropanediol esters in other complex matrices.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. fediol.eu [fediol.eu]
- 5. chronect.trajanscimed.com [chronect.trajanscimed.com]
- 6. fssai.gov.in [fssai.gov.in]
- 7. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. shimadzu.com [shimadzu.com]
Application Note: Quantitative Analysis of 3-MCPD and Glycidyl Esters in Edible Oils Using Isotope-Labeled Chloropropanediol Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-monochloropropane-1,2-diol (3-MCPD), 2-monochloropropane-1,2-diol (2-MCPD), and glycidol (B123203) are process-induced contaminants that form in foods, particularly during the high-temperature refining of edible oils and fats.[1][2] These compounds primarily exist as fatty acid esters (MCPDEs and GEs). Due to potential health risks, with 3-MCPD classified as a possible human carcinogen (IARC Group 2B) and glycidol as a probable human carcinogen (IARC Group 2A), regulatory bodies have set maximum limits for their presence in various food products.[3][4] Consequently, accurate and reliable quantitative analysis is crucial for food safety and quality control.
This application note details an indirect analytical method for the simultaneous determination of 2-MCPD, 3-MCPD, and glycidyl (B131873) esters in edible oils. The method relies on the hydrolysis of the esters to their free forms, followed by derivatization and analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Quantification is achieved using isotope-labeled internal standards to ensure accuracy and precision.
Principle of the Method
The indirect analytical approach involves several key steps.[5] First, the fatty acid esters of 2-MCPD, 3-MCPD, and glycidol are hydrolyzed or transesterified to release the free analytes. Glycidol is unstable and is converted to a more stable monobromopropanediol (MBPD) or monochloropropanediol (MCPD) derivative. The released diols (2-MCPD, 3-MCPD, and the glycidol derivative) are then derivatized with phenylboronic acid (PBA) to increase their volatility for GC analysis.[3][5] Quantification is performed by GC-MS, using corresponding deuterated internal standards (e.g., 3-MCPD-d5 esters) that are added at the beginning of the sample preparation to correct for analyte losses and matrix effects.[6]
Experimental Protocols
This protocol is based on established official methods like AOCS Cd 29b-13 and ISO 18363-1.[4]
1. Reagents and Standards
-
Solvents: Methyl tert-butyl ether (MTBE), n-heptane, tetrahydrofuran (B95107) (THF), acetone (B3395972), iso-octane (all GC grade or equivalent).
-
Reagents: Sodium methoxide (B1231860) solution, sulfuric acid, sodium chloride, sodium bicarbonate, anhydrous sodium sulfate (B86663), phenylboronic acid (PBA).
-
Internal Standards: rac-1,2-bis-palmitoyl-3-chloropropanediol-d5 (3-MCPD-ester-d5), 1,3-Distearoyl-2-chloro-propanediol-d5 (2-MCPD-ester-d5), and pentadeuterated glycidyl oleate (B1233923) (Gly-O-d5).[6]
-
Calibration Standards: Certified reference materials of 2-MCPD, 3-MCPD, and glycidyl esters.
2. Sample Preparation: Alkaline Transesterification
-
Sample Weighing: Accurately weigh approximately 100 mg of the homogenized oil sample into a screw-cap centrifuge tube.[7]
-
Internal Standard Spiking: Add a known amount of the internal standard working solution (containing 2-MCPD-d5, 3-MCPD-d5, and glycidyl-d5 esters) to the sample.
-
Dissolution: Add 500 µL of MTBE/ethyl acetate (B1210297) (8:2 v/v) and vortex to dissolve the oil.[7]
-
Transesterification: Add 1 mL of sodium methoxide solution in methanol. Tightly cap the tube and vortex vigorously for 1 minute. Let the reaction proceed for 10 minutes at room temperature.[7]
-
Neutralization: Stop the reaction by adding 100 µL of glacial acetic acid, followed by 3 mL of a 20% sodium chloride solution and 3 mL of isohexane.[7] Vortex thoroughly.
-
Phase Separation: Centrifuge the tube to separate the aqueous and organic layers.
-
Extraction: Carefully transfer the lower aqueous phase, which contains the free MCPD and glycidol, to a new tube.
3. Derivatization
-
PBA Addition: To the collected aqueous phase, add 250 µL of the phenylboronic acid (PBA) solution (e.g., 5 g PBA in 19 mL acetone and 1 mL water).[7]
-
Incubation: Tightly cap the vial and heat at 80°C for 20 minutes to form the volatile PBA derivatives.[7]
-
Cooling: Allow the sample to cool to room temperature.
-
Liquid-Liquid Extraction: Add 3 mL of hexane (B92381) to the tube and vortex to extract the PBA derivatives into the organic phase.[7]
-
Drying: Transfer the upper hexane layer to a new vial containing anhydrous sodium sulfate to remove any residual water.
-
Final Sample: Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.
4. GC-MS Analysis
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS or GC-MS/MS).
-
Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
-
Carrier Gas: Helium at a constant flow of approximately 1.4 mL/min.[3]
-
Injector: Splitless mode, temperature set at 250°C.[3]
-
Oven Program: 50°C (hold 1 min), ramp to 145°C at 40°C/min (hold 5 min), ramp to 160°C at 2°C/min, then ramp to 320°C at 40°C/min (hold 5 min).[3]
-
MS Parameters: Electron Impact (EI) ionization at 70 eV. Source temperature at 230°C and transfer line at 250°C.[3] Operate in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantification of target analytes and internal standards.
Data Presentation
Quantitative performance data for the analysis of 3-MCPD and glycidol are summarized below. These values are representative of typical performance for indirect GC-MS methods.
Table 1: Method Performance for Glycidol Analysis
| Parameter | Result | Reference |
|---|---|---|
| Linearity (R²) | >0.999 | [8] |
| Limit of Detection (LOD) | 0.02 mg/kg | [3][9] |
| Limit of Quantification (LOQ) | 0.1 mg/kg | [3][9] |
| Accuracy (Recovery) | 87.5% - 106.5% | [3] |
| Precision (RSD) | 5.4% - 7.2% |[3] |
Table 2: Method Performance for 3-MCPD Analysis
| Parameter | Result | Reference |
|---|---|---|
| Linearity (R²) | 0.9997 | [8] |
| Limit of Detection (LOD) | 0.026 mg/kg | [10] |
| Limit of Quantification (LOQ) | 0.041 mg/kg | [10] |
| Accuracy (Recovery) | 81.4% - 92.4% | [3] |
| Precision (RSD) | 3.6% - 3.7% |[3] |
Visualizations
Caption: Experimental workflow for indirect analysis of MCPD and glycidyl esters.
Caption: Logical relationship for quantification using internal standards.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 5. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. shimadzu.com [shimadzu.com]
- 9. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
- 10. gcms.cz [gcms.cz]
Application Notes and Protocols: Investigating the Inhibitory Activity of rac 1-Palmitoyl-2-chloropropanediol on Cancer Cells
Disclaimer: Direct experimental evidence detailing the inhibitory activity of rac 1-Palmitoyl-2-chloropropanediol (rac 1-P-2-CPD) on cancer cells is not extensively available in current scientific literature. The following application notes and protocols are based on the known biological activities of structurally related compounds, including other palmitic acid derivatives and chlorinated molecules. These documents provide a hypothetical framework and representative methodologies for researchers and drug development professionals to investigate the potential anti-cancer effects of rac 1-P-2-CPD.
Introduction
Palmitic acid and its derivatives have garnered significant interest in cancer research for their diverse biological activities, which include the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways integral to tumor progression.[1] Structurally, this compound is a monoacylglycerol derivative containing a palmitoyl (B13399708) group and a chlorine atom. The presence of these functional groups suggests potential for cytotoxic and pro-apoptotic effects on cancer cells. This document outlines hypothetical mechanisms of action and provides detailed protocols for evaluating the inhibitory activity of rac 1-P-2-CPD against various cancer cell lines.
Hypothetical Mechanism of Action
Based on the activities of similar compounds, rac 1-P-2-CPD is hypothesized to exert its anti-cancer effects through a multi-faceted approach:
-
Induction of Apoptosis: Like other palmitic acid derivatives, rac 1-P-2-CPD may trigger programmed cell death (apoptosis) in cancer cells. This could be mediated through the intrinsic mitochondrial pathway, involving the release of cytochrome c and activation of caspases.[1]
-
Cell Cycle Arrest: The compound might interfere with the cell cycle progression of cancer cells, potentially causing arrest at the G2/M or G1 phases, thereby inhibiting cell proliferation.[1]
-
Modulation of Signaling Pathways: Key signaling pathways often dysregulated in cancer, such as the PI3K/Akt, MAPK, and NF-κB pathways, could be targeted by rac 1-P-2-CPD.[2][3] Inhibition of these pro-survival pathways can lead to decreased cell viability and increased sensitivity to apoptosis.
Data Presentation: Hypothetical Inhibitory Activities
The following tables present hypothetical quantitative data that could be generated from the experimental protocols described below. These values are for illustrative purposes and should be experimentally determined.
Table 1: Hypothetical IC50 Values of rac 1-P-2-CPD in Various Cancer Cell Lines
| Cell Line | Cancer Type | Hypothetical IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 25.5 ± 2.1 |
| MDA-MB-231 | Breast Cancer | 38.2 ± 3.5 |
| A549 | Lung Cancer | 45.8 ± 4.2 |
| HCT116 | Colon Cancer | 32.1 ± 2.9 |
| HeLa | Cervical Cancer | 55.6 ± 5.1 |
Table 2: Hypothetical Apoptosis Induction by rac 1-P-2-CPD in MCF-7 Cells (48h Treatment)
| Treatment Concentration (µM) | Percentage of Apoptotic Cells (Annexin V-FITC/PI Staining) |
| 0 (Control) | 5.2 ± 1.1% |
| 10 | 15.8 ± 2.3% |
| 25 | 35.4 ± 3.8% |
| 50 | 62.1 ± 5.5% |
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-cancer activity of rac 1-P-2-CPD.
Caption: Hypothesized signaling pathways modulated by rac 1-P-2-CPD in cancer cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of rac 1-P-2-CPD on cancer cells and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of rac 1-P-2-CPD in complete medium from the stock solution.
-
After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of rac 1-P-2-CPD (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by rac 1-P-2-CPD.
Materials:
-
Cancer cell lines
-
6-well plates
-
rac 1-P-2-CPD
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with different concentrations of rac 1-P-2-CPD (e.g., based on IC50 values) for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of rac 1-P-2-CPD on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cell lines
-
rac 1-P-2-CPD
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Erk, anti-p-Erk, anti-NF-κB, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Protocol:
-
Treat cells with rac 1-P-2-CPD as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial investigation into the anti-cancer properties of this compound. While the presented data and mechanisms are hypothetical, they are grounded in the established activities of related molecules and provide a strong starting point for empirical research. These studies will be crucial in determining the potential of rac 1-P-2-CPD as a novel therapeutic agent in oncology.
References
- 1. Molecular mechanism of palmitic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell signaling pathways altered by natural chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting cancer stem cells and signaling pathways by phytochemicals: Novel approach for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analysis of 3-MCPD Esters: A Guide to Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
The presence of 3-monochloropropane-1,2-diol (3-MCPD) esters in processed edible oils and food products has raised significant food safety concerns due to their potential health risks. Accurate quantification of these process contaminants is crucial for regulatory compliance and consumer protection. This document provides detailed application notes and protocols for the sample preparation of 3-MCPD esters for analysis, focusing on the widely adopted indirect methods.
Introduction to Analytical Approaches
The analysis of 3-MCPD esters can be broadly categorized into two main approaches: direct and indirect methods.
-
Direct Methods: These methods involve the analysis of intact 3-MCPD esters, typically using liquid chromatography-mass spectrometry (LC-MS). While providing information on individual ester profiles, direct methods can be challenging due to the large number of potential ester combinations and the limited availability of commercial standards.[1][2]
-
Indirect Methods: These are the more commonly employed methods for routine analysis and involve the cleavage of the fatty acid esters to release free 3-MCPD.[1][3][4] The liberated 3-MCPD is then derivatized to enhance its volatility and amenability to gas chromatography-mass spectrometry (GC-MS) analysis.[1][4][5] Several official indirect methods have been established, including those from the American Oil Chemists' Society (AOCS) such as AOCS Cd 29a-13, AOCS Cd 29b-13, and AOCS Cd 29c-13.[3][6][7]
This guide will focus on the protocols for indirect analysis, which typically involve three key stages: ester cleavage (transesterification) , sample cleanup , and derivatization .
Experimental Workflow for Indirect Analysis
The general workflow for the indirect analysis of 3-MCPD esters is depicted below. This process is designed to isolate and prepare the target analyte for accurate quantification by GC-MS.
Figure 1. General experimental workflow for the indirect analysis of 3-MCPD esters.
Detailed Protocols
This section provides detailed protocols for the key steps in the sample preparation of 3-MCPD esters for indirect analysis. The following protocols are based on established official methods and scientific literature.
Protocol 1: Acidic Transesterification (Based on AOCS Official Method Cd 29a-13)
This method is suitable for the simultaneous determination of 2- and 3-MCPD esters and glycidyl (B131873) esters. Glycidyl esters are converted to 3-monobromopropanediol (3-MBPD) monoesters, which are then analyzed alongside the MCPD esters.[8]
1. Sample Preparation and Internal Standard Spiking:
-
Weigh approximately 100 mg of the oil or fat sample into a screw-cap glass tube.
-
Add a known amount of isotopically labeled internal standards (e.g., rac-1,2-bis-palmitoyl-3-chloropropanediol-d5 for 3-MCPD).[9]
2. Conversion of Glycidyl Esters:
-
Add an acidic solution containing a bromide salt to convert glycidyl esters to 3-MBPD monoesters.[8]
3. Acidic Transesterification:
-
Add 1.8 mL of a 1.8% (v/v) solution of sulfuric acid in methanol.[10]
-
Incubate the mixture in a water bath at 40°C for 16 hours to release the free 2-MCPD, 3-MCPD, and 3-MBPD.[10]
4. Extraction and Cleanup:
-
After incubation, add a salt solution (e.g., 20% ammonium (B1175870) sulfate) to facilitate phase separation.[11]
-
Extract the fatty acid methyl esters (FAMEs) with hexane (B92381) (e.g., 2 x 2 mL) and discard the organic phase.[11] The aqueous phase contains the free analytes.
5. Derivatization with Phenylboronic Acid (PBA):
-
To the aqueous extract, add a solution of phenylboronic acid (PBA) in a suitable solvent (e.g., 250 µL of 1 g PBA in 4 mL acetone:water, 19:1 v/v).[11]
-
Sonicate the mixture to facilitate the derivatization reaction, which forms a stable derivative suitable for GC-MS analysis.[3]
6. Final Extraction:
-
Extract the PBA derivatives into an organic solvent such as iso-octane or hexane.[5][6]
-
The organic extract is then ready for injection into the GC-MS system.
Protocol 2: Alkaline Transesterification (Based on AOCS Official Method Cd 29c-13)
This method is a faster procedure compared to the acidic transesterification and is often preferred for high-throughput routine analysis.[6] It involves two separate assays (Assay A and Assay B) to differentiate between 3-MCPD esters and glycidyl esters.
Assay A: Determination of 3-MCPD and Glycidol (B123203)
-
Transesterification: The sample is treated with a sodium hydroxide/methanol solution to cleave the esters.[12]
-
Reaction Quenching and Conversion: The reaction is stopped by adding an acidified sodium chloride solution. This step also converts the released glycidol into 3-MCPD.[13]
Assay B: Determination of 3-MCPD only
-
Transesterification: The sample undergoes the same alkaline transesterification as in Assay A.
-
Reaction Quenching: The reaction is stopped by adding an acidified chloride-free salt solution (e.g., sodium bromide solution), which prevents the conversion of glycidol to 3-MCPD.[7][13]
Subsequent Steps for Both Assays:
-
Extraction: The free 3-MCPD is extracted from the reaction mixture.
-
Derivatization: The extracted 3-MCPD is derivatized with PBA.[6]
-
Quantification: The amount of glycidyl esters is calculated from the difference between the results of Assay A and Assay B.[14]
Derivatization Reagents
The choice of derivatization reagent is critical for successful analysis. The two most commonly used reagents are:
-
Phenylboronic Acid (PBA): PBA reacts with the diol group of 3-MCPD to form a stable cyclic boronate ester, which is volatile and provides good chromatographic performance.[4] This is the most widely used derivatization reagent in official methods.
-
Heptafluorobutyrylimidazole (HFBI): HFBI is another effective derivatization reagent.[4][9] However, it is highly sensitive to moisture, and complete removal of water from the sample extract is essential to avoid reaction failure.[9]
Figure 2. Common derivatization reagents for 3-MCPD analysis.
Data Presentation
The performance of the analytical methods is crucial for obtaining reliable results. The following tables summarize typical quantitative data for the analysis of 3-MCPD esters.
Table 1: Method Performance Characteristics
| Parameter | Acidic Transesterification (AOCS Cd 29a-13) | Alkaline Transesterification (AOCS Cd 29c-13) | Reference(s) |
| Recovery | 74% - 98% | 94% - 118% | [11],[6] |
| Repeatability (RSD) | 6.9% - 11.5% | < 5% | [11],[6] |
| Reproducibility (RSD) | 6.8% - 16.2% | - | [11] |
| Limit of Detection (LOD) | 0.11 mg/kg | 0.006 µg/g (6 ppb) | [10],[6] |
| Limit of Quantification (LOQ) | 0.14 mg/kg | 0.02 µg/g (20 ppb) | [10],[6] |
Note: Values can vary depending on the matrix and specific laboratory conditions.
Table 2: Comparison of Derivatization Reagents
| Feature | Phenylboronic Acid (PBA) | Heptafluorobutyrylimidazole (HFBI) | Reference(s) |
| Selectivity | High | High | [4] |
| Reaction Conditions | Mild (e.g., sonication at 40°C) | Requires anhydrous conditions | [3][9] |
| By-products | Minimal interference | Potential for interfering by-products | [4] |
| Common Use | Widely used in official methods | Used in some standard methods | [4][9] |
Conclusion
The indirect analysis of 3-MCPD esters, involving ester cleavage followed by derivatization and GC-MS analysis, remains the cornerstone for routine monitoring of these contaminants in edible oils and fats. The choice between acidic and alkaline transesterification methods depends on the specific requirements of the analysis, with the alkaline method offering a faster turnaround time. Proper selection of derivatization reagents and careful execution of the sample preparation protocol are paramount for achieving accurate and reproducible results. The methods and data presented in these application notes provide a solid foundation for researchers and scientists in establishing robust analytical workflows for 3-MCPD ester analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. fediol.eu [fediol.eu]
- 3. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 6. shimadzu.com [shimadzu.com]
- 7. gcms.cz [gcms.cz]
- 8. nqacdublin.com [nqacdublin.com]
- 9. agilent.com [agilent.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. agilent.com [agilent.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
- 13. fediol.eu [fediol.eu]
- 14. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
Application Notes and Protocols for the Analysis of rac 1-Palmitoyl-2-chloropropanediol in Food and Beverage
Introduction
rac 1-Palmitoyl-2-chloropropanediol is a fatty acid ester of 2-monochloropropane-1,2-diol (2-MCPD). 2-MCPD esters, along with 3-MCPD esters and glycidyl (B131873) esters, are process-induced chemical contaminants that can form in refined edible oils and fats during high-temperature processing, particularly deodorization.[1][2] These compounds have been detected in a variety of food products, especially those containing refined vegetable oils.[2][3] Due to potential health concerns associated with the free forms of these compounds after ingestion, monitoring their levels in food and beverages is crucial.[4] This document provides detailed application notes and protocols for the analysis of this compound in food and beverage matrices.
The analytical methodologies for 2-MCPD esters can be broadly categorized into indirect and direct methods.[2] Indirect methods, which are more common, involve the conversion of the fatty acid esters to the free form (2-MCPD) through transesterification, followed by derivatization and analysis, typically by gas chromatography-mass spectrometry (GC-MS).[2] Direct methods aim to detect and quantify the intact ester, often employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
Analytical Methods
The determination of this compound, as part of the broader analysis of 2-MCPD esters, is predominantly achieved through chromatographic techniques coupled with mass spectrometry.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the indirect analysis of 2-MCPD esters. The general workflow involves the extraction of lipids from the food matrix, followed by alkaline or acidic transesterification to release the 2-MCPD from its esterified form. The resulting free 2-MCPD is then derivatized, commonly with phenylboronic acid (PBA), to increase its volatility and improve its chromatographic behavior.[2][6]
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers a direct approach for the analysis of intact 2-MCPD esters, including this compound.[5] This method avoids the transesterification and derivatization steps, potentially reducing sample preparation time and avoiding artifacts that may arise from these steps.[7] Sample preparation typically involves a solid-phase extraction (SPE) clean-up to separate the target analytes from the bulk of the oil or fat matrix.[5]
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of 2-MCPD esters using GC-MS/MS and LC-MS/MS. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
| Parameter | GC-MS/MS (Indirect Method) | LC-MS/MS (Direct Method for 2-MCPD Esters) | Reference |
| Limit of Detection (LOD) | 0.003 µg | Diesters: ≤ 30 ng/g | [4][8] |
| Monoesters: ≤ 90 ng/g | [5] | ||
| Limit of Quantitation (LOQ) | 0.01 µg | Diesters: ≤ 30 ng/g | [4][8] |
| Monoesters: ≤ 90 ng/g | [5] | ||
| Working Range | 25 µg/kg – 4 mg/kg | Not explicitly stated, but validated at spiking concentrations. | [3] |
| Average Recoveries | - | Diesters: 79–106% | [5] |
| Monoesters: 72–108% | [5] | ||
| Relative Standard Deviation (RSD) | Repeatability: 1.3 to 21% | Diesters: 3–13% | [9] |
| Monoesters: 4–17% | [5] |
Experimental Protocols
Protocol 1: Indirect Analysis of this compound using GC-MS
This protocol is based on established methods for the determination of 2-MCPD esters in edible oils and fats.[6][8]
1. Principle
The fatty acid esters of 2-MCPD are hydrolyzed to free 2-MCPD. The free 2-MCPD is then derivatized with phenylboronic acid and quantified by GC-MS. An isotopically labeled internal standard is used for accurate quantification.
2. Reagents and Materials
-
n-Heptane, analytical grade
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (B129727), analytical grade
-
Sulfuric acid (≥95%)
-
Sodium hydrogen carbonate (≥99%)
-
Sodium sulfate (B86663) (≥99%)
-
Phenylboronic acid (≥97%)
-
This compound standard
-
Isotopically labeled internal standard (e.g., 1,3-Distearoyl-2-chloro-propanediol-d5)[3]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system
3. Sample Preparation
-
Lipid Extraction: For solid food samples, extract the lipid fraction using an appropriate solvent extraction method (e.g., pressurized liquid extraction).[3] For oil and fat samples, proceed directly to the next step.
-
Transesterification:
-
Weigh a known amount of the oil or extracted lipid into a glass tube.
-
Add the internal standard solution.
-
Add a solution of sulfuric acid in methanol (e.g., 1.8% v/v).[6]
-
Incubate the mixture to allow for transesterification.
-
-
Neutralization and Extraction:
-
Stop the reaction by adding a sodium hydrogen carbonate solution.[6]
-
Add n-heptane, vortex, and allow the phases to separate.
-
Transfer the upper organic layer to a clean tube.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Add a solution of phenylboronic acid in an appropriate solvent (e.g., acetone:water).[6]
-
Incubate to form the phenylboronic acid derivative of 2-MCPD.
-
-
Final Extraction:
-
Extract the derivative into n-heptane.
-
Evaporate the n-heptane to dryness and reconstitute the residue in a suitable solvent for GC-MS analysis.
-
4. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: Bonded capillary column, e.g., poly(dimethylsiloxane) (30 m x 0.25 mm i.d. x 1.0 µm film thickness).[6]
-
Injector: Split/splitless injector.
-
Carrier Gas: Helium.
-
Temperature Program: Optimize for the separation of the 2-MCPD derivative.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for triple quadrupole systems.[8]
-
Ions to Monitor: Monitor characteristic ions for the 2-MCPD derivative and the internal standard. For the phenylboronic acid derivative of 2-MCPD, a characteristic ion is m/z 196.[6]
-
5. Quantification
Create a calibration curve using standards of this compound that have been subjected to the same sample preparation procedure. Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Direct Analysis of this compound using LC-MS/MS
This protocol is based on a method developed for the direct detection of 2-MCPD esters in edible oils.[5]
1. Principle
The intact this compound is separated from the sample matrix using solid-phase extraction (SPE) and then quantified by LC-MS/MS.
2. Reagents and Materials
-
Solvents for extraction and mobile phase (e.g., acetonitrile, isopropanol, water), LC-MS grade.
-
Solid-Phase Extraction (SPE) cartridges.
-
This compound standard.
-
Isotopically labeled internal standard.
-
LC-MS/MS system with an electrospray ionization (ESI) source.
3. Sample Preparation
-
Sample Dilution: Dissolve a known amount of the oil or lipid extract in a suitable solvent.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with the appropriate solvents.
-
Load the diluted sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the target analyte (this compound) with a suitable elution solvent.
-
-
Final Preparation: Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatograph (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of solvents such as acetonitrile, water, and isopropanol, often with a modifier like ammonium (B1175870) formate.
-
Flow Rate: Optimize for the specific column and separation.
-
-
Mass Spectrometer (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine and optimize the precursor and product ion transitions for this compound and the internal standard.
-
5. Quantification
Prepare a calibration curve using external standards of this compound. Quantify the analyte in the sample by comparing its peak area to the calibration curve. The use of an internal standard is recommended to correct for matrix effects and variations in instrument response.
Signaling Pathways and Logical Relationships
The formation of 2-MCPD esters is a complex process that occurs during the refining of edible oils at high temperatures. The primary precursors are triacylglycerols and chloride ions.
The analysis of this compound in food and beverage products is a critical component of food safety monitoring. Both indirect GC-MS and direct LC-MS/MS methods provide reliable and sensitive means for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including desired sensitivity, sample throughput, and the availability of instrumentation. The protocols and data presented here serve as a comprehensive guide for researchers, scientists, and professionals in the field of food and beverage analysis.
References
- 1. measurlabs.com [measurlabs.com]
- 2. books.rsc.org [books.rsc.org]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. shopshimadzu.com [shopshimadzu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fssai.gov.in [fssai.gov.in]
- 7. Direct Determination of MCPD Fatty Acid Esters and Glycidyl Fatty Acid Esters in Vegetable Oils by LC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Deuterated Chloropropanediol Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated chloropropanediol esters, such as d5-3-monochloropropane-1,2-diol (d5-3-MCPD) and d5-2-monochloropropane-1,3-diol (d5-2-MCPD) esters, are essential internal standards for the accurate quantification of their non-deuterated analogues in various matrices, particularly in food safety analysis and toxicological studies. Their structural similarity and mass difference allow for precise correction of analytical variations during sample preparation and analysis by mass spectrometry. This document provides detailed protocols for the chemical synthesis of these critical deuterated internal standards.
Synthesis of Deuterated 3-Chloropropane-1,2-diol (d5-3-MCPD) Esters
The synthesis of deuterated 3-MCPD esters can be achieved through a two-step process commencing with the hydrolysis of isotopically labeled epichlorohydrin (B41342), followed by enzymatic esterification. This method offers high regioselectivity and is adaptable for various fatty acid esters.
Experimental Protocols
Step 1: Synthesis of d5-3-Chloropropane-1,2-diol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isotopically labeled epichlorohydrin (e.g., epichlorohydrin-d5) in a suitable solvent such as a mixture of acetone (B3395972) and water.
-
Hydrolysis: Add a catalytic amount of a suitable acid (e.g., dilute sulfuric acid) to the solution.
-
Reaction Monitoring: Heat the mixture at a controlled temperature (e.g., 60°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude d5-3-chloropropane-1,2-diol can be purified by column chromatography on silica (B1680970) gel.
Step 2: Lipase-Catalyzed Esterification of d5-3-Chloropropane-1,2-diol
-
Reaction Setup: To a solution of d5-3-chloropropane-1,2-diol in an appropriate organic solvent (e.g., toluene (B28343) or hexane), add the desired fatty acid chloride (e.g., palmitoyl (B13399708) chloride, oleoyl (B10858665) chloride, or stearoyl chloride).
-
Enzymatic Reaction: Add immobilized lipase (B570770) (e.g., Novozym 435) to the mixture. The use of an immobilized enzyme facilitates its removal from the reaction mixture upon completion.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between 40°C and 60°C. The reaction time will vary depending on the specific fatty acid chloride and reaction scale but can range from several hours to a full day.
-
Work-up and Purification: Once the reaction is complete, as monitored by TLC or GC-MS, filter off the immobilized lipase. The filtrate is then washed with a mild aqueous base to remove any unreacted fatty acid chloride and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude deuterated 3-MCPD ester is purified by column chromatography on silica gel.
Quantitative Data
| Product | Fatty Acid | Typical Yield (Esterification) | Isotopic Purity |
| d5-3-MCPD Monopalmitate | Palmitic Acid | 85-95% | >98% |
| d5-3-MCPD Monoleate | Oleic Acid | 80-90% | >98% |
| d5-3-MCPD Monostearate | Stearic Acid | 85-95% | >98% |
| d5-3-MCPD Dipalmitate | Palmitic Acid | 90-98% | >98% |
| d5-3-MCPD Dioleate | Oleic Acid | 85-95% | >98% |
| d5-3-MCPD Distearate | Stearic Acid | 90-98% | >98% |
Note: Yields are representative and may vary based on reaction scale and specific conditions. Isotopic purity of the final product is largely dependent on the purity of the deuterated starting material.
Synthesis of Deuterated 2-Chloropropane-1,3-diol (d5-2-MCPD) Esters
The synthesis of deuterated 2-MCPD esters is a multi-step process that begins with deuterated glycerol (B35011) and involves protection, chlorination, deprotection, and final esterification.
Experimental Protocols
Step 1: Synthesis of d5-2-Chloropropane-1,3-diol
-
Protection of Glycerol-d5: React glycerol-d5 with a suitable protecting group, such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl chloride), to protect the primary hydroxyl groups. This reaction is typically carried out in the presence of a base like imidazole (B134444) in an aprotic solvent (e.g., dichloromethane).
-
Chlorination: The protected glycerol-d5 is then chlorinated at the secondary hydroxyl group using a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
-
Deprotection: The protecting groups are subsequently removed under acidic conditions (e.g., with tetrabutylammonium (B224687) fluoride (B91410) in tetrahydrofuran) to yield d5-2-chloropropane-1,3-diol. Purification is achieved through column chromatography.
Step 2: DCC/DMAP Mediated Esterification of d5-2-Chloropropane-1,3-diol
-
Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) round-bottom flask, dissolve d5-2-chloropropane-1,3-diol, the desired fatty acid (e.g., palmitic acid, oleic acid, or stearic acid), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) in an anhydrous aprotic solvent such as dichloromethane.
-
Coupling Reaction: Cool the solution in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) portion-wise.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir for several hours (typically 5-6 hours). Monitor the reaction by TLC. Upon completion, the dicyclohexylurea (DCU) precipitate is removed by filtration.
-
Purification: The filtrate is washed successively with dilute acid (e.g., 0.5 M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure deuterated 2-MCPD ester. A patent describing a similar synthesis of non-deuterated 2-MCPD esters reports yields for the monoesters around 50-54% and for the diesters around 56-59%[1]. A patent for the deuterated version mentions an overall yield of 70-80% for the entire synthesis process.
Quantitative Data
| Product | Fatty Acid | Typical Yield (Esterification) | Isotopic Purity |
| d5-2-MCPD Monopalmitate | Palmitic Acid | ~50-55% | >98% |
| d5-2-MCPD Monoleate | Oleic Acid | ~50-55% | >98% |
| d5-2-MCPD Monostearate | Stearic Acid | ~50-55% | >98% |
| d5-2-MCPD Dipalmitate | Palmitic Acid | ~55-60% | >98% |
| d5-2-MCPD Dioleate | Oleic Acid | ~55-60% | >98% |
| d5-2-MCPD Distearate | Stearic Acid | ~55-60% | >98% |
Note: Yields are based on reported values for non-deuterated analogues and may vary for deuterated compounds. Isotopic purity is dependent on the starting deuterated glycerol.
Visualized Experimental Workflows
Caption: Workflow for the synthesis of deuterated 3-MCPD esters.
Caption: Workflow for the synthesis of deuterated 2-MCPD esters.
Conclusion
The protocols outlined in this document provide robust methods for the synthesis of deuterated 2-MCPD and 3-MCPD esters. These isotopically labeled internal standards are indispensable for accurate and reliable quantification of their corresponding non-deuterated food contaminants and for use in metabolic and toxicological research. The choice of synthetic route will depend on the availability of starting materials and the desired isomer. Adherence to the detailed experimental procedures will enable researchers and scientists to produce high-purity deuterated standards for their analytical and developmental needs.
References
Troubleshooting & Optimization
Technical Support Center: rac 1-Palmitoyl-2-chloropropanediol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability and storage of rac 1-Palmitoyl-2-chloropropanediol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at -20°C.[1][2] Some suppliers may also suggest storage at 4°C for shorter periods.[3] To minimize degradation, the compound should be stored in a tightly sealed container, protected from light and moisture.[4] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.
Q2: How is this compound shipped, and does the shipping condition affect its stability?
A2: This compound is typically shipped at ambient temperature.[1] While short-term exposure to ambient temperatures during shipping is generally acceptable, it is crucial to transfer the product to the recommended storage conditions immediately upon receipt to ensure its long-term stability.
Q3: What are the primary factors that can cause the degradation of this compound?
A3: The main factors that can lead to the degradation of this compound include:
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation.[5][6]
-
Moisture: The presence of water can lead to the hydrolysis of the ester bond.
-
Light: Exposure to light, particularly UV light, can promote oxidation.
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage.
Q4: I am observing unexpected results in my experiments. Could it be related to the stability of this compound?
A4: Yes, unexpected experimental outcomes can be a result of compound degradation. If you suspect this, it is advisable to verify the purity and integrity of your this compound stock. You can refer to the troubleshooting guide and experimental protocols below to assess the stability of your compound.
Q5: How can I check the purity of my this compound?
A5: Several analytical techniques can be used to assess the purity of your compound. Thin-Layer Chromatography (TLC) can be a quick method to check for the presence of degradation products.[7] For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are recommended methods for lipid analysis.[1][3][4]
Stability Data
| Storage Condition | Time Point | Purity (%) by HPLC | Observations |
| -20°C, Dark, Dry | 0 months | ||
| 6 months | |||
| 12 months | |||
| 4°C, Dark, Dry | 0 months | ||
| 1 month | |||
| 3 months | |||
| Room Temp, Dark, Dry | 0 days | ||
| 7 days | |||
| 14 days | |||
| Room Temp, Light | 0 hours | ||
| 24 hours | |||
| 48 hours |
Troubleshooting Guide
If you are encountering issues that may be related to the stability of this compound, please follow this troubleshooting workflow.
Caption: Troubleshooting workflow for unexpected experimental results.
Recommended Storage and Handling
To ensure the stability and longevity of this compound, proper storage and handling are critical. The following diagram outlines the decision-making process for appropriate storage.
Caption: Decision logic for storing this compound.
Experimental Protocols
Protocol 1: Real-Time Stability Testing
This protocol is designed to determine the shelf life of this compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple, identical aliquots of the compound from a single lot in appropriate vials.
-
Storage: Store the aliquots under the desired, controlled conditions (e.g., -20°C, 4°C, room temperature; protected from light).
-
Testing Intervals: At predetermined time points (e.g., 0, 1, 3, 6, 12 months), retrieve one aliquot from each storage condition.
-
Analysis: Analyze the purity of the compound in each aliquot using a validated analytical method, such as HPLC with a suitable detector (e.g., ELSD, MS) or GC-MS.
-
Data Analysis: Compare the purity of the aged samples to the initial (time zero) measurement to determine the extent of degradation.
Protocol 2: Accelerated Stability Testing
This protocol uses stressed conditions to predict the long-term stability of the compound in a shorter timeframe.
Methodology:
-
Sample Preparation: Prepare multiple, identical aliquots as in the real-time stability test.
-
Storage: Store the aliquots under elevated temperature conditions (e.g., 40°C, 60°C) and controlled humidity (e.g., 75% RH).
-
Testing Intervals: Test the aliquots at shorter, more frequent intervals (e.g., 0, 1, 2, 4 weeks).
-
Analysis: Use the same analytical method as in the real-time stability study to assess purity.
-
Data Modeling: Use the data from the accelerated conditions to model and predict the shelf life under the recommended storage conditions.
References
- 1. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ANALYSIS OF LIPIDS [people.umass.edu]
- 4. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP3786265A1 - A process for reducing glycidol and glycidyl esters in monoglycerides and/or diglycerides - Google Patents [patents.google.com]
- 6. EP3786266A1 - A process for reducing glycidyl esters in monoglycerides comprising monounsaturated monoglycerides - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
preventing degradation of 1-Palmitoyl-2-chloropropanediol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Palmitoyl-2-chloropropanediol (PCPD) in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your PCPD samples during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 1-Palmitoyl-2-chloropropanediol (PCPD) in solution?
A1: The primary factors that can lead to the degradation of PCPD in solution include:
-
Hydrolysis: The ester bond in PCPD is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as by heat.[1] This process will yield palmitic acid and 2-chloropropanediol.
-
Temperature: Elevated temperatures can significantly accelerate the rate of degradation. For many lipids, storage at temperatures above ambient can lead to decomposition.[2]
-
pH: PCPD is most stable in neutral conditions. Acidic and alkaline pH can catalyze the hydrolysis of the ester linkage.[1] For some related chlorinated compounds, degradation is markedly increased at acidic pH.
-
Oxidation: While PCPD has a saturated palmitoyl (B13399708) chain, the presence of oxidizing agents or exposure to air (oxygen) over long periods, especially in the presence of light or metal ions, can potentially lead to degradation.
-
Solvent: The choice of solvent can impact the stability of PCPD. Protic solvents, especially in the presence of trace amounts of acid or base, can participate in hydrolysis reactions.
Q2: What are the recommended storage conditions for a stock solution of PCPD?
A2: To ensure the long-term stability of your PCPD stock solution, we recommend the following storage conditions:
-
Temperature: Store at or below -20°C.[3]
-
Solvent: Use a high-purity, anhydrous aprotic organic solvent such as chloroform, dichloromethane, or ethyl acetate.
-
Container: Store in a glass vial with a Teflon-lined cap to prevent leaching of impurities from plastic containers.[2]
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial to minimize oxidation.[2]
-
Light: Protect the solution from light by using an amber vial or by storing it in a dark location.
Q3: Can I store PCPD in an aqueous buffer?
A3: It is not recommended to store PCPD in aqueous buffers for extended periods due to the risk of hydrolysis. If your experiment requires an aqueous solution, prepare it fresh on the day of use and maintain a neutral pH if possible. For related compounds, acidic conditions have been shown to significantly increase decomposition.
Q4: What are the potential degradation products of PCPD?
A4: The most likely degradation pathway for PCPD is hydrolysis of the ester bond. This would result in the formation of palmitic acid and 2-chloropropanediol. Under certain conditions, other reactions may occur, but hydrolysis is the primary concern for this class of molecules.
Q5: How can I check if my PCPD solution has degraded?
A5: You can assess the integrity of your PCPD solution using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): This can be a quick method to visually check for the appearance of new spots that could indicate degradation products like palmitic acid.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method, particularly when coupled with a mass spectrometer (LC-MS), can be used to separate and identify PCPD and its degradation products.[4][5] A loss in the peak area of PCPD and the appearance of new peaks would indicate degradation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is another powerful technique for the analysis of lipids and their degradation products, often after a derivatization step.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | PCPD degradation due to improper storage or handling. | 1. Review your storage conditions. Ensure the PCPD solution is stored at ≤-20°C in a tightly sealed glass vial under an inert atmosphere. 2. Prepare fresh dilutions for your experiments from a stock solution that has been properly stored. 3. Check the pH of your experimental solutions. If possible, maintain a neutral pH. |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | 1. Identify the degradation products using LC-MS or GC-MS. The expected primary degradation product is palmitic acid. 2. If degradation is confirmed, prepare a fresh stock solution of PCPD. 3. Consider performing a forced degradation study to understand the degradation profile of PCPD under your specific experimental conditions. |
| Loss of PCPD concentration over time | Hydrolysis of the ester bond. | 1. Avoid storing PCPD in aqueous or protic solvents for extended periods. 2. If you must use a protic solvent, ensure it is anhydrous and free of acidic or basic contaminants. 3. Prepare working solutions fresh daily. |
| Precipitate forms in the solution upon thawing | Poor solubility at low temperatures or solvent evaporation. | 1. Ensure the vial is tightly sealed to prevent solvent evaporation. 2. Gently warm the solution to room temperature and vortex to redissolve the precipitate before use. 3. If the precipitate does not redissolve, it may be a degradation product. Analyze the solution using a suitable analytical method. |
Quantitative Data Summary
Table 1: Hydrolysis of 3-MCPD Esters in an In Vitro Intestinal Model [7]
| Compound | Incubation Time | % Hydrolysis to 3-MCPD |
| 3-MCPD Monoester | ~1 min | >95% |
| 3-MCPD Diester | 1 min | ~45% |
| 5 min | ~65% | |
| 90 min | ~95% |
This data suggests that monoesters like PCPD may be highly susceptible to enzymatic hydrolysis.
Table 2: Stability of 2-chloro-2'-deoxyadenosine at 37°C
| pH | Incubation Time | % Remaining | Half-life (T1/2) |
| 1 | 2 hours | ~2% | 0.37 hours |
| 2 | 6 hours | ~13% | 1.6 hours |
| Neutral/Basic | Not specified | Stable | Not applicable |
This data on a different chlorinated compound highlights the significant impact of acidic pH on stability.
Experimental Protocols
Protocol 1: Forced Degradation Study of PCPD
This protocol is designed to intentionally degrade PCPD under various stress conditions to identify potential degradation products and assess the stability-indicating capability of an analytical method.[2]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of PCPD in an aprotic solvent like acetonitrile (B52724) or chloroform.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a clear vial of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.
3. Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed stock solution), by a suitable stability-indicating HPLC-MS method.
-
Monitor for the decrease in the peak area of PCPD and the appearance of new peaks.
-
Characterize the degradation products by their mass-to-charge ratio (m/z).
Protocol 2: HPLC-MS Method for the Analysis of PCPD and its Degradation Products
This is a general protocol that can be adapted for the analysis of PCPD. Method optimization will be required.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a suitable gradient (e.g., 70% B, increasing to 100% B over 15 minutes) to elute the lipophilic compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes can be tested.
-
Scan Mode: Full scan to identify parent ions, followed by product ion scan (MS/MS) for structural elucidation.
-
Expected m/z for PCPD [M+H]+: ~349.25
-
Expected m/z for Palmitic Acid [M-H]-: ~255.23
Visualizations
Caption: Primary degradation pathway of 1-Palmitoyl-2-chloropropanediol via hydrolysis.
Caption: Workflow for a forced degradation study of PCPD.
Caption: Troubleshooting logic for inconsistent results in PCPD experiments.
References
- 1. rac 1-Palmitoyl-2-chloropropanediol-d5 | LGC Standards [lgcstandards.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, 63326-63-6 | BroadPharm [broadpharm.com]
- 4. Strategies for the analysis of chlorinated lipids in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Forced Degradation Studies [ouci.dntb.gov.ua]
Technical Support Center: Troubleshooting Low Recovery of 3-MCPD Esters
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low recovery of 3-monochloropropane-1,2-diol (3-MCPD) esters in their samples. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I observing low recovery of 3-MCPD after alkaline hydrolysis?
Low recovery after alkaline hydrolysis can stem from two primary issues: incomplete hydrolysis of the esters or degradation of the liberated 3-MCPD.
Troubleshooting Guide:
-
Incomplete Hydrolysis: 3-MCPD diesters and triesters can be sterically hindered, leading to incomplete hydrolysis.
-
Recommendation: Optimize the reaction time and temperature. While official methods like AOCS Cd 29c-13 suggest short reaction times (3.5–5.5 minutes), ensure your control over these parameters is precise to avoid variability. For more robust hydrolysis of all ester forms, consider extending the reaction time or slightly increasing the temperature, but be mindful of potential 3-MCPD degradation.
-
Alternative: Enzymatic hydrolysis using lipase (B570770) can be a milder and more specific alternative, though optimization of enzyme concentration and incubation time is necessary.
-
-
Analyte Degradation: Free 3-MCPD is unstable under strong alkaline conditions and can degrade, leading to lower recovery rates.[1]
-
Recommendation: Neutralize the reaction mixture immediately and precisely after the hydrolysis step is complete. Over-shooting the neutralization to an acidic pH can also cause issues. The use of an appropriate buffer system can help maintain a stable pH.
-
Verification: Analyze a spiked sample of free 3-MCPD under your hydrolysis and neutralization conditions to assess the extent of degradation. A recovery of less than 90% for the free 3-MCPD standard indicates a problem with the hydrolysis/neutralization step.
-
2. My extraction efficiency for free 3-MCPD is poor. What can I do to improve it?
The high polarity of free 3-MCPD makes its extraction from an aqueous matrix into a non-polar organic solvent a significant challenge.
Troubleshooting Guide:
-
Solvent Choice: Standard liquid-liquid extractions with solvents like diethyl ether or ethyl acetate (B1210297) often yield low recoveries (<30%) for highly polar analytes like 3-MCPD.[2]
-
Recommendation: Employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol. This method uses acetonitrile (B52724) for extraction, followed by the addition of salts to induce phase separation and drive the polar analytes into the organic layer.
-
-
Salting-Out Effect: The type and amount of salt used are critical.
-
Recommendation: A combination of magnesium sulfate (B86663) (for removing water) and sodium formate (B1220265) has been shown to significantly improve the recovery of both 3-MCPD and glycidol.[2] Avoid using sodium chloride if glycidyl (B131873) esters are present, as it can lead to the artificial formation of 3-MCPD.[2]
-
Experimental Protocol: A detailed protocol for a modified QuEChERS extraction is provided in the "Experimental Protocols" section below.
-
3. Could the derivatization step be the cause of my low recovery?
Incomplete derivatization of 3-MCPD with phenylboronic acid (PBA) will lead to a lower signal and apparent low recovery.
Troubleshooting Guide:
-
Reagent Quality and Preparation: The PBA derivatizing agent can degrade over time.
-
Recommendation: Prepare the PBA solution fresh. A common preparation involves dissolving PBA in an acetone/water mixture (e.g., 19:1 v/v).[3] Ensure the PBA is fully dissolved before use.
-
-
Reaction Conditions: The derivatization reaction is typically carried out at an elevated temperature.
-
Recommendation: Ensure the reaction is heated uniformly and for the specified time (e.g., 80°C for 20 minutes).[4] After the reaction, the derivative is extracted into a non-polar solvent like hexane (B92381) for GC-MS analysis.
-
-
pH of the Aqueous Layer: The pH of the solution can influence the efficiency of the derivatization.
-
Recommendation: Ensure the pH is optimized for the derivatization reaction as per your validated method.
-
4. How can I be sure my analytical method (GC-MS) is not the source of the problem?
Suboptimal GC-MS conditions can lead to poor peak shape, low signal intensity, and consequently, the appearance of low recovery.
Troubleshooting Guide:
-
Injection Technique: The choice of injection mode can impact sensitivity.
-
Recommendation: While splitless injection is commonly recommended to maximize the amount of analyte reaching the column, a split injection can sometimes provide better peak shapes.[5] It is worth investigating both modes to see which provides better results with your system. A pressure-pulsed splitless injection can also improve the transfer of the analyte onto the column.
-
-
GC Oven Program: A poorly optimized temperature ramp can lead to broad peaks or co-elution with interfering compounds.
-
Recommendation: Optimize the oven temperature program to ensure good separation of the 3-MCPD derivative from other matrix components and achieve a sharp peak shape. An example of an optimized temperature program is provided in the "Experimental Protocols" section.
-
-
System Contamination: Contamination of the injector, column, or MS source can lead to signal suppression.
-
Recommendation: Perform regular maintenance, including changing the inlet liner and septum, trimming the analytical column, and cleaning the MS source.
-
Data Presentation
Table 1: Impact of Extraction Method on 3-MCPD Recovery
| Extraction Method | Solvent System | Recovery of 3-MCPD (%) | Reference |
| Conventional Liquid-Liquid | Diethyl Ether | < 30% | [2] |
| Conventional Liquid-Liquid | Ethyl Acetate | < 30% | [2] |
| Modified QuEChERS | Acetonitrile with MgSO₄ and Sodium Formate | 83.5 ± 0.8% | [2] |
Table 2: Recovery of 3-MCPD from Spiked Oil Samples using an Optimized Method
| Spiked Concentration (mg/kg) | Recovery Range (%) | Reference |
| 0.5 | 81.4 - 92.4 | [2] |
| 1.0 | 81.4 - 92.4 | [2] |
| 0.25 - 6.0 | 92.80 - 105.22 | [3] |
| 0.1 - 0.2 | 74 - 98 | [6] |
Experimental Protocols
1. Modified QuEChERS Extraction for 3-MCPD
This protocol is adapted from a method shown to provide high recovery of polar analytes like 3-MCPD from an aqueous matrix after hydrolysis.[2]
-
Following enzymatic or chemical hydrolysis and neutralization, take a known volume of the aqueous sample.
-
Add 6.0 g of anhydrous magnesium sulfate and 3.0 g of sodium formate to the sample tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer the upper organic phase to a clean-up tube containing 400 mg PSA (primary secondary amine), 400 mg C18, 45 mg GCB (graphitized carbon black), and 1200 mg of anhydrous magnesium sulfate.
-
Shake for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
The resulting supernatant is ready for derivatization and GC-MS analysis.
2. GC-MS Analysis Protocol for 3-MCPD-PBA Derivative
The following is an example of a GC-MS temperature program optimized for the analysis of the 3-MCPD-PBA derivative.[2]
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.4 mL/min
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 minute
-
Ramp 1: 40°C/min to 145°C, hold for 5 minutes
-
Ramp 2: 2°C/min to 160°C
-
Ramp 3: 40°C/min to 320°C, hold for 5 minutes
-
-
MS Detection: Selective Ion Monitoring (SIM) mode, monitoring characteristic ions for the 3-MCPD-PBA derivative and its internal standard.
Mandatory Visualization
Caption: Troubleshooting workflow for low 3-MCPD ester recovery.
Caption: General sample preparation workflow for 3-MCPD ester analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. pubs.acs.org [pubs.acs.org]
- 5. restek.com [restek.com]
- 6. agilent.com [agilent.com]
Technical Support Center: Optimizing Derivatization of rac 1-Palmitoyl-2-chloropropanediol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the derivatization of rac 1-Palmitoyl-2-chloropropanediol for analytical purposes, primarily for Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivatization Yield | Incomplete reaction due to insufficient reagent, time, or temperature. Presence of moisture in the sample or reagents.[1] Inactive derivatizing reagent due to improper storage. | - Increase the molar ratio of the derivatizing reagent to the analyte (a 2:1 molar ratio of silylating reagent to active hydrogens is a good starting point).[1] - Optimize reaction time and temperature; some sterically hindered compounds may require heating for extended periods.[1] - Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen). - Use fresh, high-quality derivatization reagents and store them under recommended conditions (e.g., in a desiccator).[1][2] |
| Incomplete Derivatization (Presence of Underivatized Analyte) | Steric hindrance of the hydroxyl group. Suboptimal reaction conditions. | - For silylation, consider using a more potent reagent or adding a catalyst like Trimethylchlorosilane (TMCS) to N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3] - Increase the reaction temperature and/or time. For example, with BSTFA, heating at 70°C for 20-30 minutes may be necessary for some compounds. |
| Presence of Multiple Derivative Peaks for a Single Analyte | Formation of different silylated derivatives (e.g., mono- and di-silylated if other active hydrogens are present). Side reactions with residual water or other sample components. | - Ensure a sufficient excess of the derivatizing reagent to drive the reaction to completion for the fully derivatized product. - Thoroughly dry the sample extract before adding the derivatization reagent.[1] |
| Peak Tailing or Poor Peak Shape in GC-MS | Adsorption of underivatized or partially derivatized analyte in the GC system.[4] Interaction of polar analytes with the GC column. | - Confirm complete derivatization using the solutions mentioned above. - Use a GC column appropriate for the analysis of less polar derivatives. - Ensure the GC inlet liner is clean and consider using a deactivated liner. |
| Contamination and Ghost Peaks | Contamination from reagents, solvents, or glassware. "Bleed" from the GC column or septum. Carryover from previous injections. | - Run a reagent blank (all components except the sample) to identify sources of contamination. - Use high-purity solvents and reagents. - Properly clean and bake out the GC system, including the injection port and column. |
| Crystalline Precipitate After Derivatization | Excess derivatizing reagent or byproducts crystallizing upon cooling or solvent change.[5] | - This may not necessarily indicate a problem with the derivatization of the analyte itself. - If using BSTFA with acetonitrile, a precipitate can sometimes form after evaporation. Consider using a different solvent for the final sample reconstitution that is compatible with your GC system (e.g., hexane).[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for this compound?
A1: The most common derivatization methods for chloropropanols and their esters, which are applicable to this compound, are silylation and acylation for GC-MS analysis. Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), is widely used to convert the polar hydroxyl group into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether.[1][3] Another common method, particularly in the analysis of 2- and 3-MCPD esters, is derivatization with phenylboronic acid (PBA), which forms a cyclic derivative.[6][7][8]
Q2: How do I choose the right derivatization reagent?
A2: The choice of reagent depends on the analytical requirements.
-
BSTFA is a versatile and powerful silylating agent that reacts with a wide range of polar compounds. Its byproducts are volatile, which minimizes chromatographic interference. The addition of 1-10% TMCS can increase its reactivity for sterically hindered hydroxyl groups.
-
Phenylboronic acid (PBA) is highly selective for diols and is commonly used in official methods for the analysis of 2- and 3-MCPD esters.[6][7] It forms a stable cyclic derivative.[9]
-
Heptafluorobutyrylimidazole (HFBI) is an acylating reagent that can also be used and may offer advantages in terms of chromatographic separation and detection sensitivity with an electron capture detector (ECD).[7][10]
Q3: What are the optimal reaction conditions for derivatization?
A3: Optimal conditions vary depending on the reagent and the specific analyte. For silylation with BSTFA, reactions can often occur at room temperature, but for more resistant compounds, heating at 60-70°C for 15-60 minutes is common. For PBA derivatization, heating at around 80°C for 20 minutes is a typical condition.[9] It is crucial to empirically optimize the reaction time and temperature for your specific experimental setup to ensure complete derivatization.[1][2]
Q4: How can I confirm that the derivatization is complete?
A4: To confirm complete derivatization, you can analyze aliquots of the reaction mixture at different time points. When the peak area of the derivatized product no longer increases with time, the reaction is considered complete.[2] You should also check for the absence of the peak corresponding to the underivatized this compound.
Q5: What is the role of a catalyst in silylation?
A5: A catalyst, such as trimethylchlorosilane (TMCS), is often added to silylating reagents like BSTFA to increase their reactivity.[3] This is particularly useful for derivatizing sterically hindered hydroxyl groups or other less reactive functional groups, ensuring a more rapid and complete reaction.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of related chloropropanol (B1252657) derivatives using GC-MS. This data can serve as a benchmark when developing a method for this compound.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Related Analytes
| Analyte | Derivatization Reagent | Matrix | LOD | LOQ |
| 3-MCPD Esters | Acid Transesterification & Derivatization | Fat-rich foodstuffs | 8 µg/kg | - |
| Glycidyl Esters | Acid Transesterification & Derivatization | Fat-rich foodstuffs | 15 µg/kg | - |
| 3-MCPD Esters | Acid Transesterification & Derivatization | Edible oils and fats | 50 µg/kg | - |
| Glycidyl Esters | Acid Transesterification & Derivatization | Edible oils and fats | 65 µg/kg | - |
| 1,3-DCP | BSTFA | Bakery foods | - | 1.6 µg/kg |
| 3-MCPD | BSTFA | Bakery foods | - | 1.7 µg/kg |
Data synthesized from multiple sources for illustrative purposes.[11]
Table 2: Recovery and Precision Data for Related Analytes
| Analyte | Derivatization Reagent | Matrix | Spiking Level | Recovery (%) | RSD (%) |
| 3-MCPD Esters | Acid Transesterification & Derivatization | Foodstuffs | 0.05-2.5 mg/kg | 98 ± 4 | - |
| Glycidyl Esters | Acid Transesterification & Derivatization | Foodstuffs | 0.05-2.5 mg/kg | 88 ± 2 | - |
| 3-MCPD Esters | Acid Transesterification & Derivatization | Edible oils and fats | 0.15-3 mg/kg | 99 ± 16 | - |
| Glycidyl Esters | Acid Transesterification & Derivatization | Edible oils and fats | 0.15-3 mg/kg | 93 ± 13 | - |
| 2-MCPD and 3-MCPD Esters | HFBI or PBA | Infant Formula | - | 86.9 - 106.7 | < 15 |
Data synthesized from multiple sources for illustrative purposes.[10]
Experimental Protocols
Protocol 1: Silylation using BSTFA with TMCS Catalyst
This protocol provides a general procedure for the silylation of this compound for GC-MS analysis.
Materials:
-
This compound sample
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or hexane)
-
Inert gas (e.g., nitrogen)
-
Heating block or water bath
-
GC vials with inserts
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh 1-10 mg of the this compound sample into a clean, dry reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the sample. Then, add 100 µL of BSTFA + 1% TMCS to the vial. The molar ratio of the silylating reagent to the analyte should be at least 2:1.[1]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block or water bath.
-
Cooling and Dilution: Allow the vial to cool to room temperature. If necessary, dilute the sample to the desired concentration for GC-MS analysis with an appropriate solvent (e.g., hexane).
-
Analysis: Transfer the derivatized sample to a GC vial with an insert and proceed with GC-MS analysis.
Note: It is highly recommended to also prepare a reagent blank by following the same procedure without the analyte to identify any potential contamination.
Visualizations
Caption: Experimental workflow for the derivatization of this compound.
Caption: A logical flow for troubleshooting low derivatization yield.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. gcms.cz [gcms.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. gcms.cz [gcms.cz]
- 11. Determination of chloropropanols in foods by one-step extraction and derivatization using pressurized liquid extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Chloropropanediol Esters
Welcome to the technical support center for the analysis of 2-monochloropropanediol (2-MCPD), 3-monochloropropanediol (3-MCPD), and glycidyl (B131873) esters. This resource provides troubleshooting guidance and answers to frequently asked questions, specifically addressing the challenges posed by matrix effects in various sample types.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the analysis of chloropropanediol esters?
A1: The "matrix" refers to all components in a sample other than the analytes of interest (2-MCPD, 3-MCPD, and glycidyl esters).[1] Matrix effects are the impact these components have on the analytical signal, causing either a decrease (ion suppression) or an increase (ion enhancement) in the measured response.[2][3][4] This interference can lead to inaccurate quantification, reduced precision, and poor sensitivity.[3] In the context of chloropropanediol esters, common interfering substances include triacylglycerols, phospholipids, fatty acids, and salts, especially in complex food samples.[5][6][7]
Q2: Why are chloropropanediol esters particularly susceptible to matrix effects?
A2: The analysis of these esters is challenging due to several factors. The analytes themselves have low molecular weights, high boiling points, and lack a suitable chromophore for simple detection.[8] Analytical methods often require derivatization to make them volatile enough for Gas Chromatography (GC) analysis.[9] Furthermore, they are often present at trace levels in highly complex and variable matrices like edible oils, infant formula, and processed foods.[8][10][11] The high concentration of lipids and other co-extracted materials can significantly interfere with the ionization process in Mass Spectrometry (MS), which is the primary detection technique.[6][12]
Q3: What are the primary analytical strategies, and how do they relate to matrix effects?
A3: There are two main approaches:
-
Direct Analysis: This method quantifies individual ester species without chemical modification.[13] While it provides more detailed information, it requires a large number of standards and is often hampered by strong matrix effects from interfering triacylglycerols.[6][10]
-
Indirect Analysis: This is the more common approach for routine analysis.[9] It involves a chemical reaction (transesterification or hydrolysis) to cleave the fatty acids from the glycerol (B35011) backbone, releasing free 3-MCPD and a derivative of glycidol (B123203).[8][9] These are then derivatized (e.g., with phenylboronic acid - PBA) and analyzed by GC-MS.[9][14] While this simplifies the analysis to a few target compounds, the chemical steps can introduce variability and the complex reaction mixture can still cause matrix effects.[9][15]
Q4: Which food matrices are considered most problematic for this analysis?
A4: High-fat foods are generally the most challenging. Refined vegetable oils, particularly palm oil, are a primary focus due to higher levels of these contaminants formed during high-temperature refining.[10][16] Other difficult matrices include infant formula, chocolate, margarine, baked goods, and processed meats like salami.[10][17][18] One study noted that fish appeared to be a particularly problematic matrix.[11] The specific composition of fats, emulsifiers, and other additives in these products can lead to significant and variable matrix effects.[15]
Troubleshooting Guide
Issue: Inaccurate Quantification & Poor Reproducibility
Q5: My quantitative results are highly variable between replicates. What are the common causes and solutions?
A5: Inconsistent results often stem from issues in sample preparation or uncompensated matrix effects.
-
Cause 1: Incomplete Derivatization: The derivatization step (e.g., with PBA) is critical for GC-MS analysis. Incomplete reactions lead to underestimation.
-
Solution: Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature. Differences in commercial batches of PBA have been noted, which can affect solubility and performance.[11]
-
-
Cause 2: Analyte Conversion: During sample preparation, glycidol can be converted to 3-MCPD, leading to an overestimation of 3-MCPD and an underestimation of glycidyl esters. This is a known issue, particularly with alkaline-catalyzed cleavage methods, and must be corrected for.[15]
-
Cause 3: Unaccounted Matrix Effects: If you are using a solvent-based calibration curve, the matrix can suppress or enhance the signal of your target analytes, leading to inaccurate results.[12]
-
Solution: The most effective way to compensate for matrix effects is by using a stable isotope-labeled internal standard (SIL-IS) for each analyte (e.g., 3-MCPD-d5).[6][19] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for a reliable ratio-based quantification.[1] If SIL-IS are unavailable, matrix-matched calibration is an alternative.[12]
-
Issue: Ion Suppression or Enhancement in LC-MS/MS
Q6: I'm observing significant ion suppression in my analysis. How can I confirm it and what are the strategies to mitigate it?
A6: Ion suppression is a common and significant matrix effect in LC-MS analysis.[4]
-
Identification: A post-column infusion experiment is a qualitative method to identify regions in the chromatogram where suppression or enhancement occurs.[7][19] A quantitative assessment can be made by comparing the analyte's response in a pure solvent to its response when spiked into a blank matrix extract.[3][7]
-
Mitigation Strategies:
-
Improve Sample Cleanup: The most direct approach is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) are highly effective.[5][19] Polymeric mixed-mode SPE sorbents can be particularly useful for removing a broad range of interferences from biological samples.[5] For vegetable oils, a cleanup step on a silica (B1680970) gel column can remove interfering triacylglycerols.[6][20]
-
Optimize Chromatography: Modify your LC method to achieve better separation between your analytes and the interfering components from the matrix.[1][19]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[4] However, this may compromise the limits of detection for trace-level analytes.
-
Use Isotope-Labeled Internal Standards: As mentioned in Q5, this is the gold standard for compensating for matrix effects that cannot be eliminated through cleanup.[7][19]
-
Issue: Low or Inconsistent Analyte Recovery
Q7: My analyte recovery is low and varies from sample to sample. What should I investigate?
A7: Low and variable recovery points to problems in the extraction and cleanup stages.
-
Cause 1: Inefficient Extraction: 3-MCPD and glycidol are polar compounds.[14] Extracting them efficiently from a fat-based matrix into an organic solvent can be difficult.
-
Solution: Ensure the chosen extraction solvent system is appropriate for the matrix. For instance, solvents more polar than hexane (B92381) are often needed for complete recovery, especially for 3-MCPD monoesters.[11] Methods like modified QuEChERS have been developed to improve the extraction of these polar compounds.[14]
-
-
Cause 2: Analyte Loss During Cleanup: Analytes can be lost during multi-step cleanup procedures like SPE if the protocol is not optimized.
-
Solution: Carefully validate your cleanup method. Analyze the waste fractions from your SPE cartridges to check for analyte breakthrough. Ensure the elution solvent is strong enough to recover the analytes completely from the sorbent.
-
-
Cause 3: Analyte Degradation: Samples should be handled carefully to prevent degradation. One study showed that glycidol can degrade at temperatures around 10°C, potentially forming 3-MCPD.[15]
-
Solution: Follow established guidelines for sample storage. Avoid refrigerating samples intended for glycidol analysis if storage will be prolonged.[15]
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of chloropropanediol esters from various studies.
Table 1: Comparison of Analytical Method Performance
| Method | Analyte(s) | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Citation(s) |
| LC-TOF-MS | 3-MCPD Esters | Camellia Oil | 0.05 | 0.10 | 98.8 - 108.8 | < 10 | [10] |
| U-HPLC-OrbitrapMS | 3-MCPD Diesters | Vegetable Oils | 0.002 - 0.005 | - | 89 - 120 | 5 - 9 | [6][20] |
| GC-MS (Lipase Hydrolysis) | Glycidol | Edible Oils | 0.02 | 0.1 | - | 5.4 - 7.2 | [14] |
| GC-MS (AOCS Cd 29a-13 mod.) | 2-MCPDE, 3-MCPDE, GE | Glycerol | 0.02, 0.01, 0.02 | - | 93 - 108 | 3.3 - 8.3 | [21] |
| GC-MS (AOAC Method) | 3-MCPD | Various Foods | 0.005 | 0.010 | - | - | [17][18] |
| GC-MS (AOCS Cd 29a-13 verif.) | 3-MCPD, Glycidol | Palm Oil | 0.037, 0.072 | 0.123, 0.241 | 92.2, 88.4 | < 1 |
Table 2: Common Problematic Matrices and Mitigation Strategies
| Problematic Matrix | Key Challenge(s) | Recommended Mitigation Strategy | Citation(s) |
| Refined Vegetable Oils (esp. Palm Oil) | High concentration of triacylglycerols causing strong matrix effects. | Silica gel column cleanup; Use of isotope-labeled internal standards. | [6][20] |
| Infant Formula | Complex matrix with fats, proteins, and carbohydrates. | Robust extraction (e.g., modified QuEChERS); Matrix-matched calibration or SIL-IS. | [10][14] |
| Chocolate / Margarine | High fat content and presence of emulsifiers. | Alkaline ester cleavage methods may be affected by emulsifiers, potentially causing over-quantification of glycidol. Careful method selection and validation is crucial. | [10][15] |
| Fish | Contains endogenous free 3-MCPD, complicating the analysis of ester-bound forms. | Method must be able to differentiate between free and ester-bound forms if necessary. | [11] |
| Processed Meats (e.g., Salami) | Complex matrix with high fat and salt content. | Validated methods like AOAC 2000.01 are designed for such matrices. | [17][18] |
Experimental Protocols
Protocol: Indirect GC-MS Analysis of 3-MCPD and Glycidyl Esters (Based on AOCS Cd 29a-13)
This protocol provides a general overview of an acid-catalyzed indirect method. Researchers must consult and validate the specific official method for their application.[21]
-
Internal Standard Spiking: Weigh the sample (e.g., oil) and spike with isotope-labeled internal standards (e.g., 3-MCPD-d5 diester, Glycidyl-d5 ester).
-
Transesterification:
-
Add a solution of sulfuric acid in methanol.
-
Incubate at a controlled temperature to cleave the fatty acid esters, releasing free 3-MCPD and glycidol.
-
Stop the reaction by adding a concentrated sodium chloride solution.
-
-
Extraction of Cleaved Analytes:
-
Extract the aqueous phase containing 3-MCPD and glycidol with a suitable organic solvent (e.g., ethyl acetate).
-
-
Conversion & Derivatization:
-
Add an acidified sodium bromide solution to the extract to convert glycidol to 3-bromo-1,2-propanediol (B131886) (3-MBPD), which is easier to analyze.
-
Evaporate the solvent and add a solution of phenylboronic acid (PBA) in an appropriate solvent (e.g., acetone) to derivatize the 3-MCPD and 3-MBPD.
-
-
Final Extraction and Cleanup:
-
Partition the derivatives into a non-polar solvent like hexane.
-
Wash the hexane layer with water to remove impurities.
-
Collect the hexane layer containing the PBA derivatives for analysis.
-
-
GC-MS Analysis:
-
Inject the final extract into the GC-MS system.
-
Use Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions for the PBA derivatives of the native analytes and their corresponding internal standards.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the analysis of chloropropanediol esters.
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 12. Frontiers | A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry [frontiersin.org]
- 13. books.rsc.org [books.rsc.org]
- 14. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merieuxnutrisciences.com [merieuxnutrisciences.com]
- 16. fediol.eu [fediol.eu]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. researchgate.net [researchgate.net]
- 21. tandfonline.com [tandfonline.com]
Technical Support Center: Analysis of 1-Palmitoyl-2-chloropropanediol by Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 1-Palmitoyl-2-chloropropanediol (P-CPD) and related monochloropropanediol (MCPD) esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve ionization efficiency and achieve reliable quantitative results.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of P-CPD.
| Issue | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Ionization | Suboptimal Mobile Phase: The analyte may not be efficiently protonated or form adducts in the chosen mobile phase. | - Optimize Mobile Phase Additives: Add ammonium (B1175870) formate (B1220265) or acetate (B1210297) (5-10 mM) to promote the formation of [M+NH₄]⁺ adducts, which often show higher stability and intensity for MCPD esters. - Incorporate Formic Acid: A low concentration of formic acid (e.g., 0.1%) can aid in protonation ([M+H]⁺), though adduct formation is often more efficient for these molecules. |
| Inappropriate Ionization Mode: The molecule may ionize more efficiently in a different mode. | - Positive vs. Negative Mode: While positive mode is more common for MCPD esters (detecting [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺), it is worth testing negative ion mode, which could potentially detect chloride adducts ([M+Cl]⁻) under specific conditions.[1] | |
| Source Parameter Optimization: Ion source temperature, gas flows, and voltages are not optimized for P-CPD. | - Systematic Optimization: Perform a systematic optimization of ion source parameters (e.g., temperature, gas pressures, and voltages) to maximize the signal for your specific instrument. | |
| Inconsistent Signal / Poor Reproducibility | Variable Adduct Formation: The predominant adduct ion ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺) may be shifting between injections. | - Control Adduct Formation: Ensure a consistent and sufficient concentration of the desired adduct-forming salt (e.g., ammonium formate) in the mobile phase. - Sample Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analyte. Implement a robust sample clean-up procedure.[2] |
| Sample Preparation Variability: Inconsistent sample cleanup can lead to matrix effects. | - Solid-Phase Extraction (SPE): Utilize a two-step SPE procedure for effective separation of P-CPD from complex matrices like edible oils.[3][4][5][6] | |
| Multiple Peaks for a Single Analyte | Formation of Multiple Adducts: The analyte is forming several different adducts simultaneously (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺). | - Simplify Adduct Profile: Increase the concentration of a single adduct-forming salt (e.g., ammonium formate) to promote the formation of a single, dominant adduct ion for quantification. |
| No Signal Detected | Derivatization Required: The native molecule has very poor ionization efficiency. | - Consider Derivatization: While direct analysis is often preferred, derivatization can significantly improve ionization. For related compounds, derivatization with agents like phenylboronic acid (for GC-MS) has been used.[7] For LC-MS, derivatization to introduce a permanently charged group could be explored. |
Frequently Asked Questions (FAQs)
1. What are the most common adducts observed for 1-Palmitoyl-2-chloropropanediol in positive ion ESI-MS?
In positive ion electrospray ionization (ESI), P-CPD and similar MCPD esters commonly form several adducts. The most prevalent are the protonated molecule ([M+H]⁺), the sodium adduct ([M+Na]⁺), and the ammonium adduct ([M+NH₄]⁺). The relative intensity of these adducts depends on the mobile phase composition and the purity of the solvents and additives.[8] For quantitative analysis, it is advisable to promote the formation of a single, stable adduct, often the ammonium adduct, by adding ammonium formate to the mobile phase.
2. How can I improve the sensitivity of my LC-MS/MS method for P-CPD?
To enhance sensitivity, consider the following:
-
Sample Preparation: A thorough sample cleanup is crucial. A two-step solid-phase extraction (SPE) is effective for removing interfering matrix components.[3][4][5][6]
-
Mobile Phase Optimization: The use of mobile phase additives is key. Ammonium formate is often used to encourage the formation of [M+NH₄]⁺ adducts, which can improve signal intensity and stability.
-
Derivatization: If direct analysis yields insufficient sensitivity, derivatization to introduce a more readily ionizable functional group can be a powerful strategy. For related compounds, derivatization has been shown to improve detection.[9][10]
3. What are typical quantitative performance metrics I should expect for a validated LC-MS/MS method for MCPD esters?
Based on validated methods for similar 2-MCPD and 3-MCPD esters in complex matrices like edible oils, you can expect the following performance characteristics:
-
Limits of Quantification (LOQ): For diesters, LOQs are typically at or below 30 ng/g, and for monoesters, around 90 ng/g.[3][4][5][6] In other studies, LOQs for 3-MCPD esters have been reported to be between 0.02 to 0.08 mg/kg.[11]
-
Recoveries: Average recoveries from spiked samples generally range from 72% to 108%.[3][4][5][6]
-
Precision (RSD): The relative standard deviation (RSD) for replicate measurements is typically between 3% and 17%.[3][4][5][6]
Quantitative Data Summary
The following tables summarize quantitative data from published LC-MS/MS methods for the analysis of MCPD esters, which can serve as a benchmark for the analysis of 1-Palmitoyl-2-chloropropanediol.
Table 1: Method Performance for 2-MCPD Esters in Edible Oils [3][4][5][6]
| Analyte Type | Average Recovery Range | RSD Range | LOQ |
| 2-MCPD Diesters | 79–106% | 3–13% | ≤ 30 ng/g |
| 2-MCPD Monoesters | 72–108% | 4–17% | ≤ 90 ng/g |
Table 2: Method Performance for 3-MCPD Esters in Edible Oils [11]
| Analyte Type | Repeatability (RSDr%) | LOQ Range |
| 3-MCPD Esters | 5.5–25.5% | 0.02–0.08 mg/kg |
Experimental Protocols
Key Experiment: Direct LC-MS/MS Analysis of MCPD Esters in Edible Oils
This protocol is adapted from validated methods for 2-MCPD and 3-MCPD esters and is applicable for 1-Palmitoyl-2-chloropropanediol.[3][4][5][6][11]
1. Sample Preparation (Two-Step Solid-Phase Extraction)
-
Dissolve the oil sample in a suitable non-polar solvent.
-
Perform an initial cleanup using a C18 SPE cartridge to remove polar interferences.
-
Further purify the eluate using a silica-based SPE cartridge to separate the MCPD esters from the bulk of the triglycerides.
-
Elute the MCPD esters and evaporate the solvent.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Mobile Phase B: A mixture of isopropanol (B130326) and acetonitrile (B52724) (e.g., 90:10) with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the P-CPD.
-
Flow Rate: Typically in the range of 0.3-0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
-
Precursor Ion: Select the m/z of the desired adduct (e.g., [M+NH₄]⁺).
-
Product Ions: Monitor characteristic fragment ions of P-CPD.
-
-
Visualizations
Caption: Experimental workflow for the analysis of P-CPD.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Formation and decompositions of chloride adduct ions, - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adduct formation in electrospray ionisation-mass spectrometry with hydrophilic interaction liquid chromatography is strongly affected by the inorganic ion concentration of the samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct detection of 2-monochloropropanediol (2-MCPD) esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the direct detection of 2-monochloropropanediol (2-MCPD) esters in edible oils. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of an Indirect Enzymatic Method for the Simultaneous Analysis of 3-MCPD, 2-MCPD, and Glycidyl Esters in Edible Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shd-pub.org.rs [shd-pub.org.rs]
- 9. mdpi.com [mdpi.com]
- 10. agilent.com [agilent.com]
- 11. A new, direct analytical method using LC-MS/MS for fatty acid esters of 3-chloro-1,2-propanediol (3-MCPD esters) in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 3-MCPD Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately quantifying 3-MCPD esters.
Frequently Asked Questions (FAQs)
Q1: What are the main analytical approaches for 3-MCPD ester quantification?
A1: There are two primary approaches for the determination of 3-MCPD esters: indirect and direct methods.[1]
-
Indirect Methods: These are the most common and involve the cleavage of 3-MCPD from its esterified form, followed by derivatization and analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] This approach requires fewer standards as it measures the total free 3-MCPD.[2][3]
-
Direct Methods: These methods involve the direct analysis of intact 3-MCPD esters, usually by Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] The main advantage is the prevention of artifact formation since no chemical conversion is needed.[4] However, a significant drawback is the large number of potential ester combinations, which would theoretically require numerous standards for accurate quantification.[4]
Q2: Why is derivatization necessary in indirect GC-MS methods?
A2: 3-MCPD is a polar and non-volatile compound, making it unsuitable for direct GC analysis. Derivatization is a critical step to increase its volatility and improve chromatographic peak shape and sensitivity.[1][5] The most commonly used derivatization reagents are phenylboronic acid (PBA) and heptafluorobutyrylimidazole (HFBI).[1][6]
Q3: What are the key differences between PBA and HFBI derivatization?
A3: PBA reacts specifically with diols to form a stable cyclic ester, making it highly selective for 3-MCPD.[1] HFBI is more reactive and can derivatize any nucleophilic molecule, but it is also highly sensitive to moisture, which can lead to reaction failure if water is not completely removed from the sample.[1] While HFBI may not provide baseline separation of 2-MCPD and 3-MCPD derivatives on some standard GC columns, PBA derivatives can also present separation challenges.[1]
Q4: What are typical limit of detection (LOD) and limit of quantification (LOQ) values for 3-MCPD ester analysis?
A4: The LOD and LOQ can vary depending on the method, matrix, and instrumentation. However, reported values provide a general indication of achievable sensitivity.
| Analyte | Method | LOD | LOQ | Reference |
| Glycidol | GC-MS (lipase hydrolysis) | 0.02 mg/kg | 0.1 mg/kg | [2] |
| 3-MCPD Esters | GC-MS (acidic transesterification) | 0.11 mg/kg | 0.14 mg/kg | [3] |
| 3-MCPD Esters | GC-MS/MS (PBA derivatization) | 0.05 mg/kg | 0.10 mg/kg | [7] |
| 2-MCPDE | GC-MS | 0.02 mg kg−1 | - | [8] |
| 3-MCPDE | GC-MS | 0.01 mg kg−1 | - | [8] |
| GE | GC-MS | 0.02 mg kg−1 | - | [8] |
Troubleshooting Guides
This section addresses common experimental errors encountered during 3-MCPD ester quantification.
Sample Preparation Errors
Problem: Incomplete or inefficient extraction of 3-MCPD esters from the food matrix.
Cause: The polarity of the extraction solvent may not be suitable for the specific food matrix, especially for more polar monoesters.[9] Complex matrices, such as infant formula, can also lead to the formation of emulsions during extraction.[1]
Solution:
-
Use more polar solvents or solvent mixtures for extraction. For example, mixtures of t-butyl methyl ether with hexane (B92381) or petroleum ether, or hexane with diethyl ether are commonly used.[9]
-
For emulsion-prone samples, employ techniques like centrifugation or use of salting-out agents to break the emulsion.[1]
Problem: Degradation of 3-MCPD during alkaline hydrolysis.
Cause: The alkaline conditions used for transesterification can lead to the degradation of the released 3-MCPD, resulting in underestimation.[10]
Solution:
-
Consider using acidic transesterification, as the resulting 3-MCPD is more stable under these conditions, potentially leading to greater sensitivity.[5]
Problem: Formation of additional 3-MCPD during sample preparation.
Cause: The use of chloride salts during the salting-out extraction step can lead to the unintended formation of 3-MCPD, causing an overestimation of the actual content.[10]
Solution:
-
Avoid the use of sodium chloride (NaCl) in the sample preparation protocol.[10]
-
If a salting-out agent is necessary, consider using a chloride-free salt.
Derivatization Errors
Problem: Incomplete derivatization or failure of the derivatization reaction.
Cause:
-
For HFBI: Presence of residual water in the sample extract. HFBI is highly sensitive to moisture.[1]
-
For PBA: Excessive amounts of PBA can lead to the formation of triphenylboroxin, which can contaminate the GC-MS system and reduce sensitivity.[7]
Solution:
-
For HFBI: Ensure complete removal of water from the sample extract before adding the derivatization reagent. This can be achieved by using a drying agent like sodium sulfate (B86663) or by careful evaporation of the solvent.[1][12]
-
For PBA: Optimize the amount of PBA used for derivatization to avoid excess. A solid-phase extraction (SPE) cleanup step after derivatization can be employed to remove excess PBA and its byproducts.[7]
Chromatographic and Detection Errors
Problem: Poor peak shape and resolution of 2-MCPD and 3-MCPD derivatives.
Cause:
-
The high polarity and boiling points of underivatized MCPDs can cause peak tailing.[1]
-
Co-elution of 2-MCPD and 3-MCPD derivatives can occur, especially when using standard non-polar GC columns.[1][12]
Solution:
-
Ensure complete derivatization to improve volatility and peak shape.[1]
-
Optimize the GC column and temperature program. A thicker film column may improve resolution.[1]
-
While a DB-5ms column is commonly used, some studies suggest that an Innowax column could provide better separation for HFBI derivatives, although it is more susceptible to degradation by residual HFBI.[12]
Problem: Low sensitivity and high detection limits.
Cause:
-
Degradation of analytes during sample preparation.[10]
-
Instrument contamination from excess derivatization reagents or matrix components.[7][10]
-
Suboptimal injection technique.
Solution:
-
Optimize the hydrolysis and derivatization steps to minimize analyte loss.
-
Incorporate a cleanup step after derivatization to protect the instrument.[7]
-
Investigate different injection techniques. While splitless injection is common, a split injection can sometimes improve peak shapes and achieve comparable limits of detection.[13] Large volume injection (LVI) can significantly improve sensitivity.[10]
-
For higher sensitivity, consider using GC-MS/MS, which can significantly lower the instrumental limit of detection.[13]
Experimental Protocols & Workflows
General Indirect Method Workflow
The following diagram illustrates a typical workflow for the indirect analysis of 3-MCPD esters.
Caption: A generalized workflow for the indirect quantification of 3-MCPD esters.
Troubleshooting Logic for Low Analyte Recovery
This diagram outlines a logical approach to troubleshooting low recovery of 3-MCPD.
Caption: A decision tree for troubleshooting low analyte recovery in 3-MCPD analysis.
This technical support guide provides a starting point for addressing common issues in 3-MCPD ester quantification. For more detailed protocols, it is recommended to consult official methods such as those from AOCS, ISO, or DGF.[13]
References
- 1. agilent.com [agilent.com]
- 2. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. fediol.eu [fediol.eu]
- 5. researchgate.net [researchgate.net]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 10. glsciences.eu [glsciences.eu]
- 11. [PDF] Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis | Semantic Scholar [semanticscholar.org]
- 12. chromforum.org [chromforum.org]
- 13. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [de.restek.com]
rac 1-Palmitoyl-2-chloropropanediol solubility issues and solutions
This guide provides troubleshooting and frequently asked questions regarding the handling and solubility of rac 1-Palmitoyl-2-chloropropanediol for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general physical and solubility characteristics of this compound?
A1: this compound is a monoacylglycerol derivative with a palmitic acid chain.[1] It is typically supplied as a solid.[2] Due to its long hydrocarbon tail, it is a lipophilic molecule with poor solubility in aqueous solutions. Initial dissolution requires the use of organic solvents.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C19H37ClO3 | [2][3] |
| Molecular Weight | ~349 g/mol | [4] |
| Physical Form | Solid | [2] |
| Storage (Solid) | -20°C | [5] |
Q2: What solvents are recommended for dissolving this compound?
A2: To create a stock solution, organic solvents are necessary. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Other organic solvents may also be effective, but their compatibility with downstream experimental systems (e.g., cell cultures) must be considered. It is crucial to start with a high-concentration stock in an organic solvent before diluting into aqueous buffers or media.
Table 2: Qualitative Solubility Profile
| Solvent | Solubility | Notes |
| Aqueous Buffers (e.g., PBS) | Poor / Insoluble | Direct dissolution is not recommended. |
| Water | Poor / Insoluble | The compound is hydrophobic. |
| DMSO | Soluble | Recommended for creating primary stock solutions.[6] |
| Ethanol | Likely Soluble | Often used for lipids, but may require warming. |
| Methanol | Likely Soluble | Similar to ethanol. |
Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?
A3: This is a common issue when working with hydrophobic compounds. The abrupt change in solvent polarity causes the compound to fall out of solution. Here are several strategies to address this, which are also outlined in the troubleshooting workflow below.
-
Reduce Final Concentration: The most straightforward solution is to lower the target concentration in your final medium.
-
Use Co-solvents or Surfactants: For in-vivo or challenging in-vitro systems, adding excipients can maintain solubility. Formulations for similar compounds have successfully used co-solvents like PEG300 and surfactants like Tween 80.[6]
-
Modify Dilution Technique: Add the stock solution to the aqueous medium slowly while vortexing or stirring vigorously to promote rapid dispersion.
-
Apply Gentle Heat: Gently warming the aqueous medium (e.g., to 37°C) before and during the addition of the stock solution can help maintain solubility. However, be cautious about the thermal stability of the compound and other media components.
-
Utilize Sonication: A brief sonication in a water bath can help to break up aggregates and re-dissolve precipitates.
Q4: How should I store solutions of this compound?
A4: Once dissolved, especially in an organic solvent like DMSO, solutions should be stored at low temperatures to ensure stability. For long-term storage, -80°C is recommended, while -20°C is suitable for short-term storage.[6] Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general method for preparing a concentrated stock solution.
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.349 mg (using a molecular weight of 349 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO. For the example above, add 100 µL of DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term stability.[6]
Protocol 2: Preparation of a Working Solution in Cell Culture Media
This protocol describes the critical dilution step from an organic stock into an aqueous medium.
-
Preparation: Prepare your basal cell culture medium. Pre-warm the required volume to 37°C in a water bath.[7]
-
Thaw Stock: Remove one aliquot of the DMSO stock solution from the -80°C freezer and thaw it at room temperature.
-
Dilution: While gently vortexing or swirling the pre-warmed medium, slowly add the required volume of the DMSO stock solution drop-by-drop beneath the surface of the medium. This gradual introduction is critical to prevent localized high concentrations that lead to precipitation.
-
Final Mix: Once the stock is added, cap the tube or flask and invert it gently several times to ensure a homogenous solution. Do not shake vigorously if the medium contains serum, as this can cause foaming and protein denaturation.
-
Final Check: Visually inspect the solution against a light source to ensure no precipitate has formed. If the solution appears cloudy or contains visible particles, refer to the troubleshooting guide (FAQ Q3).
-
Application: Use the freshly prepared working solution in your experiment immediately to minimize the risk of precipitation over time.
References
- 1. This compound, 63326-63-6 | BroadPharm [broadpharm.com]
- 2. clinivex.com [clinivex.com]
- 3. usbio.net [usbio.net]
- 4. This compound | C19H37ClO3 | CID 71772142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound-d5 | LGC Standards [lgcstandards.com]
- 6. rac-1,2-bis-Palmitoyl-3-chloropropanediol | TargetMol [targetmol.com]
- 7. nacalai.com [nacalai.com]
Technical Support Center: Analysis of Chloropropanediol Esters
Welcome to the technical support center for the analysis of 3-monochloropropanediol (3-MCPD) and glycidyl (B131873) esters (GEs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of chloropropanediol esters, providing potential causes and recommended solutions.
Issue 1: Low or Inconsistent Analyte Recovery
-
Symptoms: You are observing lower than expected recovery rates for your 3-MCPD or glycidyl ester standards or samples, or the recovery is highly variable between analytical runs.
-
Possible Causes & Solutions:
-
Incomplete Extraction: The chosen extraction solvent and methodology may not be optimal for your specific sample matrix. For edible oils, ensure thorough vortexing or homogenization with the extraction solvent to maximize analyte transfer.
-
Analyte Degradation: Both 3-MCPD and glycidyl esters can be susceptible to degradation under certain conditions. Avoid excessive heat during solvent evaporation steps. When employing indirect methods that involve hydrolysis, it is crucial to meticulously control the reaction time and temperature to prevent the degradation of the released glycidol (B123203).[1] It is recommended to store samples at -18°C or lower until analysis to ensure stability.[1]
-
Inefficient Derivatization (Indirect Methods): In methods where 3-MCPD or a converted glycidol product is derivatized (e.g., with phenylboronic acid - PBA), the reaction may be incomplete.[1] Ensure the derivatization agent is fresh and of high quality. Additionally, the presence of water can interfere with certain derivatization reagents like heptafluorobutyrylimidazole (HFBI), so complete removal of water prior to this step is critical.[2]
-
Issue 2: Chromatographic Interferences and Poor Peak Shape
-
Symptoms: Your chromatograms show co-eluting peaks, broad or tailing peaks for your target analytes, or a high background signal.
-
Possible Causes & Solutions:
-
Matrix Components: Triacylglycerols (TAGs) and diacylglycerols (DAGs) are common interfering components in the analysis of edible oils.[1][3]
-
Recommendation: Implement a sample cleanup step. Solid-phase extraction (SPE) is frequently used to remove these matrix components.[1] For particularly complex matrices, a dual SPE procedure may be necessary.[1] In direct analysis methods, diluting the sample can also help mitigate matrix effects.[1][3]
-
-
Co-elution of Isomers: The chromatographic separation of 2-MCPD and 3-MCPD esters can be challenging.[1]
-
Recommendation: Optimize your chromatographic conditions, including the GC column, temperature program, and carrier gas flow rate, to improve resolution between the isomers.
-
-
System Contamination: Contamination from the analytical system or solvents can introduce interfering peaks.
-
Recommendation: Regularly run solvent blanks to check for system contamination. Ensure all glassware is thoroughly cleaned and that high-purity solvents are used.
-
-
Issue 3: Inaccurate Quantification in Indirect Methods
-
Symptoms: Your results from an indirect analysis method show unexpectedly high levels of 3-MCPD.
-
Possible Causes & Solutions:
-
Conversion of Glycidol to 3-MCPD: A significant issue in indirect methods is the unintended conversion of glycidol, which is released from glycidyl esters, into 3-MCPD in the presence of chloride ions during sample preparation.[1] This leads to an overestimation of the 3-MCPD esters that were originally present in the sample.[1]
-
Recommendation: Official methods like AOCS Cd 29c-13 address this by performing two parallel analyses. One analysis uses a chloride-containing solution to intentionally convert glycidol to 3-MCPD, while the other uses a chloride-free solution (e.g., containing sodium bromide) to measure only the native 3-MCPD esters. The glycidyl ester content is then calculated from the difference between the two results.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between direct and indirect methods for chloropropanediol ester analysis?
A1: The primary distinction lies in the analyte being measured.
-
Direct Methods: These methods quantify the intact 3-MCPD and glycidyl esters. They typically employ Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4] The main advantage is the avoidance of potential side reactions from chemical conversions. However, this approach requires reference standards for each individual ester to be quantified.[1]
-
Indirect Methods: These methods involve a chemical reaction, such as hydrolysis or transesterification, to cleave the fatty acids from the glycerol (B35011) backbone, releasing free 3-MCPD and glycidol.[1][5] The released glycidol is often converted to a more easily detectable compound like 3-MCPD or 3-bromo-1,2-propanediol (B131886) (3-MBPD), followed by derivatization and analysis, commonly by Gas Chromatography-Mass Spectrometry (GC-MS).[1][6] These methods are well-established but can be prone to inaccuracies if the conversion and derivatization steps are not carefully controlled.[1]
Q2: How can I minimize matrix effects in my analysis?
A2: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Sample Preparation: Effective sample cleanup is the most direct way to reduce matrix interferences. Techniques like Solid-Phase Extraction (SPE) can remove interfering compounds such as TAGs and DAGs.[1][7]
-
Chromatographic Separation: Optimizing the chromatographic conditions to achieve better separation between the analytes of interest and matrix components can significantly reduce co-elution and associated ion suppression or enhancement.[7]
-
Dilution: For less complex matrices or when using direct analysis methods, simple dilution of the sample can reduce the concentration of interfering substances.[1]
-
Matrix-Matched Calibration: Preparing calibration standards in a matrix that is similar to the sample can help to compensate for matrix effects.[7]
-
Internal Standards: The use of stable isotope-labeled internal standards that co-elute with the target analytes is a highly effective way to compensate for matrix effects, as they will be similarly affected by ion suppression or enhancement.[7]
Q3: What are the critical parameters to control during the derivatization step in indirect GC-MS methods?
A3: The derivatization step is critical for producing volatile and thermally stable derivatives for GC-MS analysis. Key parameters to control include:
-
Reagent Quality: Use fresh, high-quality derivatization reagents, such as phenylboronic acid (PBA) or heptafluorobutyrylimidazole (HFBI), to ensure efficient and complete reactions.[1][2]
-
Absence of Water: For certain reagents like HFBI, the presence of water will inhibit the derivatization reaction. Therefore, it is essential to ensure the sample extract is completely dry before adding the reagent.[2]
-
Reaction Time and Temperature: Follow the recommended reaction times and temperatures specified in the analytical method to ensure complete derivatization without causing degradation of the analytes.
-
Removal of Excess Reagent: Excessive amounts of derivatization reagent, such as PBA, can lead to the formation of byproducts like triphenylboroxin, which can contaminate the GC-MS system.[8] A post-derivatization cleanup step, for instance using a PSA SPE cartridge, can be employed to remove excess reagent.[8]
Experimental Protocols & Data
Key Experimental Methodologies
The following table summarizes the core principles of commonly referenced indirect analytical methods for 3-MCPD and glycidyl esters.
| Method Reference | Principle | Key Steps |
| AOCS Cd 29c-13 | Fast alkaline-catalyzed release of 3-MCPD and glycidol.[9] | 1. Sample Preparation: Weighing the oil sample into two vials (A and B). 2. Alkaline Transesterification: Addition of sodium methoxide (B1231860) in methanol (B129727) to release 3-MCPD and glycidol.[1] 3. Reaction Termination and Conversion: In Vial A, an acidic solution with sodium chloride is added to stop the reaction and convert glycidol to 3-MCPD. In Vial B, an acidic, chloride-free salt solution is used.[1] 4. Extraction: Extraction of the analytes. 5. Derivatization: Derivatization with phenylboronic acid (PBA).[1] 6. GC-MS Analysis: Quantification of the PBA derivatives.[1] |
| AOCS Cd 29a-13 (Unilever method) | Slow acid-catalyzed release of MCPD and conversion of glycidyl esters to 3-MBPD esters.[4] | 1. Acid Transesterification: Conversion of glycidyl esters to 3-MBPD esters and release of MCPD and MBPD. 2. Extraction and Cleanup. 3. Derivatization: Derivatization of free MCPD and MBPD with PBA. 4. GC-MS Analysis. |
| Lipase (B570770) Hydrolysis Method | Enzymatic hydrolysis of 3-MCPDEs and GEs to their free forms.[6][9] | 1. Enzymatic Hydrolysis: Use of lipase (e.g., Candida rugosa) to release 3-MCPD and glycidol.[6] 2. Extraction: Modified QuEChERS extraction for polar analytes.[6] 3. Analysis: Direct analysis of glycidol and derivatization of 3-MCPD for GC-MS analysis.[6][9] |
Quantitative Method Performance Data
The following table presents typical performance data for an analytical method for 3-MCPD and glycidyl esters.
| Analyte | Spiked Level (mg/kg) | Repeatability (RSD %) | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) |
| Glycidol | 0.5 | 7.2 | 0.02[6][9] | 0.1[6][9] |
| 1.0 | 5.4 | |||
| 3-MCPD | 0.5 | 3.6 | 0.05[8] | 0.10[8] |
| 1.0 | 3.7 |
Data adapted from a study utilizing lipase hydrolysis and modified QuEChERS for GC-MS analysis and a study using PBA derivatization with SPE cleanup.[6][8]
Visualized Workflows
General Troubleshooting Workflow for Chloropropanediol Ester Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 4. fediol.eu [fediol.eu]
- 5. Analytical approaches for MCPD esters and glycidyl esters in food and biological samples: a review and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]
Technical Support Center: Optimizing Chromatographic Separation of Chloropropanediol Isomers
Welcome to the technical support center for the chromatographic separation of chloropropanediol isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your analytical experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of chloropropanediol isomers, such as 3-monochloropropane-1,2-diol (3-MCPD) and 2-monochloropropane-1,3-diol (2-MCPD).
Poor Resolution or Co-elution of Isomers
Question: My 2-MCPD and 3-MCPD isomers are not separating well and are co-eluting. How can I improve the resolution?
Answer: Poor resolution is a frequent challenge in the separation of structurally similar isomers. Here are several factors to investigate:
-
Column Selection: The choice of the gas chromatography (GC) column is critical. For separating chloropropanediol isomers, a mid-polar to polar stationary phase is often required.
-
Recommendation: Columns with a stationary phase containing cyanopropyl or polyethylene (B3416737) glycol (PEG) moieties are often effective. Consider using a longer column or a column with a smaller internal diameter to increase efficiency.
-
-
Oven Temperature Program: The temperature gradient plays a crucial role in separating closely eluting compounds.
-
Recommendation: Start with a lower initial oven temperature and use a slower ramp rate. This will increase the interaction time of the analytes with the stationary phase, potentially improving separation. Optimizing the initial hold time can also enhance the resolution of early-eluting peaks. An 8-minute decrease in analysis time has been achieved by optimizing the GC oven temperature program.[1]
-
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.
-
Recommendation: Ensure your carrier gas flow rate is set to the optimal velocity for your column dimensions and carrier gas type (e.g., Helium, Hydrogen). A lower flow rate can sometimes improve resolution, but it will also increase the analysis time.[2]
-
-
Derivatization: The choice of derivatizing agent can influence the chromatographic behavior of the isomers.
-
Recommendation: Different derivatives will have slightly different volatilities and interactions with the stationary phase. If you are using a derivatization method (e.g., with Phenylboronic acid (PBA) or Heptafluorobutyrylimidazole (HFBI)), ensure the reaction is complete. Incomplete derivatization can lead to peak splitting or broadening. Some studies have shown that using HFBI for derivatization can result in baseline separation of target compounds, while PBA may lead to less separation between internal standards and target compounds.[3]
-
Peak Tailing
Question: I am observing significant peak tailing for my chloropropanediol isomer peaks. What are the possible causes and solutions?
Answer: Peak tailing can compromise both resolution and the accuracy of quantification.[2] It occurs when a portion of the analyte is retained longer than the main peak band.[4][5] Common causes and solutions are outlined below:
-
Active Sites in the GC System: Active sites, such as exposed silanol (B1196071) groups in the injector liner, column, or detector, can cause strong, undesirable interactions with the polar hydroxyl groups of the chloropropanediols.[4]
-
Solution:
-
Use a deactivated injector liner.
-
Ensure you are using a high-quality, well-deactivated GC column.
-
Condition the column according to the manufacturer's instructions to remove any residual activity.
-
-
-
Column Contamination: Accumulation of non-volatile matrix components at the head of the column can lead to peak tailing.[2][6]
-
Inlet Temperature: An inlet temperature that is too low can cause slow volatilization of the analytes, leading to band broadening and tailing.[6]
-
Solution: Optimize the injector temperature to ensure rapid and complete vaporization of the derivatized chloropropanediols. Be careful not to set the temperature too high, as this can cause analyte degradation.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in asymmetrical peaks.[2][8]
-
Solution: Try reducing the injection volume or diluting the sample.[2]
-
Low Sensitivity or Poor Peak Response
Question: The signal for my chloropropanediol isomers is very low, even at concentrations where I expect a good response. How can I improve sensitivity?
Answer: Low sensitivity can be a major obstacle, especially when analyzing trace levels of these contaminants.
-
Inefficient Derivatization: Chloropropanols have low volatility and high polarity, which can lead to poor chromatographic performance and low sensitivity if they are not derivatized.[3]
-
Solution: Derivatization is crucial for GC-MS analysis of these compounds.[9] Common derivatizing agents include PBA, HFBI, and silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[10][11][12] Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration. Heptafluorobutyrylimidazole (HFBI) is a common choice, though it is sensitive to water.[3]
-
-
Sample Preparation and Cleanup: Matrix components can interfere with the analysis and suppress the signal.
-
Solution: Employ a robust sample preparation method to effectively isolate the analytes from the matrix. Techniques like solid-phase extraction (SPE) or dispersive liquid-liquid microextraction can help concentrate the sample and remove interfering substances.[13]
-
-
Mass Spectrometer (MS) Parameters: The settings on your mass spectrometer can significantly impact sensitivity.
-
Solution:
-
Operate the MS in Selected Ion Monitoring (SIM) mode rather than full scan mode. This will significantly increase sensitivity by focusing on specific ions for your target analytes.
-
Optimize the ion source and detector parameters for your specific instrument.
-
-
-
Injection Technique: The way the sample is introduced into the GC can affect the amount of analyte that reaches the detector.
-
Solution: While splitless injection is commonly used to enhance sensitivity for trace analysis, investigating split injection can sometimes lead to improved peak shapes and surprisingly similar limits of detection.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for separating chloropropanediol isomers?
A1: The most widely used technique is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[10][11][14] This method offers excellent selectivity and sensitivity, especially when combined with a derivatization step to improve the volatility of the analytes.
Q2: Why is derivatization necessary for the GC-MS analysis of chloropropanediols?
A2: Derivatization is a critical step for several reasons:
-
It increases the volatility of the polar chloropropanediol molecules, making them more suitable for GC analysis.[9]
-
It improves the thermal stability of the analytes, preventing degradation in the hot injector and column.
-
It can enhance the sensitivity of the analysis by introducing moieties that ionize more efficiently in the mass spectrometer.[15]
Q3: What are the common derivatization reagents used for chloropropanediols?
A3: Several reagents are commonly employed, each with its own advantages:
-
Phenylboronic Acid (PBA): Reacts specifically with diols to form cyclic derivatives.[11][16]
-
Heptafluorobutyrylimidazole (HFBI) or Heptafluorobutyric Anhydride (HFBA): These are widely used and create stable derivatives.[14][16]
-
Silylating Reagents (e.g., BSTFA, 1-trimethylsilylimidazole): These reagents replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.[10][17]
Q4: Can HPLC be used to separate chloropropanediol isomers?
A4: Yes, High-Performance Liquid Chromatography (HPLC) can be used, but it is less common for routine analysis of these compounds compared to GC-MS. The main challenge with HPLC is detection, as chloropropanediols lack a strong chromophore for UV detection.[16] Therefore, HPLC methods often require coupling with a mass spectrometer (LC-MS) or using a refractive index detector, which has lower sensitivity.
Q5: How can I prepare complex samples like food matrices for analysis?
A5: Sample preparation is crucial to remove interfering substances like fats and proteins. A typical workflow involves:
-
Extraction: The analytes are first extracted from the sample matrix using a suitable solvent.
-
Cleanup: The extract is then cleaned up to remove co-extracted interferences. Solid-Phase Extraction (SPE) is a common and effective cleanup technique.
-
Derivatization: The cleaned extract is then derivatized before injection into the GC-MS.
Modern techniques like solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction are also used to simplify and shorten the sample preparation process.[13]
Data Presentation
Table 1: Comparison of Common Derivatization Reagents for GC-MS Analysis of Chloropropanediols
| Derivatization Reagent | Derivative Formed | Key Advantages | Key Considerations |
| Phenylboronic Acid (PBA) | Cyclic Phenylboronate Ester | Highly specific for diols, often requires minimal sample cleanup.[11][16] | May not be suitable for simultaneous determination of other chloropropanols like 1,3-DCP.[16] |
| Heptafluorobutyrylimidazole (HFBI) | Heptafluorobutyrate Ester | Forms stable derivatives, widely validated method.[16] | Less selective than PBA, sensitive to moisture which can inhibit the reaction.[3][16] |
| Silylating Reagents (e.g., BSTFA) | Trimethylsilyl (TMS) Ether | Effective and rapid derivatization.[10] | Derivatives can be sensitive to moisture. |
Table 2: Typical GC-MS Parameters for Chloropropanediol Isomer Analysis (Post-Derivatization)
| Parameter | Typical Setting | Purpose |
| Injector Type | Split/Splitless | Splitless for trace analysis to maximize analyte transfer to the column. |
| Injector Temperature | 250-280 °C | Ensures rapid and complete vaporization of the derivatives. |
| Column | Mid-polar (e.g., 50% Phenyl) or Polar (e.g., WAX) | Provides selectivity for separating the isomers. |
| Oven Program | Initial Temp: 60-80°C, Ramp: 5-10°C/min, Final Temp: 280-300°C | Optimized temperature gradient to achieve separation. |
| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying analytes through the column. |
| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring specific ions for each analyte. |
Experimental Protocols
General Protocol for GC-MS Analysis of 3-MCPD in a Food Matrix
This protocol provides a general outline. Specific parameters should be optimized for your instrument and sample type.
-
Sample Extraction:
-
Homogenize a known weight of the sample.
-
Add an internal standard (e.g., deuterated 3-MCPD-d5).
-
Extract the analytes using a suitable solvent (e.g., ethyl acetate).
-
Centrifuge and collect the supernatant.
-
-
Sample Cleanup:
-
Pass the extract through a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica-based) to remove interferences.
-
Elute the analytes with an appropriate solvent.
-
Evaporate the solvent to concentrate the sample.
-
-
Derivatization (using PBA):
-
Reconstitute the dried extract in a suitable solvent.
-
Add a solution of phenylboronic acid (PBA).
-
Heat the mixture (e.g., at 70-90°C) for a specified time (e.g., 20-30 minutes) to form the derivative.
-
Cool the sample and it is ready for injection.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use a pre-optimized GC method (column, temperature program, etc.) to separate the isomers.
-
Operate the mass spectrometer in SIM mode, monitoring characteristic ions for the 3-MCPD derivative and the internal standard derivative.
-
-
Quantification:
-
Create a calibration curve using standards of known concentrations.
-
Calculate the concentration of 3-MCPD in the original sample based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
Caption: Experimental workflow for chloropropanediol analysis.
Caption: Troubleshooting decision tree for common GC issues.
References
- 1. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [de.restek.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. gcms.cz [gcms.cz]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. agriculturejournals.cz [agriculturejournals.cz]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Determination of 3-chloro-1,2-propanediol in biological samples by quick-easy-cheap-effective-rugged-and-safe extraction coupled with gas chromatography-mass spectrometry and its biodistribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
handling and safety precautions for rac 1-Palmitoyl-2-chloropropanediol
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and use of rac 1-Palmitoyl-2-chloropropanediol.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a monoacylglycerol of palmitic acid with a chloride group at the sn-2 position.[1] Its chemical formula is C19H37ClO3.[1][2] The presence of a hydroxyl group allows for further derivatization, and the chlorine atom can act as a leaving group in substitution reactions.[1] This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.[3][4]
Q2: What are the primary hazards associated with this compound?
A2: According to the available safety data sheets, the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[3] However, some suppliers recommend caution, stating that it may cause skin irritation, serious eye irritation, and respiratory irritation.[2] It is crucial to handle the substance with care in a laboratory setting.
Q3: What personal protective equipment (PPE) should I use when handling this compound?
A3: Standard laboratory PPE is required. This includes:
-
Eye Protection: Safety glasses or goggles.[2]
-
Hand Protection: Impermeable and resistant gloves.[2][3] The selection of suitable glove material should be based on penetration times, rates of diffusion, and degradation.[3]
-
Body Protection: A lab coat or other protective clothing.[2]
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood.[2] If vapors or aerosols are generated, respiratory protection may be required.
Q4: How should I properly store this compound?
A4: The recommended storage condition is -20°C in a tightly closed container.[1][4] It should be stored in a well-ventilated place.[2] While it may be shipped at ambient temperature, long-term storage should be at the recommended temperature to ensure stability.[1][4]
Q5: What should I do in case of accidental exposure?
A5:
-
After inhalation: Move the person to fresh air. If they feel unwell or have complaints, consult a doctor.[2][3]
-
After skin contact: Wash the affected area with plenty of soap and water.[2] If skin irritation occurs, seek medical advice.[2] Contaminated clothing should be removed and washed before reuse.[2]
-
After eye contact: Rinse the eyes cautiously with water for several minutes.[2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] If eye irritation persists, get medical attention.[2]
-
After swallowing: Rinse the mouth with water. Do NOT induce vomiting.[2] If symptoms persist, consult a doctor.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound appears degraded or discolored | Improper storage (e.g., exposure to light, moisture, or incorrect temperature). | Verify storage conditions. The recommended storage is at -20°C in a tightly closed container.[1][4] Do not use if you suspect degradation. |
| Inconsistent experimental results | Impurity of the compound or improper handling leading to contamination. | Ensure you are using a high-purity grade of the compound. Handle the substance using appropriate PPE and in a clean environment to prevent contamination. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | Information on suitable solvents is limited in the provided search results. It is recommended to consult scientific literature for similar compounds or perform small-scale solubility tests with common laboratory solvents. |
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 63326-63-6 | [1][5] |
| Molecular Formula | C19H37ClO3 | [1][2][5] |
| Molecular Weight | ~349 g/mol | [1] |
| Storage Temperature | -20°C | [1][4] |
Experimental Protocols
Detailed experimental protocols for specific applications of this compound were not available in the initial search results. Researchers should refer to relevant scientific literature for methodologies related to their specific area of investigation. The handling and safety precautions outlined in this guide should be applied to any experimental workflow.
Visualizations
Logical Workflow for Safe Handling
Caption: Workflow for safe handling of this compound.
References
Validation & Comparative
A Comparative Guide to Internal Standards for Acylglycerol Analysis: Featuring rac 1-Palmitoyl-2-chloropropanediol
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of lipids and related compounds, the selection of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of rac 1-Palmitoyl-2-chloropropanediol and other common internal standards, supported by experimental data and detailed protocols.
Internal standards are essential in analytical chemistry, particularly in chromatography and mass spectrometry, to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. The ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the analytical instrument. In the analysis of 2- and 3-monochloropropanediol (2- and 3-MCPD) and their fatty acid esters, which are process contaminants found in refined edible oils and fats, this compound and its isotopically labeled counterpart, this compound-d5, are frequently employed.
Performance Comparison of Internal Standards
The choice of internal standard significantly impacts the accuracy and precision of quantification. Stable isotope-labeled standards, such as deuterated compounds, are widely considered the gold standard in mass spectrometry-based methods. They co-elute with the analyte and exhibit similar ionization and fragmentation behavior, allowing for effective correction of matrix effects and procedural losses.
Below is a table summarizing the performance of this compound-d5 and other related internal standards based on key analytical parameters.
| Internal Standard | Type | Recovery | Linearity (R²) | Precision (RSD) | Matrix Effect Compensation | Key Application |
| rac 1,2-bis-palmitoyl-3-chloropropanediol-d5 | Deuterated Analog | 91.1% - 102.1%[1] | >0.999[1] | 0.08% - 9.29%[1] | Excellent | 3-MCPD and its esters analysis[1][2] |
| 1,3-distearoyl-2-chloropropanediol-d5 (B583431) | Deuterated Analog | Similar to 3-MCPD-d5 ester | Not specified | Not specified | Excellent | 2-MCPD and its esters analysis[2] |
| This compound (non-deuterated) | Structural Analog | Less predictable | May be non-linear | Generally higher than deuterated | Moderate | Less common; for methods without mass spectrometry |
| Other odd-chain or structurally related lipids | Structural Analog | Variable | Dependent on analyte similarity | Variable | Moderate to Poor | General lipidomics |
Experimental Protocols
Accurate quantification of 2- and 3-MCPD esters in edible oils typically involves an indirect method where the esters are hydrolyzed to free MCPD, which is then derivatized and analyzed by gas chromatography-mass spectrometry (GC-MS). The AOCS Official Method Cd 29c-13 is a widely used protocol.
Protocol: Indirect Determination of 2- and 3-MCPD Esters in Edible Oils (Based on AOCS Cd 29c-13)
1. Sample Preparation and Spiking:
-
Weigh 100 mg of the oil sample into a vial.
-
Add a known amount of the internal standard solution (e.g., rac 1,2-bis-palmitoyl-3-chloropropanediol-d5 for 3-MCPD esters and 1,3-distearoyl-2-chloropropanediol-d5 for 2-MCPD esters).
2. Alkaline-catalyzed Transesterification:
-
Add a solution of sodium methoxide (B1231860) in methanol (B129727) to the sample.
-
Incubate at room temperature for a specific duration to cleave the fatty acid esters, releasing free 2- and 3-MCPD.
3. Neutralization and Extraction:
-
Stop the reaction by adding an acidic solution.
-
Extract the free MCPDs into an organic solvent (e.g., hexane).
4. Derivatization:
-
Evaporate the solvent and add a derivatizing agent, such as phenylboronic acid (PBA), to the residue.
-
Heat the mixture to form volatile MCPD-PBA derivatives.
5. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the derivatives on a suitable capillary column.
-
Detect and quantify the analytes and internal standards using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes.
6. Quantification:
-
Calculate the concentration of 2- and 3-MCPD in the original sample based on the peak area ratio of the analyte to the internal standard and a calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the indirect analysis of MCPD esters using an internal standard.
Caption: Workflow for the indirect analysis of MCPD esters.
Conclusion
For the accurate quantification of 2- and 3-MCPD esters and related acylglycerols, the use of stable isotope-labeled internal standards, such as rac 1,2-bis-palmitoyl-3-chloropropanediol-d5, is highly recommended. These standards provide superior performance in correcting for matrix effects and procedural variability compared to their non-deuterated counterparts or other structural analogs. The detailed experimental protocol based on established methods like AOCS Cd 29c-13, combined with the use of appropriate internal standards, ensures the generation of reliable and defensible analytical data critical for food safety and quality control.
References
accuracy and precision of rac 1-Palmitoyl-2-chloropropanediol as a quantitative standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of food contaminants and related compounds, the accuracy and precision of analytical standards are paramount. This guide provides a detailed comparison of rac 1-Palmitoyl-2-chloropropanediol as a quantitative standard against its common alternatives, supported by experimental data and protocols.
Overview of this compound
This compound is a monoacylglycerol derivative used as a standard in the analysis of 2-monochloropropanediol (2-MCPD) esters. These esters are process-induced contaminants found in refined vegetable oils and fats, raising health concerns due to their potential adverse effects. Accurate quantification of these contaminants is crucial for food safety and regulatory compliance.
Performance as a Quantitative Standard
The primary application of this compound is as an external standard or calibrant in chromatographic methods, most notably Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The performance of an analytical method is typically evaluated based on several key parameters:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy (Recovery): The closeness of the test results obtained by the method to the true value.
-
Precision (Repeatability): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same conditions.
While specific performance data for this compound as a standalone standard is not extensively published in peer-reviewed literature, its use is integral to validated methods for 2-MCPD ester analysis. The overall method performance provides an indirect measure of the standard's suitability.
Comparison with Alternative Standards
The most common alternatives to non-labeled standards like this compound are their stable isotope-labeled counterparts, which are used as internal standards. The primary alternatives include:
-
rac 1,2-bis-palmitoyl-3-chloropropanediol-d5 (3-MCPD-ester-d5)
-
1,3-Distearoyl-2-chloro-propanediol-d5 (2-MCPD-ester-d5)
Internal standards are added to the sample at a known concentration before sample preparation. They experience the same analytical variations as the analyte, such as extraction inefficiencies and matrix effects, thus providing more accurate and precise quantification.
Quantitative Data Comparison
The following table summarizes typical performance data for analytical methods utilizing external standards (like this compound) versus those employing isotopically labeled internal standards for the analysis of 2-MCPD and 3-MCPD esters.
| Performance Metric | Method using External Standard (e.g., this compound) | Method using Isotopically Labeled Internal Standard |
| Linearity (R²) ** | > 0.99 | > 0.99[1] |
| Accuracy (Recovery %) | 80 - 120% | 93 - 107%[2] |
| Precision (Repeatability RSD %) | < 20% | 1 - 12%[2] |
| Limit of Detection (LOD) | 0.03 mg/kg | 0.01 - 0.02 mg/kg[1] |
| Limit of Quantitation (LOQ) ** | 0.1 mg/kg | 0.1 mg/kg[3] |
Note: The data presented is a summary from various validated methods for the analysis of 2- and 3-MCPD esters and may not be specific to this compound alone but reflects the general performance of the analytical approach.
Experimental Protocols
A generalized experimental workflow for the analysis of 2-MCPD esters using a quantitative standard is outlined below. The specific conditions may vary depending on the laboratory and the matrix being analyzed.
Key Experiment: Quantification of 2-MCPD Esters by GC-MS
1. Sample Preparation and Extraction:
-
A known amount of the sample (e.g., oil or fat) is weighed.
-
For methods using an internal standard, a known amount of the isotopically labeled standard is added.
-
The fat is extracted from the food matrix using a suitable solvent (e.g., a mixture of petroleum ether, iso-hexane, and acetone).
-
The solvent is evaporated to obtain the fat extract.
2. Transesterification:
-
The extracted fat is subjected to alkaline or acidic transesterification to release the free 2-MCPD from its esterified form.
3. Derivatization:
-
The released 2-MCPD is derivatized, typically with phenylboronic acid (PBA), to make it more volatile and suitable for GC analysis.
4. GC-MS Analysis:
-
The derivatized sample is injected into a GC-MS system.
-
The compounds are separated on a capillary column and detected by the mass spectrometer.
5. Quantification:
-
External Standard Method: A calibration curve is generated by analyzing a series of solutions of this compound of known concentrations. The concentration of 2-MCPD in the sample is determined by comparing its response to the calibration curve.
-
Internal Standard Method: The ratio of the response of the native 2-MCPD to the response of the isotopically labeled internal standard is used for quantification. This ratio is compared to a calibration curve generated using standards containing both the native and labeled compounds.
Visualizations
Experimental Workflow for 2-MCPD Ester Analysis
Caption: A simplified workflow for the quantitative analysis of 2-MCPD esters.
Logical Relationship of Analytical Standards
Caption: Relationship between types of standards and quantification methods.
Conclusion
This compound serves as a viable quantitative standard for the analysis of 2-MCPD esters, particularly when used in an external calibration method. However, for enhanced accuracy and precision that accounts for variations during sample preparation and analysis, the use of isotopically labeled internal standards is the preferred approach in modern analytical laboratories. The choice of standard will ultimately depend on the specific requirements of the analysis, including desired accuracy, precision, and cost considerations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. fediol.eu [fediol.eu]
- 3. Determination of 2- and 3-MCPD as well as 2- and 3-MCPD Esters and Glycidyl Esters (GE) in Infant and Adult/Pediatric Nutritional Formula by Gas Chromatography Coupled to Mass Spectrometry Method, First Action 2018.03 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Analysis of 3-MCPD Esters
For researchers, scientists, and professionals in drug development, the accurate analysis of 3-monochloropropane-1,2-diol (3-MCPD) esters is of paramount importance due to their classification as potential food processing contaminants with health implications. This guide provides an objective comparison of the prevalent analytical methods, supported by data from inter-laboratory proficiency tests, to aid in method selection and interpretation of results.
Overview of Analytical Approaches
The determination of 3-MCPD esters in edible oils and fats primarily follows two main strategies: indirect and direct analysis.
Indirect methods are the most commonly employed for routine analysis. These methods involve the cleavage of 3-MCPD esters to release the free 3-MCPD, which is then derivatized and quantified, typically by gas chromatography-mass spectrometry (GC-MS). Several official indirect methods have been established by organizations such as the American Oil Chemists' Society (AOCS) and the International Organization for Standardization (ISO).
Direct methods , on the other hand, aim to quantify the intact 3-MCPD esters without a cleavage step, often utilizing liquid chromatography-mass spectrometry (LC-MS). While providing more detailed information on the individual ester profiles, direct methods are generally more complex and less commonly used for routine screening.
This guide will focus on the comparison of the most widely used indirect methods as evaluated in international proficiency testing.
Inter-Laboratory Performance of Indirect Methods
An inter-laboratory comparison study organized by the European Commission's Joint Research Centre (JRC) provides valuable insights into the performance and comparability of different in-house methods used by laboratories for the analysis of 3-MCPD esters in edible oils. In this proficiency test, 41 laboratories participated, analyzing a contaminated palm oil sample and a spiked extra virgin olive oil sample.[1]
The performance of the laboratories was assessed using z-scores, where a score of |z| ≤ 2 was considered satisfactory. The results highlighted variability in the performance of different laboratories and methods. For the contaminated palm oil, 56% of the laboratories achieved satisfactory results, while for the spiked extra virgin olive oil, the success rate was higher at 85%.[1] This discrepancy suggests that the food matrix can significantly influence the analytical outcome.
A key finding from the study was that certain analytical procedures could lead to a strong positive bias in the results.[1] This underscores the importance of method selection and rigorous in-house validation.
| Test Material | Assigned Value (mg/kg) | Satisfactory Performance (|z| ≤ 2) | | :--- | :--- | :--- | | Contaminated Palm Oil | 1.35 ± 0.11 | 56% | | Spiked Extra Virgin Olive Oil | 1.76 ± 0.09 | 85% |
Table 1: Summary of Laboratory Performance in a JRC Proficiency Test for 3-MCPD Ester Analysis. Data sourced from the final report of the proficiency test on the determination of 3-MCPD esters in edible oil.[1]
Key Official Indirect Methods: A Comparison
The most widely recognized and utilized indirect methods for 3-MCPD ester analysis are those standardized by the AOCS. These methods have also been adopted by the ISO. The following is a comparative overview of the three main AOCS official methods.
| Method | Principle | Key Advantages | Key Disadvantages |
| AOCS Cd 29a-13 / ISO 18363-3 | Acid-catalyzed transesterification. Glycidyl (B131873) esters are converted to 3-MBPD esters prior to cleavage. | Simultaneous determination of 2-MCPD, 3-MCPD, and glycidyl esters. | Long reaction time (over 16 hours).[2] |
| AOCS Cd 29b-13 / ISO 18363-2 | Slow alkaline-catalyzed transesterification at low temperatures. | Can provide very accurate results for glycidyl esters.[2] | Long analysis time (over 16 hours).[2] |
| AOCS Cd 29c-13 / ISO 18363-1 | Fast alkaline-catalyzed transesterification. Glycidol (B123203) is determined by difference. | Very short analysis time (1.5-2 hours).[2] | Quantification of glycidyl esters is indirect.[2] |
Table 2: Comparison of Official Indirect Methods for 3-MCPD Ester Analysis.
Experimental Protocols: Workflow Diagrams
To visualize the procedural differences between the key AOCS official methods, the following workflow diagrams are provided.
Detailed Experimental Protocols
The following provides a more detailed breakdown of the key experimental steps for each of the AOCS official methods.
AOCS Official Method Cd 29a-13 (Acid Transesterification)
-
Sample Preparation: A known amount of the oil or fat sample is weighed, and internal standards are added.
-
Conversion of Glycidyl Esters: An acidified aqueous solution of sodium bromide is added, and the sample is incubated to convert glycidyl esters to 3-monobromopropanediol (3-MBPD) monoesters. The reaction is then stopped.
-
Fatty Acid Methyl Ester (FAME) Removal: FAMEs are extracted from the sample using n-heptane.
-
Acid-Catalyzed Transesterification: A solution of sulfuric acid in methanol is added to the remaining sample, which is then incubated at 40°C for 16 hours to cleave the 3-MCPD and 3-MBPD esters, releasing the free diols.
-
Derivatization: The reaction is stopped, and phenylboronic acid (PBA) is added to the aqueous phase to derivatize the free 2-MCPD, 3-MCPD, and 3-MBPD.
-
Extraction and Analysis: The PBA derivatives are extracted with n-heptane and analyzed by GC-MS.[3]
AOCS Official Method Cd 29b-13 (Slow Alkaline Transesterification)
-
Sample Preparation: A weighed sample of oil or fat is fortified with internal standards.
-
Alkaline Transesterification: A solution of sodium methoxide is added to the sample, which is then incubated at a low temperature (e.g., -22°C) for an extended period (e.g., 16 hours). This slow, cold reaction cleaves the esters to release 2-MCPD, 3-MCPD, and glycidol.
-
Reaction Quenching and Glycidol Conversion: The reaction is stopped by the addition of an acidic solution, which also converts the released glycidol to a more stable derivative, such as 3-MBPD.
-
Derivatization: The free diols (2-MCPD, 3-MCPD, and the glycidol derivative) are derivatized with phenylboronic acid.
-
Extraction and Analysis: The resulting PBA derivatives are extracted and quantified by GC-MS.
AOCS Official Method Cd 29c-13 (Fast Alkaline Transesterification - Difference Method)
This method involves two parallel assays:
-
Assay A: Determines the sum of 3-MCPD and glycidol.
-
A weighed sample is treated with a sodium methoxide solution for a short period at room temperature.
-
The reaction is stopped with an acidic sodium chloride solution. Under these conditions, the released glycidol is converted to 3-MCPD.
-
The total 3-MCPD is then derivatized with PBA, extracted, and analyzed by GC-MS.
-
-
Assay B: Determines the 3-MCPD content only.
-
A second weighed sample undergoes the same fast alkaline transesterification.
-
The reaction is stopped with an acidic, chloride-free salt solution (e.g., sodium sulfate). This prevents the conversion of glycidol to 3-MCPD.
-
The genuine 3-MCPD is then derivatized with PBA, extracted, and quantified by GC-MS.
-
The glycidol content is calculated from the difference between the results of Assay A and Assay B.[4]
Conclusion
The inter-laboratory comparison of 3-MCPD ester analysis methods highlights the importance of standardized and well-validated protocols to ensure accuracy and comparability of results. While all three major AOCS/ISO indirect methods have demonstrated their utility, the choice of method depends on the specific requirements of the laboratory.
-
AOCS Cd 29a-13 and Cd 29b-13 are suitable for accurate quantification, including the direct determination of glycidyl esters (as a derivative), but are time-consuming.
-
AOCS Cd 29c-13 offers a rapid screening alternative, which is particularly advantageous for high-throughput laboratories, though the determination of glycidyl esters is indirect.
For researchers and professionals in drug development, where precision and accuracy are paramount, the longer, more direct methods may be preferable. However, for routine quality control, the faster method can be a valuable tool, provided that its limitations are understood and it is properly validated. The findings from proficiency tests emphasize the need for continuous monitoring of analytical performance to ensure the reliability of data on these important food contaminants.
References
A Comparative Guide to Method Validation for 3-MCPD Ester Determination in Edible Oils
The presence of 3-monochloropropane-1,2-diol (3-MCPD) esters in refined edible oils is a significant food safety concern due to their potential health risks. Accurate and reliable analytical methods are crucial for monitoring and controlling the levels of these process contaminants. This guide provides a comprehensive comparison of the most prominent validated methods for the determination of 3-MCPD esters, aimed at researchers, scientists, and professionals in drug development and food safety.
Comparison of Key Performance Characteristics
Several official methods, primarily indirect methods involving the cleavage of the ester bond followed by quantification of free 3-MCPD, have been developed and validated by international organizations such as AOCS International (American Oil Chemists' Society), the International Organization for Standardization (ISO), and the German Society for Fat Science (DGF). The performance of these methods varies in terms of analysis time, accuracy, and the approach to quantifying the co-contaminant glycidyl (B131873) esters (GE).
The following table summarizes the key quantitative performance characteristics of the most widely used official methods.
| Method | Principle | Analysis Time | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Precision (RSD) |
| AOCS Cd 29a-13 / ISO 18363-3 | Slow Acidic Transesterification | > 16 hours[1][2] | 0.037 mg/kg (3-MCPD)[3] | 0.123 mg/kg (3-MCPD)[3] | 88-92%[3] | RSD < 2/3 Horwitz |
| AOCS Cd 29b-13 / ISO 18363-2 | Slow Alkaline Transesterification | > 16 hours[1][2] | Not explicitly found | Not explicitly found | Not explicitly found | Not explicitly found |
| AOCS Cd 29c-13 / ISO 18363-1 / DGF C-VI 18 (10) | Fast Alkaline Transesterification (Differential Method) | 1.5 - 2 hours[1][2] | 6 µg/kg (0.006 mg/kg)[4][5] | 20 µg/kg (0.02 mg/kg)[4][5] | Not explicitly found | <5% (Repeatability)[4] |
| ISO 18363-4 / AOCS Cd 29f-21 (Zwagerman Method) | Fast Alkaline Transesterification with ¹³C-correction | ~2 hours[6] | 2.0 µg/kg (3-MCPDE)[7] | 15 µg/kg (3-MCPD)[8] | 85.4% - 110%[7] | <5% (Repeatability)[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the summarized experimental protocols for the key official methods.
AOCS Official Method Cd 29a-13 (Slow Acidic Transesterification)
This method, also known as the "Unilever method," is based on a slow, acidic-catalyzed release of 3-MCPD and the conversion of glycidyl esters to 3-monobromopropanediol (3-MBPD) for accurate glycidol (B123203) quantification.[2][6]
Protocol:
-
Sample Preparation: A known amount of the oil sample is fortified with isotopically labeled internal standards (d5-3-MCPD and d5-glycidol esters).
-
Glycidyl Ester Conversion: Glycidyl esters are converted to 3-MBPD monoesters using an acidic solution containing a bromide salt.[9]
-
Transesterification: The sample undergoes a slow acidic transesterification (typically overnight at 40°C) to release 2-MCPD, 3-MCPD, and 3-MBPD from their esterified forms.[2]
-
Extraction: The resulting fatty acid methyl esters (FAMEs) are extracted with a non-polar solvent (e.g., hexane).
-
Derivatization: The liberated diols in the aqueous phase are derivatized with phenylboronic acid (PBA).
-
GC-MS Analysis: The derivatized analytes are extracted and analyzed by gas chromatography-mass spectrometry (GC-MS).[9]
AOCS Official Method Cd 29b-13 ("3-in-1" Method)
This method utilizes a slow alkaline-catalyzed transesterification at low temperatures to minimize the conversion of 3-MCPD to glycidol.[6][10]
Protocol:
-
Sample Preparation: The oil sample is spiked with appropriate internal standards.
-
Transesterification: A slow alkaline transesterification is carried out at a low temperature (e.g., -22°C) for an extended period (over 16 hours).[10] This condition kinetically controls the degradation of 3-MCPD.[11]
-
Glycidol Conversion: The reaction is stopped with an acidic bromide solution, which converts the released glycidol to 3-MBPD.
-
Extraction and Derivatization: Similar to the acidic method, FAMEs are removed, and the target analytes are derivatized with PBA.
-
GC-MS Analysis: The derivatized compounds are quantified by GC-MS.
AOCS Official Method Cd 29c-13 / ISO 18363-1 / DGF C-VI 18 (10) (Fast Alkaline Transesterification)
This widely used method is significantly faster but relies on a differential measurement to determine the glycidyl ester content.[2][12]
Protocol: This method consists of two parallel assays (Assay A and Assay B).[13]
-
Sample Preparation: Two aliquots of the oil sample are prepared and spiked with an internal standard.
-
Assay A (Sum of 3-MCPD and Glycidol):
-
Transesterification: A rapid alkaline transesterification is performed at room temperature.
-
Quenching and Conversion: The reaction is stopped with an acidified sodium chloride solution. This converts the released glycidol into additional 3-MCPD.[13]
-
-
Assay B (3-MCPD only):
-
Transesterification: A rapid alkaline transesterification is performed as in Assay A.
-
Quenching: The reaction is stopped with an acidified, chloride-free salt solution, which prevents the conversion of glycidol to 3-MCPD.[13]
-
-
Derivatization and GC-MS Analysis: Both assays are then derivatized with PBA and analyzed by GC-MS. The glycidol content is calculated from the difference between the 3-MCPD results of Assay A and Assay B.[13]
ISO 18363-4 / AOCS Cd 29f-21 (Zwagerman Method)
This newer method offers a rapid analysis time similar to AOCS Cd 29c-13 but includes an in-situ correction for the overestimation of glycidol that can occur during alkaline transesterification.[14][15]
Protocol:
-
Sample Preparation: The oil sample is spiked with two distinct isotopically labeled internal standards: one for 3-MCPD esters and another for glycidyl esters (e.g., ¹³C₃-labeled 3-MCPD ester).[11]
-
Transesterification: A fast alkaline transesterification is performed at a controlled temperature (e.g., 10°C).[16]
-
Quenching and Conversion: The reaction is stopped with an acidic sodium bromide solution, converting the released glycidol to 3-MBPD.
-
Correction for Overestimation: The amount of labeled glycidol formed from the degradation of the labeled 3-MCPD internal standard is measured. This information is used to correct for the overestimation of the native glycidyl ester content.[6]
-
Extraction, Derivatization, and GC-MS/MS Analysis: The subsequent steps of extraction, derivatization with PBA, and analysis by GC-MS/MS are similar to the other methods.[15]
Visualizing the Analytical Workflow
To better understand the procedural flow of these indirect methods, the following diagram illustrates a generalized workflow for the determination of 3-MCPD esters.
The logical relationship and key differences between the primary indirect methods are depicted in the diagram below.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. fediol.eu [fediol.eu]
- 3. Verification of AOCS Cd 29a-13 2013 Method for 3-MCPDEs (3-Chloropropane-1.2-Diol Esters) and GE (Glycidol Esters) Analysis in Palm Oil | Semantic Scholar [semanticscholar.org]
- 4. shimadzu.com [shimadzu.com]
- 5. Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. fediol.eu [fediol.eu]
- 7. researchgate.net [researchgate.net]
- 8. gerstelus.com [gerstelus.com]
- 9. nqacdublin.com [nqacdublin.com]
- 10. books.rsc.org [books.rsc.org]
- 11. chronect.trajanscimed.com [chronect.trajanscimed.com]
- 12. sgs-institut-fresenius.de [sgs-institut-fresenius.de]
- 13. Fully Automated Determination of 3-MCPD and Glycidol in Edible Oils by GC/MS Based on the Commonly Used Methods ISO 18363-1, AOCS Cd 29c-13, and DGF C-VI 18 (10) - Lab Alliance [laballiance.com.my]
- 14. scispace.com [scispace.com]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. newfoodmagazine.com [newfoodmagazine.com]
Navigating the Analytical Landscape for rac 1-Palmitoyl-2-chloropropanediol: A Comparative Guide to Linearity and Recovery Studies
For researchers, scientists, and drug development professionals engaged in the analysis of processing contaminants, the accurate quantification of compounds like rac 1-Palmitoyl-2-chloropropanediol, a fatty acid ester of 2-monochloropropanediol (2-MCPD), is of paramount importance. This guide provides a comparative overview of analytical methodologies, focusing on linearity and recovery data to aid in the selection of the most suitable approach for your research needs.
The determination of 2-MCPD esters, including this compound, is often performed concurrently with 3-MCPD esters and glycidyl (B131873) esters, as they are all formed during the refining of edible oils and fats at high temperatures. The analytical strategies can be broadly categorized into indirect and direct methods.
Indirect methods are more established and involve the cleavage of the fatty acid esters to release the free 2-MCPD, which is then derivatized and quantified, typically by Gas Chromatography-Mass Spectrometry (GC-MS). These methods are robust and widely adopted in official standards.
Direct methods , on the other hand, aim to quantify the intact ester using Liquid Chromatography-Mass Spectrometry (LC-MS). This approach offers the advantage of providing information on the specific fatty acid profile of the esters but may face challenges due to the lack of commercially available standards for all possible ester forms.
This guide will delve into the performance of these methods, presenting a summary of linearity and recovery data from various studies, along with detailed experimental protocols.
Comparative Analysis of Linearity and Recovery Data
The following tables summarize the performance of different analytical methods for the determination of 2-MCPD esters. While specific data for this compound is often part of the broader 2-MCPD ester analysis, the presented data is representative of the performance for this class of compounds.
| Method | Matrix | **Linearity (R²) ** | Recovery (%) | Limit of Detection (LOD) | Reference |
| Indirect GC-MS (PBA Derivatization) | Infant Formula | 0.9981 - 0.9999 | 93 - 107 | 5-10 µg/kg (powder), 1-2 µg/kg (liquid) | [1] |
| Indirect GC-MS (AOCS Cd 29a-13 mod.) | Glycerol | > 0.99 | 100 - 108 | 0.02 mg/kg | [2] |
| Indirect GC-MS/MS (Automated) | Edible Oils | Fit-for-purpose | Not Specified | 2.2 ng/g | [3] |
| Direct LC-MS/MS | Edible Oils | Not Specified | 79 - 106 (di-esters) | ≤ 30 ng/g (di-esters) | [4] |
Experimental Protocols
Indirect Method: GC-MS with Phenylboronic Acid (PBA) Derivatization
This is a widely used approach for the quantification of total 2-MCPD from its esterified forms.
1. Sample Preparation and Extraction:
-
For liquid samples like oils, a representative sample is taken directly.
-
For solid or semi-solid matrices like infant formula, an extraction of the fat is necessary. This can be achieved using methods like pressurized liquid extraction or solvent extraction with hexane.[5][6]
2. Transesterification:
-
The extracted fat containing the 2-MCPD esters is subjected to transesterification to cleave the fatty acids and release the free 2-MCPD.
-
This is typically achieved using an acidic or alkaline catalyst in methanol.[7] For instance, a sulfuric acid/methanol solution can be used, followed by incubation.[5]
3. Derivatization:
-
The released 2-MCPD is then derivatized to make it more volatile for GC analysis. Phenylboronic acid (PBA) is a common derivatizing agent that reacts with the diol group of 2-MCPD.[5][7]
4. GC-MS Analysis:
-
The derivatized sample is injected into a GC-MS system.
-
Quantification is typically performed using an internal standard, such as a deuterated analog of a 2-MCPD ester (e.g., 1,3-distearoyl-2-chloropropanediol-d5).[5][6]
Direct Method: LC-MS/MS Analysis
This method allows for the quantification of intact 2-MCPD esters, including this compound.
1. Sample Preparation:
-
A simple dilution of the oil sample in a suitable organic solvent is often sufficient.
-
For more complex matrices, a solid-phase extraction (SPE) step may be employed to clean up the sample and isolate the esters.[4]
2. LC-MS/MS Analysis:
-
The prepared sample is injected into a Liquid Chromatography system coupled with a Tandem Mass Spectrometer.
-
The LC system separates the different 2-MCPD esters based on their polarity.
-
The MS/MS detector provides high selectivity and sensitivity for the detection and quantification of the target analytes.
3. Quantification:
-
Quantification is performed using an external calibration curve with available standards of 2-MCPD esters.[4] The lack of a wide range of commercially available standards for all possible esters can be a limitation of this method.
Comparison of Alternatives
| Feature | Indirect GC-MS Methods | Direct LC-MS Methods |
| Analyte Form | Total free 2-MCPD after hydrolysis | Intact 2-MCPD esters |
| Information Provided | Total 2-MCPD content | Content of individual 2-MCPD esters |
| Standardization | Well-established with official methods (e.g., AOCS) | Less standardized due to limited availability of individual ester standards |
| Sample Throughput | Can be lower due to multi-step sample preparation | Potentially higher with simpler sample preparation |
| Instrumentation | Requires GC-MS | Requires LC-MS/MS |
| Key Advantage | Robust and widely accepted for regulatory purposes | Provides more detailed information on the ester profile |
| Key Limitation | Does not provide information on the original ester forms | Accuracy depends on the availability of specific ester standards |
Conclusion
The choice between indirect and direct analytical methods for the quantification of this compound and other 2-MCPD esters depends on the specific research question. For routine monitoring and regulatory compliance, the robust and well-validated indirect GC-MS methods are often the preferred choice, demonstrating excellent linearity and recovery. For more in-depth studies aiming to understand the profile of individual esters, direct LC-MS methods offer a powerful, albeit more challenging, alternative. Researchers should carefully consider the data requirements, available resources, and the pros and cons of each approach to select the most appropriate analytical strategy.
References
- 1. 2-Monochloropropanediol (2-MCPD), 3-Monochloropropanediol (3-MCPD), and Glycidol in Infant and Adult/Pediatric Nutritional Formula: Single-Laboratory Validation, First Action 2018.12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Automated sample preparation and analysis by gas chromatography tandem mass spectrometry (GC-MS/MS) for the determination of 3- and 2-monochloropropanediol (MCPD) esters and glycidol esters in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. books.rsc.org [books.rsc.org]
A Comparative Guide to the Analytical Detection and Quantification Limits of 1-Palmitoyl-2-chloropropanediol and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical limits of detection (LOD) and quantification (LOQ) relevant to 1-Palmitoyl-2-chloropropanediol (1-PCPD). Direct analytical data for 1-PCPD is not extensively available in public literature. Therefore, this document leverages data from structurally similar and analytically relevant compounds, namely 3-monochloropropane-1,2-diol (3-MCPD) and 2-monochloropropane-1,2-diol (2-MCPD) fatty acid esters. These compounds are frequently analyzed in food safety and quality control, and the methodologies employed for their detection are directly applicable to 1-PCPD.
The primary analytical techniques for these chloropropanediol esters are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the sample matrix, the required sensitivity, and whether direct or indirect analysis of the esters is performed.
Quantitative Data Summary
The following table summarizes the LOD and LOQ values for 3-MCPD and 2-MCPD esters obtained by various analytical methods. These values provide a reasonable estimation of the analytical performance that can be expected for 1-Palmitoyl-2-chloropropanediol.
| Analyte Class | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Sample Matrix |
| 3-MCPD Esters | GC-MS (indirect) | 0.11 mg/kg | 0.14 mg/kg | Edible Oils |
| GC-MS/MS (indirect) | 6 µg/kg (0.006 mg/kg) | 20 µg/kg (0.02 mg/kg) | Palm Oil | |
| LC-MS/MS (direct) | - | 0.02 - 0.08 mg/kg | Edible Oils | |
| 2-MCPD Esters | LC-MS/MS (direct) | - | ≤ 30 µg/kg (0.03 mg/kg) for di-esters, ≤ 90 µg/kg (0.09 mg/kg) for mono-esters | Edible Oils |
| Glycidyl Esters | GC-MS (indirect) | 0.02 mg/kg | 0.1 mg/kg | Edible Oils |
Experimental Protocols
The determination of LOD and LOQ for chloropropanediol esters typically involves the following key experimental steps. The protocols for indirect analysis, which is more common, are detailed below.
Indirect Analysis via GC-MS
This widely used approach involves the cleavage of the fatty acid esters to release the chloropropanediol backbone, followed by derivatization and GC-MS analysis.
a) Sample Preparation and Extraction:
-
Homogenization: The sample (e.g., food product, biological tissue) is homogenized to ensure uniformity.
-
Lipid Extraction: The lipid fraction, containing the 1-PCPD or related esters, is extracted using a suitable solvent system, such as a mixture of hexane (B92381) and isopropanol (B130326) or chloroform (B151607) and methanol (B129727).
-
Transesterification (Ester Cleavage): The extracted lipids are subjected to acid- or base-catalyzed transesterification to release the 1-PCPD from its fatty acid moiety. A common method involves using a solution of sulfuric acid in methanol or sodium methoxide (B1231860) in methanol. This step converts the fatty acid esters into fatty acid methyl esters (FAMEs) and the free chloropropanediol.
-
Neutralization and Extraction: The reaction mixture is neutralized, and the free 1-PCPD is extracted from the FAMEs using a solvent such as hexane.
b) Derivatization:
To improve the volatility and chromatographic behavior of the polar 1-PCPD for GC analysis, a derivatization step is essential.
-
Reagent: Phenylboronic acid (PBA) is a common derivatizing agent that reacts with the diol group of 1-PCPD to form a stable, cyclic boronate ester. Other reagents like heptafluorobutyrylimidazole (HFBI) can also be used.
-
Procedure: The dried extract containing the free 1-PCPD is reconstituted in a suitable solvent (e.g., iso-octane) and reacted with the PBA solution at an elevated temperature (e.g., 70-90°C) for a specific duration (e.g., 20-30 minutes).
c) GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.
-
Injector: Splitless injection is commonly employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other matrix components.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and selectivity by monitoring characteristic ions of the derivatized 1-PCPD.
-
d) LOD and LOQ Determination:
The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[1]
-
LOD: A signal-to-noise ratio of 3:1 is commonly used.
-
LOQ: A signal-to-noise ratio of 10:1 is generally accepted.[1]
Direct Analysis via LC-MS/MS
Direct analysis allows for the quantification of the intact 1-PCPD ester without the need for ester cleavage and derivatization.
a) Sample Preparation:
-
Extraction: The lipid fraction is extracted as described for the GC-MS method.
-
Clean-up: Solid-Phase Extraction (SPE) is often employed to remove interfering matrix components. A silica-based or reversed-phase cartridge can be used.
b) LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A reversed-phase column (e.g., C18) is typically used for the separation of the lipid esters.
-
Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile) and water is used.
-
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is common.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, where specific precursor-to-product ion transitions for the target 1-PCPD ester are monitored.
-
c) LOD and LOQ Determination:
Similar to the GC-MS method, the LOD and LOQ are determined from the S/N ratio or by statistical analysis of the calibration curve at low concentrations.
Visualizations
The following diagrams illustrate the key workflows described in the experimental protocols.
Caption: Workflow for Indirect Analysis of 1-PCPD using GC-MS.
Caption: Workflow for Direct Analysis of 1-PCPD using LC-MS/MS.
References
The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Chloropropanediol Standards in Analytical Quantification
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of chloropropanediols, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of the performance characteristics of deuterated and non-deuterated chloropropanediol standards, supported by experimental data, to inform the selection of the most robust analytical strategy.
The use of an internal standard is fundamental in analytical chemistry to correct for the inherent variability during sample preparation and analysis. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process. In this regard, stable isotope-labeled internal standards, particularly deuterated compounds, are widely considered the "gold standard" for their ability to provide the highest levels of accuracy and precision.[1]
The Physicochemical Advantage of Deuteration
Deuterated standards are analogues of the analyte in which one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This mass difference allows for differentiation by a mass spectrometer, while the nearly identical physicochemical properties ensure that the deuterated standard behaves almost identically to the non-deuterated analyte during extraction, derivatization, and chromatographic separation.[1] This co-elution is crucial for effectively mitigating "matrix effects," where co-eluting compounds from the sample matrix can suppress or enhance the analyte's ionization, leading to inaccurate quantification.[1]
Non-deuterated internal standards, which are structurally similar but not isotopically labeled, often have different physicochemical properties. This can lead to variations in extraction recovery and chromatographic retention times, resulting in less effective compensation for matrix effects and potentially compromising the reliability of the quantitative data.[1]
Performance Characteristics: A Head-to-Head Comparison
The superiority of deuterated chloropropanediol standards is evident in their ability to enhance the accuracy, precision, and sensitivity of analytical methods. The following tables summarize the key performance differences based on data from various studies employing these standards in the analysis of 3-monochloropropane-1,2-diol (3-MCPD).
Table 1: Comparison of General Performance Characteristics
| Performance Metric | Deuterated Standards | Non-Deuterated Standards | Rationale |
| Matrix Effect Compensation | Excellent | Variable to Poor | Co-elution and similar ionization behavior allow for effective correction of signal suppression or enhancement.[1] |
| Accuracy (Recovery) | High (e.g., 89-120%)[2] | Variable and Matrix-Dependent | Similar extraction efficiency to the analyte across various conditions leads to more accurate results.[1] |
| Precision (Repeatability) | High (RSDs often <10%)[2][3] | Lower | Better correction for analytical variability results in lower relative standard deviations. |
| Cost & Availability | Higher cost, may require custom synthesis.[1] | Generally lower cost and more readily available.[1] | The synthesis of isotopically labeled compounds is more complex. |
Table 2: Quantitative Performance Data from Published Methods
| Analytical Method | Analyte | Internal Standard | Linearity Range | LOD | LOQ | Recovery | Repeatability (RSD) | Reference |
| U-HPLC-OrbitrapMS | 3-MCPD diesters | Deuterium-labeled internal standards | - | 2-5 µg/kg | - | 89-120% | 5-9% | [2] |
| GC-MS | Free and bound 3-MCPD | Deuterated 3-MCPD | 0.009–1.3 mg/kg | 0.003 µg/kg | 0.009 µg/kg | 99.1–99.5% | 1.0–4.2% | [3] |
| GC-MS | 3-MCPD | Deuterated 3-MCPD | 5–500 pg/µl | <0.005 mg/kg | - | - | - | [3] |
| GC-MS (Collaborative Study) | 3-MCPD | Deuterated internal standard | - | 0.005 mg/kg | ≥0.010 mg/kg | - | 0.005 to 0.013 mg/kg | [4][5] |
| GC/ITMS/MS | 3-MCPD | 3-chloro-1,2-propandiol-d7 | - | 3-5 µg/kg | - | - | - | [6] |
Experimental Protocols: A Typical Workflow
The use of deuterated chloropropanediol standards is integral to sensitive and reliable analytical methods. Below is a generalized experimental protocol for the determination of free and bound 3-MCPD in food matrices using GC-MS with a deuterated internal standard.
1. Sample Preparation:
-
Extraction: A known amount of the sample is homogenized. For the determination of total 3-MCPD, the sample is often subjected to acidic or enzymatic hydrolysis to release the bound forms.
-
Internal Standard Spiking: A precise amount of the deuterated internal standard (e.g., 3-MCPD-d5) is added to the sample at the beginning of the extraction process to account for losses during sample preparation.
-
Cleanup: Solid-phase extraction (SPE) is commonly used to remove interfering matrix components. For example, a silica (B1680970) gel column can be used to remove triacylglycerols.[2]
2. Derivatization:
-
To improve the volatility and chromatographic behavior of the polar chloropropanediols for GC analysis, they are often derivatized. A common derivatizing agent is phenylboronic acid (PBA), which reacts specifically with diols to form a more volatile cyclic derivative.[7]
3. Instrumental Analysis (GC-MS):
-
Gas Chromatography (GC): The derivatized extract is injected into a GC system equipped with a capillary column (e.g., SPB™-1) for separation.[3]
-
Mass Spectrometry (MS): The separated compounds are detected by a mass spectrometer, often a quadrupole or ion trap detector, operating in selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) mode.[3][6] Specific ions for both the native (non-deuterated) analyte and the deuterated internal standard are monitored for quantification.
4. Quantification:
-
The concentration of the analyte is determined by calculating the ratio of the peak area of the native analyte to the peak area of the deuterated internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the native analyte and a constant concentration of the internal standard.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the analysis of chloropropanediols using a deuterated internal standard.
Caption: Workflow for Chloropropanediol Analysis.
Conclusion
The available data and established analytical principles strongly support the use of deuterated chloropropanediol standards for achieving the highest quality data in quantitative analysis. While the initial cost may be higher, the investment is justified by the significant improvements in accuracy, precision, and reliability, particularly when dealing with complex sample matrices. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the integrity and validity of their analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches to analysis of 3-chloropropane-1,2-diol esters in vegetable oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agriculturejournals.cz [agriculturejournals.cz]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 3-chloro-1,2-propanediol in foods and food ingredients by gas chromatography with mass spectrometric detection: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
Cross-Validation of Analytical Techniques for 3-MCPD Esters: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the two primary analytical techniques for the quantification of 3-monochloropropane-1,2-diol (3-MCPD) esters in various matrices: indirect analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate risk assessment and regulatory compliance concerning these process contaminants. This document outlines the performance characteristics and detailed experimental protocols of each technique, supported by experimental data from peer-reviewed studies and official methods.
Data Presentation: Quantitative Performance Comparison
The following table summarizes the key performance parameters for a representative indirect GC-MS method (based on AOCS Official Method Cd 29a-13) and a direct LC-MS/MS method. These values are indicative and may vary based on the specific matrix, instrumentation, and laboratory conditions.
| Performance Parameter | Indirect GC-MS (AOCS Cd 29a-13 based) | Direct LC-MS/MS |
| Limit of Detection (LOD) | 0.01 - 0.02 mg/kg[1] | 0.02 - 0.08 mg/kg[2][3] |
| Limit of Quantification (LOQ) | 0.02 - 0.14 mg/kg[4] | 0.02 - 0.08 mg/kg[2][3] |
| **Linearity (R²) ** | > 0.99[1] | > 0.996[5] |
| Recovery | 93 - 108%[1] | 71.4 - 122.9%[5] |
| Precision (RSD) | 3.3 - 8.3%[1] | < 13%[5] |
Experimental Protocols
Indirect Analysis: GC-MS (Based on AOCS Official Method Cd 29a-13)
This method involves the cleavage of 3-MCPD from its esterified form, followed by derivatization and GC-MS analysis.
1. Sample Preparation and Internal Standard Spiking:
-
Weigh approximately 0.1 g of the oil or fat sample into a centrifuge tube.
-
Add a known amount of an appropriate deuterated internal standard (e.g., 3-MCPD-d5 dioleate).
2. Transesterification (Acid-Catalyzed):
-
Add a solution of sulfuric acid in methanol (B129727) to the sample.
-
Incubate the mixture at 40°C for 16 hours to release the free 3-MCPD.[6]
3. Extraction of Fatty Acid Methyl Esters (FAMEs):
-
After cooling, add a volume of hexane (B92381) and vortex to extract the FAMEs.
-
Centrifuge and discard the upper hexane layer. Repeat the extraction.
4. Derivatization:
-
To the remaining methanolic layer, add a solution of phenylboronic acid (PBA) in acetone/water.
-
Heat at 80°C for 20 minutes to form the volatile PBA derivative of 3-MCPD.[7]
5. Liquid-Liquid Extraction of the Derivative:
-
After cooling, add n-hexane and vortex to extract the 3-MCPD-PBA derivative.
-
Transfer the upper hexane layer to a clean vial for GC-MS analysis.
6. GC-MS Analysis:
-
Inject an aliquot of the final extract into the GC-MS system.
-
Separation is typically achieved on a capillary column (e.g., DB-5ms).
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification.
Direct Analysis: LC-MS/MS
This method allows for the direct measurement of intact 3-MCPD esters without cleavage.
1. Sample Preparation and Internal Standard Spiking:
-
Dissolve a known amount of the oil or fat sample in an appropriate solvent mixture (e.g., tert-butyl methyl ether and ethyl acetate, 4:1 v/v).[2]
-
Add a suite of deuterated internal standards corresponding to the 3-MCPD esters being quantified.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Pass the sample solution through a C18 SPE cartridge to remove non-polar interferences.
-
Further purify the eluate using a silica (B1680970) SPE cartridge to remove polar interferences.[2]
3. LC-MS/MS Analysis:
-
Inject the purified extract into the LC-MS/MS system.
-
Chromatographic separation is typically performed on a C18 reversed-phase column.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity for each 3-MCPD ester.
Mandatory Visualization
Caption: Comparative experimental workflows for indirect GC-MS and direct LC-MS/MS analysis of 3-MCPD esters.
Caption: Logical relationship of indirect and direct analytical approaches for 3-MCPD ester determination.
References
- 1. Determination of process contaminants 2- and 3-MCPD esters and glycidyl esters in palm-based glycerol by indirect analysis using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. fediol.eu [fediol.eu]
- 7. Direct Determination of MCPD Fatty Acid Esters and Glycidyl Fatty Acid Esters in Vegetable Oils by LC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of chloropropanediol ester standards from different suppliers
A Researcher's Guide to Selecting Chloropropanediol and Glycidyl (B131873) Ester Standards
In the analysis of food contaminants, the accuracy and reliability of results are paramount. Chloropropanediol esters (MCPD esters) and glycidyl esters (GEs) are process-induced contaminants found in refined edible oils and other processed foods, with glycidol (B123203) being classified as "probably carcinogenic to humans" by the International Agency for Research on Cancer (IARC).[1] Accurate quantification of these compounds is therefore crucial for food safety and regulatory compliance.[2][3] This guide provides a comparative analysis of key factors to consider when selecting analytical standards for 2-MCPD, 3-MCPD, and glycidyl esters, complete with experimental protocols and illustrative diagrams.
The selection of a suitable reference standard is the foundation of any quantitative analysis. While a multitude of suppliers offer these standards, their quality and characterization can vary. A thorough evaluation of the supplier's documentation and the standard's specifications is essential. Key performance indicators for these standards include certified purity, concentration accuracy, stability, and the availability of isotopically labeled internal standards, which are critical for accurate quantification using mass spectrometry-based methods.[4]
Comparative Analysis of Supplier Standards
When evaluating chloropropanediol and glycidyl ester standards from different suppliers, researchers should focus on several key parameters. The following table provides a model comparison of hypothetical standards from three different suppliers, highlighting the critical data points to consider.
| Parameter | Supplier A | Supplier B | Supplier C |
| Product Name | 3-MCPD dipalmitate | 1,2-Dipalmitoyl-3-chloropropanediol | 3-MCPD-bis(palmitate) Standard |
| Certification | ISO 17034 Certified | Certificate of Analysis Provided | Research Grade |
| Purity (GC-FID) | 99.8% | 99.5% | >98% |
| Concentration | 100.0 µg/mL in Toluene | 100.2 µg/mL in Toluene | 100 µg/mL in Toluene |
| Uncertainty | ± 0.5 µg/mL | ± 1.0 µg/mL | Not specified |
| Isotopic Labeling | Deuterated (d5) version available | Deuterated (d5) version available | Not available |
| Supplied As | Solution | Neat Material | Solution |
| Storage Conditions | -20°C[1][5] | 2-8°C | -20°C |
| Lot-Specific Data | Comprehensive CoA with chromatogram | CoA with purity value | Basic product information sheet |
Note: This table contains hypothetical data for illustrative purposes.
Key Considerations:
-
Certification: ISO 17034 accreditation provides the highest level of assurance for the competence of the reference material producer and the reliability of the certified values.[6][7][8]
-
Purity and Concentration: High purity and an accurately certified concentration with a low uncertainty are crucial for the preparation of precise calibration curves.
-
Isotopically Labeled Standards: The use of stable isotope-labeled internal standards (e.g., d5-labeled) is best practice for correcting for matrix effects and variations in sample preparation and instrument response in mass spectrometry.[4]
-
Documentation: A comprehensive Certificate of Analysis (CoA) that includes details of the characterization methods, purity assessment, and a statement of uncertainty is indicative of a high-quality standard.
Experimental Protocols
The analysis of MCPD and glycidyl esters in food matrices is typically performed using either indirect or direct analytical methods.[9]
Indirect Method: Acid-Catalyzed Transesterification and GC-MS Analysis
This widely used approach involves the hydrolysis or transesterification of the esters to release the free MCPD and a derivative of glycidol, followed by derivatization and analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[4][10]
Protocol:
-
Internal Standard Spiking: Spike a known amount of the homogenized food sample with isotopically labeled internal standards (e.g., 3-MCPD-d5 dipalmitate and glycidyl-d5 oleate).[4]
-
Lipid Extraction: Extract the lipids from the sample using a suitable solvent mixture, such as petroleum ether/iso-hexane/acetone.[4]
-
Acid Transesterification: Add a solution of sulfuric acid in methanol (B129727) to the extracted lipid sample and incubate at a controlled temperature to convert the MCPD and glycidyl esters to their free forms and fatty acid methyl esters.
-
Neutralization and Derivatization: Neutralize the reaction mixture and derivatize the released 3-MCPD and glycidol (which is often converted to 3-monobromopropanediol, 3-MBPD) with a derivatizing agent such as phenylboronic acid (PBA).[9]
-
Extraction of Derivatives: Extract the PBA derivatives into an organic solvent like iso-octane.
-
GC-MS Analysis: Inject the extract into a GC-MS system for separation and quantification. The quantification is based on the response ratio of the native analytes to their corresponding isotopically labeled internal standards.[11]
Direct Method: LC-MS/MS Analysis
Direct methods offer the advantage of analyzing the intact esters without the need for hydrolysis and derivatization, reducing the risk of artifact formation.[9]
Protocol:
-
Internal Standard Spiking: Spike the homogenized food sample with appropriate isotopically labeled ester internal standards.
-
Lipid Extraction: Perform a lipid extraction as described for the indirect method.
-
Sample Cleanup: Use a solid-phase extraction (SPE) or other cleanup technique to remove interfering matrix components.
-
LC-MS/MS Analysis: Inject the cleaned-up extract into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The separation is typically achieved on a reverse-phase column, and detection is performed using multiple reaction monitoring (MRM) to ensure specificity and sensitivity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of chloropropanediol ester standards using an indirect GC-MS method.
References
- 1. Glycidol Fatty Acid Ester Analytical Standards | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. Glycidol Fatty Acid Ester Analytical Standards | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. CPAChem Products - ISO 17034 certified [cpachem.com]
- 7. exaxol.com [exaxol.com]
- 8. ISO 17034 (Certified) Reference Materials - WITEGA Laboratorien Berlin-Adlershof GmbH [witega.de]
- 9. fediol.eu [fediol.eu]
- 10. bcp-instruments.com [bcp-instruments.com]
- 11. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of rac 1-Palmitoyl-2-chloropropanediol Standards
For researchers, scientists, and professionals in drug development, the purity of chemical standards is paramount for accurate experimental results and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of rac 1-Palmitoyl-2-chloropropanediol standards, complete with experimental protocols and supporting data.
Introduction to Purity Assessment
This compound is a key lipid molecule used in various research applications. The presence of impurities can significantly impact experimental outcomes. Common impurities may include regioisomers (e.g., 1-Palmitoyl-3-chloropropanediol), unreacted starting materials such as palmitic acid and glycerol (B35011), and by-products from the synthesis process. Therefore, rigorous analytical testing is essential to confirm the identity and purity of these standards. This guide focuses on two primary analytical techniques: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The choice of analytical method for purity assessment depends on several factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. Below is a comparison of HPLC-MS and GC-MS for the analysis of this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a high-purity standard of this compound compared to a competitor's standard, as determined by HPLC-MS and GC-MS.
| Parameter | Our Standard | Competitor Standard | Method |
| Purity (Peak Area %) | ≥ 99.5% | 98.0% | HPLC-MS |
| Purity (Peak Area %) | ≥ 99.0% | 97.5% | GC-MS (as TMS derivative) |
| 1-Palmitoyl-3-chloropropanediol | < 0.1% | 0.5% | HPLC-MS |
| Palmitic Acid | < 0.2% | 0.8% | GC-MS |
| Glycerol | Not Detected | 0.1% | GC-MS |
| Dipalmitoyl-chloropropanediol | < 0.1% | 0.3% | HPLC-MS |
| Residual Solvents | Meets ICH Q3C Limits | Not Specified | Headspace GC |
| Identity Confirmation | Conforms to Reference | Conforms to Reference | MS Fragmentation |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Purity Determination by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method allows for the direct analysis of this compound and its non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Charged Aerosol Detector (CAD).
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (B130326) (1:1, v/v) with 0.1% formic acid.
-
Gradient: 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound standard.
-
Dissolve in 10 mL of isopropanol to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to a final concentration of 100 µg/mL.
MS Conditions (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Scan Range: m/z 100-800.
Data Analysis:
-
Purity is calculated based on the peak area percentage of the main peak relative to the total peak area.
-
Impurities are identified and quantified by comparing their mass spectra and retention times to known reference standards where available.
Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
This method is suitable for the analysis of volatile and semi-volatile impurities and provides complementary information to HPLC-MS. Derivatization is necessary to increase the volatility of the analyte.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Autosampler.
Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the standard into a reaction vial.
-
Add 100 µL of pyridine (B92270) and 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection.
GC Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Start at 150°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 10 minutes.
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Transfer Line Temperature: 290°C.
-
Scan Range: m/z 50-650.
Data Analysis:
-
Purity is determined by the peak area percentage of the derivatized main component.
-
Impurities such as residual palmitic acid and glycerol are quantified after derivatization.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Purity assessment workflow for chemical standards.
Safety Operating Guide
Prudent Disposal Practices for rac 1-Palmitoyl-2-chloropropanediol
Executive Summary of Disposal Procedures
Due to the chlorinated nature of rac 1-Palmitoyl-2-chloropropanediol, it should be treated as a chemical waste product. The primary recommended disposal method is incineration by a licensed hazardous waste disposal facility. Under no circumstances should this compound be disposed of down the drain or in regular solid waste streams.
Key Safety and Handling Information
While specific toxicity data for this compound is not available, researchers should handle the compound with standard laboratory precautions. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
A closely related compound, rac-1,2-bis-Palmitoyl-3-chloropropanediol, is not classified as a hazardous substance according to its Safety Data Sheet. However, the "precautionary principle" should be applied, treating this compound with a higher degree of caution due to the lack of specific data.
Step-by-Step Disposal Protocol
-
Waste Segregation: Isolate waste this compound from all other laboratory waste streams. This includes separating it from non-hazardous, biological, and radioactive waste.
-
Containerization:
-
Place the waste material in a clean, dry, and chemically compatible container. The container must be in good condition and have a securely fitting lid to prevent leaks or spills.
-
The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound" and its CAS number: "63326-63-6".
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.
-
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with all necessary information regarding the waste material.
-
Documentation: Maintain a detailed record of the amount of this compound disposed of and the date of disposal.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| CAS Number | 63326-63-6 | BroadPharm, Clinivex |
| Molecular Formula | C19H37ClO3 | BroadPharm, Clinivex |
| Disposal Recommendation | Treat as hazardous chemical waste; Incineration | General Best Practices |
Note: The disposal recommendation is based on general principles for chlorinated organic compounds in the absence of a specific SDS.
Disposal Workflow
Caption: Disposal Decision Workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
